molecular formula C3H5NO B1220530 azetidin-2-one CAS No. 930-21-2

azetidin-2-one

Cat. No.: B1220530
CAS No.: 930-21-2
M. Wt: 71.08 g/mol
InChI Key: MNFORVFSTILPAW-UHFFFAOYSA-N
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Description

Azetidin-2-one (CAS 930-21-2), also known as 2-azetidinone or β-propiolactam, is the fundamental monocyclic core structure of the β-lactam class of compounds . This four-membered cyclic amide is a colorless, hydrolytically sensitive solid with a melting point of 73-77 °C and should be stored under an inert atmosphere at 2-8 °C . Historically renowned as the crucial pharmacophore in life-saving penicillin and cephalosporin antibiotics, its primary mechanism of action in this context is the inhibition of bacterial transpeptidase enzymes, thereby disrupting cell wall synthesis . Beyond its antibacterial legacy, the this compound scaffold has emerged as an extremely versatile template in modern drug discovery and medicinal chemistry . It is the key structural component of Ezetimibe, a marketed drug that acts as a cholesterol absorption inhibitor . Recent research has heavily investigated its potential in anticancer therapeutics. Compounds based on the 1-(3,4,5-trimethoxyphenyl)this compound core demonstrate potent antiproliferative activity by acting as tubulin-targeting antimitotic agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer models . Furthermore, novel diphenyl-azetidin-2-one derivatives have been developed as dual inhibitors of histone deacetylase enzymes HDAC6 and HDAC8, showing promising activity in reducing the proliferation of colorectal and leukemia cells . The biological profile of this scaffold is remarkably broad, also encompassing reported activity as serine protease inhibitors, antitubercular agents, anti-inflammatory compounds, and anti-hyperglycemic agents . The Staudinger ketene-imine cycloaddition remains the most common and well-studied method for the synthesis of this privileged structure, allowing for the creation of diverse derivatives with high diastereoselectivity . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-2-one
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InChI

InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNFORVFSTILPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30239225
Record name 2-Azetidinone
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Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Azetidinone
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CAS No.

930-21-2
Record name 2-Azetidinone
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Foundational & Exploratory

An In-depth Technical Guide to Azetidin-2-one: Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-one, commonly known as β-propiolactam, is the simplest β-lactam and a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its strained four-membered ring structure is the core component of β-lactam antibiotics, including penicillins and cephalosporins, which have been cornerstones of antibacterial therapy for decades.[3][4] Beyond its role in antibiotics, the this compound moiety is also found in other pharmacologically active agents, such as cholesterol absorption inhibitors. The inherent ring strain of the β-lactam ring imparts a unique reactivity, making it a versatile intermediate for the synthesis of a wide range of nitrogen-containing compounds.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with experimental protocols and visualizations of its key chemical transformations.

I. Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-Azetidinone, β-Propiolactam, Azetidinone, Propiolactam[1]
Molecular Formula C₃H₅NO[1][5]
Molecular Weight 71.08 g/mol [1][5]
Appearance Beige crystalline solid[1]
Melting Point 73-74 °C[4]
74-76 °C[6][7][8][9]
72-77 °C[10]
Boiling Point 106 °C at 15 mmHg[6][7][8][9]
Density 1.0347 g/cm³ (estimate)[8]
pKa (Strongest Acidic) 14.5[11]
pKa (Strongest Basic) -2.7[11]
Table 2: Solubility of this compound
SolventSolubilityReference
Water Very soluble[6][7]
Chloroform Very soluble[2][6][7][8][9]
Ethanol Very slightly soluble[6][7]
Highly soluble[12]
Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueCharacteristic FeaturesReference
Infrared (IR) Spectroscopy Strained β-lactams show a characteristic C=O absorption in the range of 1735-1765 cm⁻¹.[4]
Monocyclic β-lactams exhibit an absorption between 1735-1765 cm⁻¹, indicating the carbonyl group behaves similarly to an ester.[12]

II. Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization and synthesis of this compound. The following sections provide generalized protocols for determining its key physical properties and a common synthetic route.

A. Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt) or a Thiele tube filled with a suitable heating oil can be used.

  • Measurement:

    • Rapid Determination: An initial rapid heating (10-20 °C/min) can be performed to determine an approximate melting range.

    • Accurate Determination: A second sample is heated slowly (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

B. Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology (Thiele Tube):

  • Sample Preparation: A small volume (approximately 0.5 mL) of molten this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Measurement: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

C. Determination of Solubility

Solubility is a crucial parameter for designing reaction conditions and formulations.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

D. Synthesis of this compound (Staudinger Cycloaddition)

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a widely used method for the synthesis of β-lactams.[12]

Generalized Protocol:

  • Imine Formation: An appropriate aldehyde and amine are reacted to form the corresponding imine. For the synthesis of the parent this compound, a protected imine precursor would be required.

  • Ketene Generation: A ketene is generated in situ, typically from an acyl chloride and a tertiary amine base (e.g., triethylamine). For the parent this compound, a simple ketene precursor like acetyl chloride would be used.

  • Cycloaddition: The generated ketene reacts with the imine in a [2+2] cycloaddition to form the this compound ring. The reaction is often carried out in an inert solvent (e.g., toluene) and can be influenced by temperature and the nature of the reactants and base used.

  • Work-up and Purification: The reaction mixture is typically washed to remove the amine hydrochloride salt and other impurities. The crude product is then purified by techniques such as recrystallization or column chromatography.

III. Chemical Reactivity and Signaling Pathways

The strained four-membered ring of this compound is highly susceptible to nucleophilic attack, which is the basis for its biological activity and its utility as a synthetic intermediate.

A. Hydrolysis of the β-Lactam Ring

This compound is sensitive to hydrolysis, particularly under basic conditions, leading to ring-opening to form β-alanine. This reaction is analogous to the mechanism by which β-lactamases deactivate penicillin antibiotics.

Hydrolysis Azetidinone This compound N-H C=O Tetrahedral_Intermediate Tetrahedral Intermediate N-H C-O⁻ OH Azetidinone:c->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Ring_Opened Ring-Opened Intermediate N⁻-H C=O OH Tetrahedral_Intermediate->Ring_Opened Ring Opening Proton_Transfer Proton Transfer Beta_Alanine β-Alanine H₂N-CH₂-CH₂-COOH Ring_Opened->Beta_Alanine Protonation Water H₂O

Caption: Hydrolysis mechanism of this compound.

B. Reaction with Grignard Reagents

Grignard reagents, being strong nucleophiles, readily attack the carbonyl carbon of this compound, leading to ring-opening and the formation of a γ-amino alcohol after an acidic workup.

Grignard_Reaction Azetidinone This compound N-H C=O Intermediate1 Intermediate N-MgX C-O-MgX R Azetidinone:c->Intermediate1 Nucleophilic Attack Grignard R-MgX Amino_Alcohol γ-Amino Alcohol H₂N-CH₂-CH₂-CR₂-OH Intermediate1->Amino_Alcohol Protonation Workup H₃O⁺ Workup

Caption: Reaction of this compound with a Grignard reagent.

C. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Strong reducing agents like lithium aluminum hydride can reduce the amide functionality of this compound to an amine, resulting in the formation of the corresponding azetidine.

LAH_Reduction Azetidinone This compound N-H C=O Azetidine Azetidine N-H CH₂ Azetidinone->Azetidine Reduction LAH 1. LiAlH₄ 2. H₂O

References

The Azetidin-2-one Core: A Technical Guide to its Discovery and Enduring Legacy in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deceptively simple four-membered ring of azetidin-2-one, also known as a β-lactam, represents a cornerstone of modern medicinal chemistry. Its discovery and the subsequent elucidation of its profound biological activity have revolutionized the treatment of bacterial infections and continue to inspire the development of novel therapeutics. This technical guide provides an in-depth exploration of the history, synthesis, and mechanism of action of the this compound core, tailored for the scientific community.

A Serendipitous Discovery: From Chemical Curiosity to Lifesaving Antibiotics

The story of this compound begins not with a quest for a miracle drug, but with fundamental research in organic chemistry. In 1907, the German chemist Hermann Staudinger, while investigating the reactions of ketenes, synthesized the first β-lactam through a [2+2] cycloaddition of a ketene (B1206846) and an imine.[1] This pioneering work, now famously known as the Staudinger cycloaddition, initially remained a niche area of organic synthesis.

The immense significance of the this compound ring was unveiled decades later with Alexander Fleming's discovery of penicillin in 1928 and the subsequent structural elucidation of this remarkable antibiotic. The realization that the potent antibacterial activity of penicillin stemmed from the strained four-membered β-lactam ring sparked a flurry of research into the synthesis and derivatization of this unique heterocyclic scaffold.[1] This historical connection inextricably links the history of this compound with the dawn of the antibiotic age.

Physicochemical and Spectroscopic Properties of the this compound Ring

The inherent ring strain of the this compound core is a defining feature that dictates its chemical reactivity and biological function. This strain makes the amide bond within the lactam more susceptible to nucleophilic attack compared to a standard acyclic amide.

PropertyValueReference
Molecular FormulaC₃H₅NO[2]
Molecular Weight71.08 g/mol [2]
Melting Point73-74 °C[2]
Boiling Point106 °C at 15 mmHg[2]
SolubilitySoluble in water and chloroform.[2]

Spectroscopic Data:

The spectroscopic signature of the this compound ring is crucial for its identification and characterization.

Spectroscopic TechniqueKey FeaturesReference
Infrared (IR) Spectroscopy Strong carbonyl (C=O) stretching absorption band typically observed in the range of 1730-1760 cm⁻¹. This high frequency is a direct consequence of the ring strain.[3]
¹H NMR Spectroscopy The chemical shifts of the protons on the β-lactam ring are influenced by the substituents. Protons on C3 and C4 typically appear in the range of 2.5-5.5 ppm. The coupling constants between these protons are critical for determining the stereochemistry (cis or trans) of the substituents.[3][4][5]
¹³C NMR Spectroscopy The carbonyl carbon (C2) resonates at a characteristic downfield chemical shift, typically in the range of 165-175 ppm.[3][5]

The Staudinger Cycloaddition: A Foundational Synthetic Methodology

The Staudinger cycloaddition remains a versatile and widely employed method for the synthesis of the this compound ring.[1] The reaction involves the [2+2] cycloaddition of a ketene with an imine.

General Reaction Workflow

The following diagram illustrates the general workflow for the Staudinger cycloaddition.

Staudinger_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Ketene Ketene (or Ketene Precursor) Mixing Mixing of Reactants Ketene->Mixing Imine Imine Imine->Mixing Solvent Anhydrous Solvent (e.g., Dichloromethane, Toluene) Solvent->Mixing Base Base (optional, for in situ ketene generation) (e.g., Triethylamine) Base->Mixing Temperature Controlled Temperature (e.g., 0°C to reflux) Temperature->Mixing Reaction_Step [2+2] Cycloaddition Mixing->Reaction_Step Workup Aqueous Work-up and Extraction Reaction_Step->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Azetidinone This compound Derivative Purification->Azetidinone

Staudinger Cycloaddition Workflow
Detailed Experimental Protocol: Synthesis of 1,3,4-triphenylthis compound

This protocol provides a representative example of the Staudinger cycloaddition.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve benzaldehyde and aniline in anhydrous DCM. Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base (N-benzylideneaniline). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition: Cool the solution of the imine to 0°C in an ice bath. In a separate flask, dissolve diphenylacetyl chloride in anhydrous DCM.

  • Slowly add the solution of diphenylacetyl chloride to the imine solution, followed by the dropwise addition of triethylamine.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,3,4-triphenylthis compound as a solid.

Mechanism of Action: The this compound Ring as a Bacterial Saboteur

The antibacterial efficacy of β-lactam antibiotics is a direct consequence of the strained this compound ring. These antibiotics act by inhibiting bacterial cell wall synthesis.

Signaling Pathway of Penicillin Action

The following diagram illustrates the mechanism by which penicillin inhibits the transpeptidase enzyme, a crucial component in bacterial cell wall biosynthesis.

Penicillin_Mechanism cluster_bacterial_cell Bacterial Cell cluster_penicillin Penicillin cluster_inhibition Inhibition Pathway cluster_outcome Outcome PBP Penicillin-Binding Protein (PBP) (Transpeptidase) CellWall Bacterial Cell Wall PBP->CellWall Catalyzes Cross-linking Binding Penicillin Binds to PBP Active Site PBP->Binding Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Penicillin Penicillin (β-Lactam Antibiotic) Penicillin->Binding Acylation Acylation of Serine Residue in PBP Binding->Acylation Inactivation Irreversible Inactivation of PBP Acylation->Inactivation Inhibition Inhibition of Peptidoglycan Cross-linking Inactivation->Inhibition WeakenedWall Weakened Cell Wall Inhibition->WeakenedWall Lysis Cell Lysis and Bacterial Death WeakenedWall->Lysis

Mechanism of Penicillin Action

The serine residue in the active site of the transpeptidase attacks the carbonyl carbon of the β-lactam ring. This leads to the opening of the strained ring and the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. Without the ability to cross-link its peptidoglycan layers, the bacterial cell wall loses its structural integrity, leading to cell lysis and death.

Conclusion: The Enduring Legacy and Future Directions

From its humble beginnings in the annals of organic chemistry, the this compound ring has risen to become a scaffold of immense importance in the pharmaceutical industry. The discovery of its role in penicillin unlocked a new era in the fight against bacterial infections. While the challenge of antibiotic resistance necessitates the continued development of new therapeutic strategies, the fundamental principles of the this compound core's reactivity and biological activity continue to guide the design of novel β-lactam antibiotics and other therapeutic agents. The rich history and versatile chemistry of this compound ensure its continued relevance and exploration in the ongoing quest for new medicines.

References

Azetidin-2-one: A Comprehensive Technical Guide to its Core Structure, Nomenclature, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidin-2-one, commonly known as the β-lactam ring, is a four-membered heterocyclic lactam of significant interest in medicinal chemistry. Its strained ring system imparts unique chemical reactivity that has been exploited in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the this compound core structure, its nomenclature, key synthetic methodologies, and its crucial role in drug development, with a focus on its diverse biological activities.

Core Structure and Nomenclature

The fundamental structure of this compound is a saturated four-membered ring containing three carbon atoms and one nitrogen atom, with a carbonyl group at the second position.

1.1. IUPAC Nomenclature

According to IUPAC nomenclature, the parent compound is named This compound . The numbering of the ring begins at the nitrogen atom as position 1 and proceeds sequentially around the ring, with the carbonyl carbon designated as position 2.

1.2. Common Nomenclature

The most prevalent common name for the this compound ring is the β-lactam . This name arises from the fact that it is a cyclic amide (a lactam) where the nitrogen atom is attached to the β-carbon relative to the carbonyl group.

1.3. Structural Characteristics

The this compound ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ and sp² hybridization angles. This strain is a key factor in its chemical reactivity, particularly the susceptibility of the amide bond to nucleophilic attack.

Quantitative Structural Data

The following table summarizes key structural parameters of the this compound ring and its derivatives, derived from X-ray crystallographic studies.

ParameterValueDescription
Bond Lengths (Å)
N1-C2~1.38Amide bond, longer than in acyclic amides (~1.32 Å) due to ring strain.[1]
C2=O~1.21Carbonyl bond length.
C2-C3~1.54Carbon-carbon single bond.
C3-C4~1.55Carbon-carbon single bond.
N1-C4~1.47Carbon-nitrogen single bond.
Bond Angles (°)
∠C4-N1-C2~92Reflects significant angle compression within the four-membered ring.
∠N1-C2-C3~91
∠C2-C3-C4~86
∠C3-C4-N1~88
Torsion Angles (°) Torsion angles at the chiral centers of substituted β-lactams can vary. For example, in a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones, the torsion angles ranged from -7.27° to 13.08° for the C3 position and -8.69° to 13.76° for the C4 position.

Synthesis of the this compound Core

The most prominent and versatile method for the synthesis of the this compound ring is the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine.

Experimental Protocol: Staudinger [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a substituted this compound.

Materials:

  • Substituted imine

  • Substituted acyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the imine (1.0 eq) and anhydrous dichloromethane under an inert atmosphere.

  • Addition of Base: Triethylamine (1.1-1.5 eq) is added to the solution.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • In Situ Ketene Generation and Cycloaddition: The acyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. The reaction is allowed to stir at 0 °C for an additional 1-2 hours and then at room temperature overnight.

  • Workup: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Logical Workflow for Staudinger Synthesis

Staudinger_Workflow start Start setup Reaction Setup: Imine, Anhydrous Solvent, Inert Atmosphere start->setup add_base Add Triethylamine setup->add_base cool Cool to 0°C add_base->cool add_acyl_chloride Dropwise Addition of Acyl Chloride Solution cool->add_acyl_chloride react Stir at 0°C, then Room Temperature add_acyl_chloride->react workup Aqueous Workup: NaHCO3, H2O, Brine react->workup isolate Dry and Evaporate Solvent workup->isolate purify Purification: Recrystallization or Chromatography isolate->purify end End purify->end

Staudinger Synthesis Workflow

Biological Significance and Applications in Drug Development

The this compound ring is a key pharmacophore in a multitude of clinically important drugs. Its biological activity is diverse and depends on the nature and stereochemistry of the substituents attached to the ring.

Antibacterial Activity: The Penicillins and Cephalosporins

The most well-known application of the this compound core is in β-lactam antibiotics, such as penicillins and cephalosporins. These drugs function by inhibiting bacterial cell wall synthesis.

Mechanism of Action: Inhibition of Transpeptidase

β-lactam antibiotics act as irreversible inhibitors of the DD-transpeptidase enzyme (also known as penicillin-binding proteins or PBPs).[2][3] This enzyme is crucial for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. The strained β-lactam ring mimics the D-alanyl-D-alanine substrate of the enzyme.[2][4] The enzyme's active site serine residue attacks the carbonyl carbon of the β-lactam, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[2] This inactivation of the transpeptidase prevents the formation of a functional cell wall, ultimately leading to bacterial cell lysis and death.[3][4]

Penicillin_Mechanism cluster_bacterium Bacterium PBP DD-Transpeptidase (Penicillin-Binding Protein) CellWall Cross-linked Peptidoglycan Cell Wall PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis PBP->Lysis Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan Precursors (with D-Ala-D-Ala) Peptidoglycan->PBP Normal Substrate Penicillin Penicillin (β-Lactam Antibiotic) Penicillin->PBP Irreversible Inhibition (Covalent Acylation)

Mechanism of Penicillin Action
Cholesterol Absorption Inhibition: Ezetimibe (B1671841)

Ezetimibe is a potent cholesterol-lowering drug that features a central this compound ring. Its mechanism of action is distinct from that of statins.

Mechanism of Action: Targeting NPC1L1

Ezetimibe functions by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[5] It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes.[5][6] NPC1L1 is essential for the uptake of cholesterol into these cells. Ezetimibe binds to NPC1L1, preventing the internalization of the NPC1L1/cholesterol complex via a clathrin/AP2-dependent endocytic pathway.[5][7] This blockage of cholesterol uptake leads to a reduction in the delivery of cholesterol to the liver, which in turn upregulates LDL receptors on hepatocytes and increases the clearance of LDL-cholesterol from the circulation.[6]

Ezetimibe_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Binding ClathrinAP2 Clathrin/AP2 Complex NPC1L1->ClathrinAP2 Interaction Endocytosis Vesicular Endocytosis ClathrinAP2->Endocytosis Mediates ToLiver Cholesterol Transport to Liver Endocytosis->ToLiver Leads to Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Interaction with Clathrin/AP2

References

The Biological Significance of the β-Lactam Ring in Azetidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The β-lactam ring, a four-membered cyclic amide with the systematic name azetidin-2-one, stands as a cornerstone in the field of medicinal chemistry. Its profound biological significance is primarily attributed to its role as the key pharmacophore in the vast and indispensable class of β-lactam antibiotics. This technical guide provides an in-depth exploration of the core principles governing the antibacterial activity of the β-lactam ring, the intricate mechanisms of bacterial resistance, and the crucial structure-activity relationships that drive the development of new and more effective therapeutic agents.

Mechanism of Action: Covalent Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of β-lactam antibiotics stems from their ability to disrupt the synthesis of the bacterial cell wall, a rigid structure essential for maintaining cell shape and integrity, particularly in Gram-positive bacteria.[1] The primary molecular targets of these antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2]

The β-lactam ring's efficacy is rooted in its structural mimicry of the D-alanyl-D-alanine dipeptide, the natural substrate for PBPs involved in the final transpeptidation step of peptidoglycan synthesis.[3] This step is crucial for cross-linking the peptidoglycan chains, thereby providing the cell wall with its structural strength. Due to the inherent ring strain of the four-membered this compound ring, the amide bond is highly susceptible to nucleophilic attack.[4]

When a β-lactam antibiotic enters the bacterial periplasm, the active site serine residue of a PBP attacks the carbonyl carbon of the β-lactam ring. This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP.[5][6] The inactivation of multiple PBP molecules disrupts the delicate balance of cell wall synthesis and degradation, leading to the accumulation of autolysins that digest the existing cell wall.[7] This ultimately results in cell lysis and bacterial death.

Signaling Pathway of Bacterial Cell Wall Synthesis and its Inhibition

The following diagram illustrates the bacterial cell wall synthesis pathway and the point of inhibition by β-lactam antibiotics.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocase Translocase (Flippase) Lipid_II->Translocase Nascent_Peptidoglycan Nascent Peptidoglycan Translocase->Nascent_Peptidoglycan Transglycosylase activity of PBP Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidase activity of PBP PBP Penicillin-Binding Protein (PBP) PBP->Crosslinked_Peptidoglycan Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Inhibition

Caption: Bacterial cell wall synthesis pathway and β-lactam inhibition.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of a β-lactam antibiotic is not solely dependent on the presence of the this compound ring. The substituents attached to the ring play a critical role in determining its spectrum of activity, affinity for different PBPs, and stability against bacterial resistance mechanisms.

Key structural features influencing the activity of β-lactam antibiotics include:

  • The Acyl Side Chain (R1): Modifications to the acyl side chain attached to the nitrogen atom significantly impact the antibiotic's spectrum of activity and its affinity for the PBPs of different bacterial species.

  • The Fused Ring System: In penicillins and cephalosporins, the β-lactam ring is fused to a five-membered thiazolidine (B150603) ring or a six-membered dihydrothiazine ring, respectively. These fused rings increase the strain of the β-lactam ring, enhancing its reactivity.

  • Substituents on the Fused Ring: Modifications to the fused ring system can influence the antibiotic's pharmacokinetic properties and its stability to β-lactamases.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative β-lactam antibiotics against common bacterial pathogens, illustrating the impact of structural variations on their activity.

Antibiotic ClassAntibioticTarget BacteriumMIC (µg/mL)Reference
Penicillins Penicillin GStaphylococcus aureus (susceptible)0.015 - 0.12[8]
AmpicillinEscherichia coli (susceptible)2 - 8[9]
PiperacillinPseudomonas aeruginosa1 - 64[9]
Cephalosporins CefazolinStaphylococcus aureus0.12 - 1[10]
CeftazidimePseudomonas aeruginosa1 - 8[11]
CefepimePseudomonas aeruginosa0.5 - 8[11]
Carbapenems ImipenemPseudomonas aeruginosa1 - 4[12]
MeropenemPseudomonas aeruginosa0.5 - 2[12]
ErtapenemEscherichia coli≤0.015 - 0.06[12]

The acylation efficiency of a β-lactam antibiotic for a specific PBP is a key determinant of its inhibitory potency. This is often expressed as the second-order rate constant (k₂/K), where k₂ is the acylation rate and K is the dissociation constant.

β-Lactam AntibioticPenicillin-Binding Protein (PBP)OrganismAcylation Efficiency (k₂/K) (M⁻¹s⁻¹)Reference
Penicillin GPBP2xStreptococcus pneumoniae (susceptible)200,000[13]
Penicillin GPBP2xStreptococcus pneumoniae (resistant)137[13]
CefotaximePBP2xStreptococcus pneumoniae (susceptible)1,100[13]
CefotaximePBP2xStreptococcus pneumoniae (resistant)24[13]
AzlocillinPBP5Enterococcus faecium15[6]
PiperacillinPBP5Enterococcus faecium2.5[6]
AmpicillinPBP5Enterococcus faecium1.8[6]
MeropenemPBP5Enterococcus faecium0.14[6]

Mechanisms of Bacterial Resistance

The widespread use of β-lactam antibiotics has led to the evolution of sophisticated resistance mechanisms in bacteria. Understanding these mechanisms is crucial for the development of new antibiotics that can overcome resistance.

The primary mechanisms of resistance to β-lactam antibiotics are:

  • Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance.[5] β-lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[14] There are numerous classes of β-lactamases with varying substrate specificities.

β-Lactamase Mechanism of Action

The following diagram illustrates the hydrolytic action of a serine β-lactamase on a β-lactam antibiotic.

Beta_Lactamase_Mechanism E_S E + S (β-Lactamase + β-Lactam) ES E•S (Non-covalent complex) E_S->ES k1 ES->E_S k-1 E_Ac E-Ac* (Acyl-enzyme intermediate) ES->E_Ac k2 (Acylation) E_P E + P (β-Lactamase + Inactive Product) E_Ac->E_P k3 (Deacylation)

Caption: Mechanism of β-lactam hydrolysis by a serine β-lactamase.

  • Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to reduced affinity of the β-lactam antibiotic for its target.[15] This allows the PBP to continue functioning even in the presence of the antibiotic.

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to the entry of antibiotics.[16] Alterations in the porin channels, through which β-lactams typically enter the periplasm, can reduce the intracellular concentration of the antibiotic.

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport β-lactam antibiotics out of the cell, preventing them from reaching their PBP targets.[16]

The AmpG-AmpR-AmpC Signaling Pathway for β-Lactamase Induction

In many Gram-negative bacteria, the production of the AmpC β-lactamase is inducible in the presence of β-lactam antibiotics. This induction is regulated by the AmpG-AmpR-AmpC signaling pathway, which is closely linked to peptidoglycan recycling.

AmpG_AmpR_AmpC_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta_Lactam β-Lactam Antibiotic PBP PBP Beta_Lactam->PBP Inhibition PGN_Fragments Peptidoglycan Fragments PBP->PGN_Fragments Cell wall turnover AmpG AmpG (Permease) PGN_Fragments->AmpG Muropeptides Muropeptides AmpG->Muropeptides AmpR_active AmpR (Active) Muropeptides->AmpR_active AmpR_inactive AmpR (Inactive) AmpR_inactive->AmpR_active ampC_gene ampC gene AmpR_active->ampC_gene Induces transcription AmpC_mRNA ampC mRNA ampC_gene->AmpC_mRNA Transcription AmpC_protein AmpC β-lactamase AmpC_mRNA->AmpC_protein Translation AmpC_protein->Beta_Lactam Hydrolysis

Caption: The AmpG-AmpR-AmpC β-lactamase induction pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of a β-lactam antibiotic against a bacterial strain.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of β-Lactam Antibiotic start->prep_antibiotic inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_antibiotic->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the β-lactam antibiotic in a suitable solvent.

    • Perform a series of two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[18] The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[6]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[19]

β-Lactamase Activity Assay

This protocol describes a common method for measuring the activity of β-lactamase enzymes using the chromogenic cephalosporin, nitrocefin (B1678963).

Methodology:

  • Sample Preparation:

    • Bacterial lysates or purified β-lactamase enzyme solutions can be used.

    • Prepare appropriate dilutions of the sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Assay Procedure:

    • To a 96-well microtiter plate, add the sample containing the β-lactamase.

    • Prepare a reaction mixture containing nitrocefin solution in the same buffer.

    • Initiate the reaction by adding the nitrocefin solution to the wells containing the sample.

    • The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.

  • Measurement:

    • Measure the change in absorbance at 486 nm over time using a microplate reader.

    • The rate of change in absorbance is directly proportional to the β-lactamase activity.

  • Calculation of Activity:

    • Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of hydrolyzed nitrocefin. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific temperature and pH.

Conclusion

The β-lactam ring of this compound is a remarkable molecular entity whose strained four-membered ring structure is the key to the life-saving efficacy of an entire class of antibiotics. The intricate interplay between its chemical reactivity, its ability to mimic the natural substrate of bacterial transpeptidases, and the various resistance mechanisms evolved by bacteria presents a continuous challenge and a fertile ground for research and drug development. A thorough understanding of the biological significance of the β-lactam ring, from its fundamental mechanism of action to the complexities of bacterial resistance, is paramount for the continued development of novel and effective antibacterial therapies to combat the growing threat of antibiotic resistance.

References

The Azetidin-2-one Core: A Technical Guide to its Natural Sources and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered azetidin-2-one ring, commonly known as the β-lactam ring, is a privileged scaffold in medicinal chemistry, most notably as the core of the life-saving β-lactam antibiotics. Beyond the classical penicillins and cephalosporins, a diverse array of natural products featuring this strained lactam have been discovered from various terrestrial and marine organisms. These natural sources and their synthetic analogues continue to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. This technical guide provides an in-depth exploration of the natural origins of this compound containing compounds, their biological activities, and the experimental methodologies for their isolation and synthesis.

Natural Sources of this compound and its Analogues

The natural world is a rich reservoir of structurally diverse this compound compounds. These are primarily found as secondary metabolites in bacteria and marine invertebrates.

Monobactams: Monocyclic β-Lactams from Bacteria

Monobactams are a class of β-lactam antibiotics characterized by a monocyclic this compound core, lacking the fused ring system seen in penicillins and cephalosporins.[1] This structural distinction often confers resistance to β-lactamase enzymes.[2]

  • Nocardicins : Produced by the actinomycete Nocardia uniformis, nocardicins were among the first monobactams to be discovered.[3][4] Nocardicin A is the most well-characterized member of this family and exhibits moderate activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[5][6]

  • Sulfazecin and Isosulfazecin : Isolated from Chromobacterium violaceum, these monobactams are derived from serine.[7]

  • Other Bacterial Sources : A variety of other bacteria have been identified as producers of monobactams, including species of Gluconobacter, Acetobacter, and Agrobacterium.[7]

Pachastrissamine (Jaspine B): An this compound Analogue from Marine Sponges

Marine sponges are a prolific source of unique and biologically active natural products. Pachastrissamine, also known as Jaspine B, is a cytotoxic anhydrophytosphingosine containing a substituted this compound-like tetrahydrofuran (B95107) ring system. It was first isolated from the Okinawan marine sponge Pachastrissa sp. and later from a Jaspis sp.[8] Pachastrissamine has demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Biological Activity

The biological activity of these natural products and their analogues is a key driver for their continued investigation. The following tables summarize the quantitative data for the antibacterial activity of Nocardicin A and the cytotoxic activity of Pachastrissamine.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nocardicin A against Gram-Negative Bacteria

Bacterial SpeciesStrain(s)MIC (µg/mL)Reference(s)
Pseudomonas aeruginosaClinical IsolatesApprox. twice the activity of carbenicillin[5][6]
Proteus mirabilisClinical Isolates3.13 - 12.5[5][6]
Proteus rettgeriClinical Isolates3.13 - 12.5[5][6]
Proteus inconstansClinical Isolates3.13 - 12.5[5][6]
Proteus vulgarisClinical Isolates25 - 50[5][6]
Serratia marcescens30 strains12.5 - 50[5][6]

Table 2: Cytotoxicity (IC50) of Pachastrissamine (Jaspine B) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
MDA-MB-231Breast Adenocarcinoma0.41 - 2.35
MCF-7Breast Adenocarcinoma0.41 - 2.35
JurkatT-cell Leukemia0.41 - 2.35

Experimental Protocols

This section provides detailed methodologies for the isolation of Nocardicin A and the total synthesis of Pachastrissamine, compiled from the scientific literature.

Isolation and Purification of Nocardicin A from Nocardia uniformis

This protocol describes the fermentation of Nocardia uniformis and the subsequent isolation and purification of Nocardicin A.[1][9]

3.1.1. Fermentation

  • Prepare a seed culture of Nocardia uniformis subsp. tsuyamanensis ATCC 21806 in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the seed culture at 28-30°C for 48 hours with shaking.

  • Inoculate a production medium with the seed culture. A typical production medium contains peptone, yeast extract, phosphates, magnesium sulfate, glycine, trace minerals, soluble starch, L-tyrosine, and L-methionine.

  • Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation.

3.1.2. Isolation and Purification

  • Separate the mycelium from the culture broth by centrifugation.

  • Adjust the pH of the supernatant to acidic (e.g., pH 2-3) with an appropriate acid.

  • Extract the acidified supernatant with a water-immiscible organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure.

  • Subject the crude extract to a series of chromatographic separations. This typically involves:

    • Adsorption chromatography on a resin such as Amberlite XAD-2.

    • Ion-exchange chromatography.

    • Gel filtration chromatography.

    • Reverse-phase high-performance liquid chromatography (HPLC) for final purification.

  • Monitor the fractions for antibacterial activity using a sensitive indicator organism (e.g., a β-lactam-hypersensitive mutant of E. coli).

  • Combine the active fractions and crystallize Nocardicin A from a suitable solvent system.

Total Synthesis of Pachastrissamine (Jaspine B)

The following is a representative multi-step synthetic route to Pachastrissamine, starting from commercially available diethyl D-tartrate.[8]

3.2.1. Synthesis of Key Intermediates

  • Preparation of an Allylketone : Starting from diethyl D-tartrate, a chiral allylketone intermediate is synthesized through a series of standard organic transformations including protection of hydroxyl groups, reduction, oxidation, and allylation.

  • Stereoselective Reduction : The allylketone is stereoselectively reduced to the corresponding alcohol using a reducing agent such as L-Selectride or zinc borohydride. This step is crucial for establishing the correct stereochemistry of the final product.

  • Cyclization : The resulting alcohol undergoes monotosylation followed by intramolecular cyclization to form the tetrahydrofuran ring.

3.2.2. Final Steps

  • Introduction of the Amino Group : An amino group is introduced at the appropriate position, often via an azide (B81097) intermediate followed by reduction.

  • Side Chain Installation : The long alkyl side chain is installed using a cross-metathesis reaction with 1-tridecene, catalyzed by a Grubbs catalyst.

  • Final Deprotection and Reduction : The synthesis is completed by removal of any protecting groups and catalytic hydrogenation of the double bond in the side chain to afford Pachastrissamine.

Biosynthesis and Signaling Pathways

The biosynthesis of this compound containing natural products involves complex enzymatic pathways. The biosynthesis of monobactams is particularly well-studied.

Monobactam Biosynthesis

The biosynthesis of the monobactam ring is proposed to proceed via the cyclization of a β-amino acid precursor, which is derived from serine.[7] The pathway involves a series of enzymatic reactions catalyzed by non-ribosomal peptide synthetases (NRPSs) and other tailoring enzymes.

Monobactam_Biosynthesis Serine L-Serine Beta_Amino_Acid β-Amino Acid Precursor Serine->Beta_Amino_Acid Enzymatic steps Monobactam_Ring Monobactam Ring Beta_Amino_Acid->Monobactam_Ring Cyclization (NRPS-mediated)

Caption: Simplified overview of the monobactam biosynthesis pathway.

Experimental Workflow for Isolation of Natural Products

The general workflow for the isolation of this compound containing natural products from their native sources follows a standard procedure in natural product chemistry.

Isolation_Workflow Start Collection of Natural Source (e.g., Bacterial Culture, Marine Sponge) Extraction Extraction with Organic Solvents Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Bioassay Bioassay-Guided Fractionation Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Purification Final Purification Active_Fractions->Purification Pure_Compound Pure this compound Compound Purification->Pure_Compound

References

Azetidin-2-one Derivatives: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidin-2-one, or β-lactam, ring is a cornerstone pharmacophore in medicinal chemistry. Historically recognized as the active core of β-lactam antibiotics like penicillins and cephalosporins, its therapeutic applications have expanded significantly.[1][2][3][4][5] This guide explores the diverse therapeutic potential of this compound derivatives beyond their antibacterial origins, delving into their roles as cholesterol absorption inhibitors, anticancer agents, and more. It provides a technical overview of their mechanisms of action, quantitative biological data, and key experimental protocols relevant to their development and evaluation.

Introduction: The Enduring Relevance of the β-Lactam Core

First synthesized by Staudinger in 1907, the four-membered cyclic amide known as the this compound or β-lactam ring gained prominence with the discovery of penicillin.[1][2] This structure's inherent ring strain makes it susceptible to nucleophilic attack, a chemical reactivity that has been masterfully exploited in drug design. While its initial fame came from the irreversible inhibition of bacterial cell wall transpeptidases, leading to cell lysis, the versatility of the this compound scaffold has allowed for its application in a multitude of therapeutic areas.[4][5] Researchers have successfully synthesized numerous derivatives with a wide array of biological activities, including antimicrobial, antitubercular, anti-inflammatory, anticonvulsant, and cholesterol absorption inhibitory properties.[2][5][6][7]

Cholesterol Absorption Inhibition: The Ezetimibe (B1671841) Story

One of the most significant non-antibiotic applications of the this compound core is in the management of hypercholesterolemia. Ezetimibe, a prominent derivative, functions as a potent cholesterol absorption inhibitor.[8][9]

Mechanism of Action

Ezetimibe's primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein crucial for cholesterol uptake in the epithelial cells of the small intestine.[10][11] The drug binds to NPC1L1, preventing its interaction with a clathrin/AP2 complex.[12][13] This action blocks the endocytosis (internalization) of the NPC1L1-cholesterol complex, thereby inhibiting the absorption of dietary and biliary cholesterol from the intestinal lumen into the body.[12][13] This leads to a reduction in cholesterol delivery to the liver and a subsequent decrease in low-density lipoprotein (LDL) cholesterol levels in the bloodstream.[8] Monotherapy with ezetimibe can lower LDL cholesterol by approximately 15-20%.[10] When used in combination with statins, which inhibit cholesterol synthesis in the liver, the synergistic effect can lead to LDL cholesterol reductions exceeding 50%.[10]

NPC1L1_Inhibition cluster_enterocyte Enterocyte Brush Border Micelle Cholesterol Micelle NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Cholesterol Uptake Excretion Excretion Micelle->Excretion Increased ClathrinAP2 Clathrin/AP2 Complex NPC1L1->ClathrinAP2 Binding Endocytosis Endocytosis ClathrinAP2->Endocytosis Initiates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Binds & Blocks

Quantitative Data on Cholesterol-Lowering Derivatives

Numerous studies have synthesized and evaluated novel this compound derivatives for their hypocholesterolemic activity. The data below summarizes the effects of selected compounds in animal models.

CompoundAnimal ModelDosing & Duration% Reduction in Total Cholesterol (TC)Reference
Ezetimibe Hamster-54% (inhibition of absorption)[12]
Derivative 5a Rat (Diet-induced)Chronic ModelSignificant (p < 0.01)[14]
Derivative 7a Rat (Diet-induced)Chronic ModelSignificant (p < 0.01)[14]
Derivative 2d Hamster-Considerable[15]
Derivative 4a Hamster-Considerable[15]
Derivative 4f Hamster-Considerable[15]

Anticancer Potential

The this compound scaffold has emerged as a promising template for the design of novel anticancer agents.[5][16] These derivatives have demonstrated cytotoxic activity against various cancer cell lines, often inducing apoptosis (programmed cell death).[17][18]

Mechanisms of Action

The anticancer mechanisms of this compound derivatives are diverse. Some compounds, similar to vinca (B1221190) alkaloids, act as vascular disrupting agents by binding to tubulin and inhibiting microtubule polymerization, which is essential for cell division (mitosis).[18] Other derivatives have been shown to induce apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[17] Microarray analyses have revealed that certain derivatives can upregulate genes involved in cytoskeleton regulation and apoptosis while inhibiting cell cycle genes.[17][18]

Quantitative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below presents IC₅₀ values for various this compound derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6 SiHa (Cervical Cancer)Cytotoxic[17]
Compound 6 B16F10 (Melanoma)Cytotoxic[17]
Derivative 4c MCF-7 (Breast Cancer)0.008 (8 nM)[19]
Derivative 5f MCF-7, A-589, HeLa0.63 - 0.85[19]
Derivative 5e HT-29 (Colon Cancer)0.009 (9 nM)[19]
Derivative 17 MCF-7 (Breast Cancer)28.66[16][20]

Antimicrobial Activity

Beyond the classical β-lactams, newer this compound derivatives continue to be explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[1][3] The development of new agents is driven by the increasing threat of antibiotic resistance to existing drugs.[7]

Quantitative Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Compound IDMicrobial StrainActivity/MICReference
Compound Vb Staphylococcus aureusMaximum activity in series[1]
Compound 4a2 S. epidermidis, E. faecalis, P. aeruginosaHighest activity in series[6]
Compound 4 Overall antimicrobialMost potent in series[16][20]
Compound 9 S. aureus, C. albicansMost potent in series[16]
ss1 derivative Staphylococcus aureusMore active than other derivatives[3]

Experimental Protocols

General Synthesis of Azetidin-2-ones (Staudinger Cycloaddition)

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine (Schiff base), is a fundamental and versatile method for constructing the this compound ring.[3][4][21]

Staudinger_Synthesis start Start: - Amine - Aldehyde/Ketone schiff_base Formation of Schiff Base (Imine) start->schiff_base cycloaddition [2+2] Cycloaddition (Staudinger Reaction) schiff_base->cycloaddition acyl_chloride Start: - Acyl Chloride - Triethylamine (Base) ketene In situ generation of Ketene acyl_chloride->ketene ketene->cycloaddition azetidinone This compound Product cycloaddition->azetidinone

Representative Protocol:

  • Schiff Base Formation: An appropriate aromatic amine is condensed with a substituted aldehyde in a suitable solvent (e.g., ethanol) and refluxed, often with a catalytic amount of acid, to form the corresponding Schiff base (imine).[22][23]

  • Cycloaddition: The synthesized Schiff base is dissolved in an anhydrous solvent like dimethylformamide (DMF) or toluene.[19][24]

  • Triethylamine is added as a base to neutralize the HCl generated.

  • Chloroacetyl chloride (or another acyl chloride) is added dropwise to the stirring solution, often at a reduced temperature.[25] This generates the highly reactive ketene in situ.

  • The reaction mixture is then stirred, sometimes under reflux, for several hours until completion.[25]

  • The final this compound product is isolated and purified using standard techniques like filtration and recrystallization.[25]

Note: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields significantly.[4][19][22]

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.[26][27][28]

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes (specifically, NAD(P)H-dependent oxidoreductases) reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan (B1609692) product.[26][29][30] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[26]

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well flat-bottom microplate at a specific density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.[29] The plate is incubated for 24 hours (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment: The this compound derivatives are dissolved (usually in DMSO) and diluted to various final concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. Control wells receive medium with DMSO only.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[28]

  • MTT Addition: After incubation, 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) is added to each well.[28][29] The plate is then incubated for another 4 hours.[29]

  • Solubilization: 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[26][29] The plate may be left overnight in the incubator or shaken on an orbital shaker to ensure complete dissolution.[29][30]

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[29][30] A reference wavelength (e.g., >650 nm) is often used to reduce background noise.[29][30]

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC₅₀ value is determined from the resulting dose-response curve.

Conclusion and Future Directions

The this compound ring system continues to be an exceptionally fruitful scaffold for drug discovery. Its proven success in inhibiting bacterial growth and cholesterol absorption has paved the way for exploration into new therapeutic frontiers, most notably in oncology. The synthetic accessibility of the β-lactam core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and the development of derivatives with high potency and selectivity. Future research will likely focus on creating hybrid molecules that combine the this compound core with other pharmacophores to develop multi-target agents, potentially offering synergistic effects and novel therapeutic solutions for complex diseases.[7]

References

The Azetidin-2-one Ring: A Cornerstone of Antibiotic Chemistry and A Synthon for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reactivity of the β-Lactam Ring for Researchers, Scientists, and Drug Development Professionals.

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide of paramount importance in medicinal chemistry. Its inherent reactivity is the key to the therapeutic success of β-lactam antibiotics, the most widely prescribed class of antibacterial agents. This guide delves into the fundamental principles governing the reactivity of this unique heterocyclic scaffold, providing a comprehensive resource for professionals in drug development and chemical research.

Core Principles of this compound Reactivity

The chemical behavior of the this compound ring is dictated by a combination of factors that render it susceptible to nucleophilic attack, a feature exploited in its biological mechanism of action.

Ring Strain: The four-membered ring of this compound deviates significantly from the ideal bond angles of its constituent sp³ and sp² hybridized atoms. This angular strain, a consequence of forcing the atoms into a planar configuration, results in a high-energy, unstable structure eager to undergo ring-opening reactions to relieve this strain.[1][2]

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon within the β-lactam ring is highly electrophilic. This is due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. In bicyclic β-lactams, such as penicillins and cephalosporins, the fusion of a second ring further decreases amide resonance. This lack of delocalization of the nitrogen's lone pair electrons onto the carbonyl group enhances the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.[3]

Susceptibility to Nucleophilic Acyl Substitution: The combination of ring strain and high electrophilicity makes the this compound ring highly susceptible to nucleophilic acyl substitution. Nucleophiles readily attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the amide bond and opening of the β-lactam ring.[4] This fundamental reaction underpins the mechanism of action of all β-lactam antibiotics.

Key Reactions of the this compound Ring

The reactivity of the β-lactam ring is most evident in its reactions with various nucleophiles, primarily hydrolysis and aminolysis.

Hydrolysis

Hydrolysis, the cleavage of the β-lactam ring by water, can occur under acidic, basic, or enzymatic conditions. The products of this reaction are generally inactive β-amino acids.

Alkaline Hydrolysis: In the presence of a base, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This reaction is typically rapid and is a common pathway for the degradation of β-lactam antibiotics.

Enzymatic Hydrolysis: A clinically significant form of hydrolysis is mediated by bacterial enzymes called β-lactamases. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. They efficiently catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.

Aminolysis

Aminolysis involves the reaction of the β-lactam ring with an amine. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon and leading to ring opening. This reaction is crucial in the context of the mechanism of action of β-lactam antibiotics, where the nucleophile is a serine residue in the active site of penicillin-binding proteins (PBPs).

Quantitative Analysis of Reactivity

The reactivity of the this compound ring can be quantified by studying the kinetics of its ring-opening reactions. The following tables summarize representative kinetic data for the hydrolysis and aminolysis of various β-lactam compounds.

β-Lactam DerivativeReaction ConditionSecond-Order Rate Constant (k)Reference
BenzylpenicillinAlkaline HydrolysisData not specified[5]
CephalosporinsAlkaline HydrolysisData not specified[6]
N-Acyloxymethylazetidin-2-onesAcid-Catalyzed Hydrolysis~7.1 x 10⁻³ L mol⁻¹ s⁻¹[7]

Table 1: Kinetic Data for Hydrolysis of this compound Derivatives.

β-Lactam DerivativeNucleophileRate EnhancementReference
BenzylpenicillinHydroxylamine> 10⁶-fold compared to other primary amines[8]
CephaloridineHydroxylamine> 10⁴-fold[8]
CephalexinIntramolecular Amine10³-fold greater for thioxo-analogue[9]

Table 2: Kinetic Data for Aminolysis of this compound Derivatives.

The this compound Ring in Action: Inhibition of Bacterial Cell Wall Synthesis

The therapeutic efficacy of β-lactam antibiotics stems from their ability to inhibit the final step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.

The key targets of β-lactam antibiotics are a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the cross-linking of peptidoglycan chains. The β-lactam antibiotic mimics the D-Ala-D-Ala substrate of the PBP. A serine residue in the active site of the PBP acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting cell wall synthesis.

Peptidoglycan_Synthesis_Inhibition Peptidoglycan Synthesis and Inhibition by β-Lactams cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidase (PBP) PBP Penicillin-Binding Protein (PBP) Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Acylation Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Inhibition Hydrolysis_Workflow Experimental Workflow for Alkaline Hydrolysis A Prepare β-Lactam Stock Solution B Equilibrate Reactants to Temperature A->B C Initiate Reaction (Add NaOH) B->C D Monitor Reaction Progress C->D E Spectrophotometric Analysis D->E Option 1 F HPLC Analysis D->F Option 2 G Calculate Rate Constant E->G F->G Aminolysis_Workflow Experimental Workflow for Aminolysis A Prepare Reactant Solutions (β-Lactam and Amine) B Initiate Reaction (Mix Solutions) A->B C Monitor Reaction Progress B->C D Spectrophotometric Analysis C->D Option 1 E NMR Analysis C->E Option 2 F Determine Reaction Kinetics D->F E->F

References

Preliminary Investigation of Azetidin-2-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that forms the core structural motif of some of the most important antibiotic classes, including penicillins and cephalosporins.[1][2] Beyond their well-established antibacterial properties, derivatives of this compound have garnered significant attention for their diverse pharmacological activities.[1][3] This technical guide provides a preliminary investigation into the multifaceted bioactivity of this compound derivatives, summarizing key findings in their anticancer, anti-inflammatory, and antibacterial activities. The document details experimental protocols for assessing these bioactivities and presents visual representations of the underlying mechanisms and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[4] Their anticancer activity is often attributed to the induction of apoptosis and the inhibition of tubulin polymerization.[1][5]

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)5.2[4]
HCT-116 (Colon)7.8[4]
Compound B A549 (Lung)3.1Fictional Data
HeLa (Cervical)4.5Fictional Data
Compound C PC-3 (Prostate)6.4Fictional Data
Signaling Pathways

1. Intrinsic Apoptosis Pathway:

This compound derivatives can induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular stress signals, leading to the activation of the Bcl-2 family of proteins.[6][7] Pro-apoptotic members like Bax and Bak are activated, while anti-apoptotic members like Bcl-2 are inhibited.[6][8] This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway.[7] Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[6][7]

cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Azetidin_2_one This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Azetidin_2_one->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Azetidin_2_one->Bax Activation Bcl2->Bax Inhibition MOMP MOMP Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

2. Tubulin Polymerization Inhibition:

Certain this compound derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[5][9] They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[5][9]

Azetidin_2_one This compound Derivatives Tubulin α/β-Tubulin Heterodimers Azetidin_2_one->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Azetidin_2_one->Microtubules Inhibition Tubulin->Microtubules Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][13]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with This compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance (570 nm) Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT assay.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15]

Data Presentation: In Vivo Anti-inflammatory Activity
CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound D 1045.2Fictional Data
2068.7Fictional Data
Compound E 1052.1Fictional Data
2075.3Fictional Data
Indomethacin 1082.5[16]
Signaling Pathway: Inhibition of Prostaglandin Synthesis

Inflammation is often mediated by prostaglandins (B1171923), which are synthesized from arachidonic acid by COX enzymes.[15][17] this compound derivatives can inhibit both COX-1 and COX-2, thereby blocking the production of prostaglandins and reducing inflammation.[14]

Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Azetidin_2_one This compound Derivatives Azetidin_2_one->COX1 Inhibition Azetidin_2_one->COX2 Inhibition Start Start Acclimatize_Rats Acclimatize Rats Start->Acclimatize_Rats Administer_Compound Administer This compound Acclimatize_Rats->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume (0-4 hours) Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Analyze Data (% Inhibition) Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End Lipid_II Lipid II Precursor Transglycosylation Transglycosylation Lipid_II->Transglycosylation Peptidoglycan_Chain Linear Peptidoglycan Chain Transglycosylation->Peptidoglycan_Chain Transpeptidase Transpeptidase (PBP) Peptidoglycan_Chain->Transpeptidase Cross_Linking Cross-linking of Peptidoglycan Transpeptidase->Cross_Linking Cell_Lysis Cell Lysis Transpeptidase->Cell_Lysis Leads to Cell_Wall Stable Cell Wall Cross_Linking->Cell_Wall Azetidin_2_one This compound Azetidin_2_one->Transpeptidase Inhibition Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound Add this compound to Wells Create_Wells->Add_Compound Incubate_Plate Incubate Plate Add_Compound->Incubate_Plate Measure_Zones Measure Zones of Inhibition Incubate_Plate->Measure_Zones End End Measure_Zones->End

References

Spectroscopic Properties of Unsubstituted Azetidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidin-2-one, commonly known as β-lactam, is a fundamental heterocyclic scaffold of immense importance in medicinal chemistry, most notably as the core structural component of β-lactam antibiotics. A thorough understanding of its spectroscopic properties is crucial for the structural elucidation, characterization, and quality control of novel therapeutics derived from this essential pharmacophore. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of unsubstituted this compound, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Core Spectroscopic Data

The unique strained four-membered ring of this compound gives rise to characteristic spectroscopic signatures. The following tables summarize the key quantitative data for the unsubstituted parent compound.

Table 1: ¹H NMR Spectroscopic Data for Unsubstituted this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-32.5 - 4.5ddd, m³J(H3,H4) cis: 5-6 Hz, ³J(H3,H4) trans: 0-2.5 HzThe chemical shift is highly dependent on substituents at C-3 and C-4. In the absence of a substituent at C-3, the two H-3 protons can be diastereotopic.[1]
H-43.5 - 5.5d, dd, m³J(H4,H3) cis: 5-6 Hz, ³J(H4,H3) trans: 0-2.5 HzThe chemical shift is influenced by substituents at C-4 and N-1.[1]
N-H5.0 - 9.0br s-For N-unsubstituted azetidin-2-ones, the chemical shift is concentration and solvent dependent.[1]

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Unsubstituted this compound
CarbonChemical Shift (δ, ppm)Notes
C-2 (C=O)160 - 180The carbonyl chemical shift is sensitive to substituents on the ring.[1]
C-340 - 65Highly dependent on the nature of the substituent at C-3.[1]
C-450 - 85Influenced by substituents at C-4 and N-1.[1]

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data for Unsubstituted this compound
Functional GroupAbsorption Range (cm⁻¹)Notes
C=O (β-lactam)1735 - 1765The high frequency is due to the ring strain, which increases the electrophilicity of the carbonyl group. Unstrained amides absorb at a lower frequency.
N-H Stretch3200 - 3300Broad peak characteristic of an N-H bond.
C-H Stretch2850 - 3000Typical for sp³ hybridized C-H bonds.
Table 4: Mass Spectrometry (MS) Data for Unsubstituted this compound
PropertyValueNotes
Molecular FormulaC₃H₅NO
Molecular Weight71.08 g/mol [2]
Exact Mass71.037113783 Da[2]

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible spectroscopic data. The following are standard protocols for the analysis of unsubstituted this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the unsubstituted this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can influence chemical shifts.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial.[1]

  • Homogenization: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.[1]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

2.1.2. ¹H NMR Acquisition

  • Instrument Setup: Tune and lock the NMR spectrometer using the deuterium (B1214612) signal from the solvent. Shim the magnetic field to achieve optimal resolution.[1]

  • Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]

  • Acquisition Parameters:

    • Spectral Width (SW): Typically 12-16 ppm.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]

2.1.3. ¹³C NMR Acquisition

  • Instrument Setup: Use the same prepared NMR sample, already locked and shimmed from the ¹H NMR experiment.[1]

  • Pulse Program: Select a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).[1]

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm.[1]

    • Number of Scans (NS): 128 or more, as ¹³C has a low natural abundance. The number of scans will depend on the sample concentration.[1]

    • Relaxation Delay (D1): 2-5 seconds.

  • Processing: Apply Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak.[1]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Technique)

  • Grinding: In a clean agate mortar, thoroughly grind 0.5-1.0 mg of the unsubstituted this compound sample with approximately 100 mg of spectroscopic grade potassium bromide (KBr).

  • Pressing: Transfer the finely ground powder to a pellet press and apply high pressure (typically 8-10 tons) to form a transparent or semi-transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

2.2.2. Data Acquisition

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation (for Electrospray Ionization - ESI)

  • Stock Solution: Prepare a stock solution of the unsubstituted this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. If necessary, acidify the solution with a small amount of formic acid to aid in protonation.

  • Filtration: Ensure the final solution is free of any particulates by filtering it through a 0.2 µm syringe filter.

2.3.2. Data Acquisition

  • Ionization Mode: Select the appropriate ionization mode. For this compound, positive ion mode ESI is typically used to observe the protonated molecule [M+H]⁺.

  • Mass Range: Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-200) to include the expected molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualized Workflows

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a newly synthesized or isolated sample of unsubstituted this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Unsubstituted This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition NMR_Prep->C_NMR IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrometry Acquisition (ESI-MS) MS_Prep->MS_Acq H_NMR_Analysis Analyze Chemical Shifts, Multiplicities, & J-Couplings H_NMR->H_NMR_Analysis C_NMR_Analysis Analyze Chemical Shifts C_NMR->C_NMR_Analysis IR_Analysis Identify Functional Group Absorptions IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Formula MS_Acq->MS_Analysis Structure_Confirmation Confirm Structure of This compound H_NMR_Analysis->Structure_Confirmation C_NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Experimental workflow for the spectroscopic characterization of unsubstituted this compound.

NMR Data Interpretation Logic

This diagram outlines the logical process for interpreting NMR data to confirm the core structure of this compound.

NMR_Interpretation_Logic cluster_1d_nmr 1D NMR Data cluster_interpretation Interpretation Steps cluster_conclusion Conclusion H_NMR_Data ¹H NMR Spectrum Check_Protons Identify signals for CH₂, CH₂, and NH protons H_NMR_Data->Check_Protons Check_Integration Verify proton integration ratios H_NMR_Data->Check_Integration Check_Multiplicity Analyze splitting patterns (multiplicity) H_NMR_Data->Check_Multiplicity C_NMR_Data ¹³C NMR Spectrum Check_Carbons Identify signals for C=O, CH₂, and CH₂ carbons C_NMR_Data->Check_Carbons Check_Shifts Correlate chemical shifts with expected values Check_Protons->Check_Shifts Check_Carbons->Check_Shifts Structure_Confirmed This compound Structure Confirmed Check_Shifts->Structure_Confirmed Check_Integration->Structure_Confirmed Check_Multiplicity->Structure_Confirmed

Caption: Logic diagram for the interpretation of NMR spectra for this compound confirmation.

References

The Unstable Heart of a Billion-Dollar Molecule: An In-depth Technical Guide to the Stability and Degradation of Azetidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidin-2-one ring, the core structural motif of β-lactam antibiotics, is a cornerstone of modern medicine. However, the inherent ring strain that confers its potent antibacterial activity also renders it susceptible to degradation, a critical factor in the efficacy, storage, and development of β-lactam-based therapeutics. This guide provides a comprehensive overview of the stability and degradation pathways of the this compound core, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in this vital field.

Core Stability Profile of this compound

The stability of the this compound ring is profoundly influenced by its chemical environment, primarily pH and temperature. The strained four-membered ring is prone to nucleophilic attack, leading to its cleavage and inactivation.

Data Presentation: The Impact of pH and Temperature on Stability

The following tables summarize quantitative data on the degradation of β-lactam compounds, which serve as a proxy for the stability of the core this compound ring, under various conditions.

Table 1: Effect of pH on the Half-Life of β-Lactam Antibiotics at 35 ± 2°C

CompoundpH 6.80 (hours)pH 7.25 (hours)pH 7.80 (hours)
Imipenem~25.416.8~11.8
Meropenem~68.545.4~32.0
Cefepime~77.051.0~35.9
Piperacillin~93.361.8~43.5

Data adapted from a comprehensive stability analysis of various β-lactams. The half-lives at pH 6.80 and 7.80 are estimated based on reported fold changes relative to pH 7.25.

Table 2: Half-Life of Selected β-Lactam Antibiotics in Different Media at 37°C

CompoundMediumpHHalf-life (hours)
MecillinamMOPS-based7.4~2
MecillinamLB Broth~7.0~4-5
AztreonamMOPS-based7.4> 6
CefotaximeMOPS-based7.4> 6

Data adapted from a study on the stability of β-lactam antibiotics in bacterial growth media.

Major Degradation Pathways of this compound

The primary routes of degradation for the this compound ring are hydrolysis (both acid and base-catalyzed), enzymatic degradation, and to a lesser extent, aminolysis, thermal, and photolytic degradation.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway, involving the cleavage of the amide bond in the β-lactam ring to form a biologically inactive β-amino acid.[1]

Under acidic conditions, the carbonyl oxygen or the nitrogen atom of the lactam ring is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1]

Acid_Catalyzed_Hydrolysis Azetidinone This compound Protonation Protonation of Carbonyl Oxygen Azetidinone->Protonation H+ Protonated_Azetidinone Protonated This compound Protonation->Protonated_Azetidinone Nucleophilic_Attack Nucleophilic Attack by Water Protonated_Azetidinone->Nucleophilic_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Ring_Opening Ring Opening Proton_Transfer->Ring_Opening Beta_Amino_Acid β-Amino Acid Ring_Opening->Beta_Amino_Acid

Acid-Catalyzed Hydrolysis Pathway

In basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a tetrahedral intermediate that subsequently collapses to the ring-opened product.[1]

Base_Catalyzed_Hydrolysis Azetidinone This compound Nucleophilic_Attack Nucleophilic Attack by Hydroxide Azetidinone->Nucleophilic_Attack OH- Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Beta_Amino_Acid_Salt β-Amino Acid Salt Ring_Opening->Beta_Amino_Acid_Salt Protonation Protonation Beta_Amino_Acid_Salt->Protonation H+ Beta_Amino_Acid β-Amino Acid Protonation->Beta_Amino_Acid

Base-Catalyzed Hydrolysis Pathway
Enzymatic Degradation by β-Lactamases

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by catalyzing the hydrolysis of the amide bond in the β-lactam ring.[1] There are four main classes of β-lactamases (A, B, C, and D). Classes A, C, and D are serine β-lactamases that utilize a serine residue in their active site for nucleophilic attack, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[1]

Beta_Lactamase_Degradation cluster_serine Serine β-Lactamases (Classes A, C, D) cluster_metallo Metallo-β-Lactamases (Class B) Serine_Azetidinone This compound + Ser-OH (Enzyme) Serine_Acyl_Enzyme Acyl-Enzyme Intermediate Serine_Azetidinone->Serine_Acyl_Enzyme Acylation Serine_Hydrolysis Hydrolysis Serine_Acyl_Enzyme->Serine_Hydrolysis H2O Serine_Product β-Amino Acid + Ser-OH (Regenerated Enzyme) Serine_Hydrolysis->Serine_Product Deacylation Metallo_Azetidinone This compound + Zn2+-H2O (Enzyme) Metallo_Hydrolysis Direct Hydrolysis Metallo_Azetidinone->Metallo_Hydrolysis Metallo_Product β-Amino Acid + Zn2+ (Regenerated Enzyme) Metallo_Hydrolysis->Metallo_Product

Enzymatic Degradation by β-Lactamases
Aminolysis

Aminolysis involves the reaction of the β-lactam ring with an amine. This nucleophilic acyl substitution reaction can proceed through a concerted or stepwise mechanism, resulting in the formation of a β-amino amide. The rate of aminolysis is influenced by the basicity of the attacking amine.

Thermal and Photolytic Degradation

The β-lactam ring can also be cleaved by heat and light.[2] Photolytic degradation of some β-lactam antibiotics has been observed under simulated sunlight, with hydrolysis of the β-lactam ring being a primary transformation reaction.[1]

Experimental Protocols for Stability and Degradation Analysis

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the this compound-containing molecule.

Forced_Degradation_Workflow Start Start: this compound Compound Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Stress_Conditions->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Stress_Conditions->Oxidative Thermal Thermal Stress (e.g., 80°C) Stress_Conditions->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Stress_Conditions->Photolytic Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Sampling->Analysis Data_Evaluation Evaluate Data: - Identify Degradants - Determine Degradation Rate - Elucidate Pathways Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Experimental Workflow for a Forced Degradation Study

Protocol 1: Forced Hydrolytic Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl in a sealed vial. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH in a sealed vial. Incubate at 60°C.

  • Neutral Hydrolysis: Mix equal volumes of the stock solution and purified water in a sealed vial. Incubate at 60°C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic samples with an equivalent amount of 0.1 N NaOH and the basic samples with 0.1 N HCl to stop the degradation reaction.

  • Analysis: Dilute the samples with the mobile phase and analyze using a validated stability-indicating HPLC method.[3]

HPLC Method for Degradation Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Typical HPLC Parameters:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed. For example, a gradient could start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute more hydrophobic compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detector: A UV detector set at the wavelength of maximum absorbance of the parent compound is commonly used. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak purity analysis and identification of degradants.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible results.

Protocol 2: HPLC Analysis of Degradation Samples

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Inject a fixed volume (e.g., 20 µL) of the prepared and diluted degradation sample.

  • Chromatographic Run: Run the gradient elution program to separate the components.

  • Data Acquisition: Record the chromatogram and the UV spectra of the peaks.

  • Analysis: Identify the peak corresponding to the parent compound by comparing its retention time with that of a standard. New peaks in the chromatogram are potential degradation products.[3] Peak purity analysis should be performed to ensure that the parent peak is free from co-eluting impurities. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

This comprehensive guide provides a foundational understanding of the critical aspects of this compound stability and degradation. For researchers and drug development professionals, a thorough grasp of these principles is paramount for the successful design, formulation, and delivery of effective and stable β-lactam-based therapies.

References

The Azetidin-2-one Nucleus: A Cornerstone in the Development of Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of penicillin heralded a new era in medicine, and at the heart of this revolution lies the azetidin-2-one ring, the core structural motif of β-lactam antibiotics. This four-membered cyclic amide is the pharmacophore responsible for the antibacterial activity of a vast and diverse class of drugs that have been instrumental in combating bacterial infections for decades. This technical guide provides a comprehensive overview of the pivotal role of the this compound nucleus in the development of antibiotics, detailing its mechanism of action, the evolution of resistance, and the chemical strategies employed to overcome these challenges.

The this compound Core and its Mechanism of Action

The antibacterial efficacy of β-lactam antibiotics stems from the inherent strain of the four-membered this compound ring. This ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors that are essential for the synthesis of the bacterial cell wall.[1][2] β-lactam antibiotics act as irreversible inhibitors of penicillin-binding proteins (PBPs), a group of bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[3][4] By acylating a serine residue in the active site of PBPs, the β-lactam ring is opened, forming a stable, covalent bond with the enzyme and rendering it inactive.[4] This disruption of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and bacterial death.[5]

The following diagram illustrates the bacterial cell wall synthesis pathway and the inhibitory action of β-lactam antibiotics.

Bacterial Cell Wall Synthesis and Inhibition by Beta-Lactams cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation PBP Penicillin-Binding Protein (PBP) Nascent_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Inhibition

Bacterial cell wall synthesis and the inhibitory action of β-lactams.

Data Presentation: Comparative Efficacy of β-Lactam Antibiotics

The potency of β-lactam antibiotics is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for various classes of β-lactam antibiotics against key bacterial pathogens.

Table 1: Comparative MIC90 (µg/mL) of Penicillins against Gram-Positive Bacteria

AntibioticStaphylococcus aureus (Penicillin-Susceptible)Streptococcus pyogenes
Penicillin G≤0.015[6]0.015[2][7]
Ampicillin-0.03[2]
Oxacillin0.25[6]-

Table 2: Comparative MIC90 (µg/mL) of Cephalosporin Generations against Key Pathogens

Antibiotic (Generation)Staphylococcus aureusPseudomonas aeruginosa
Cephalothin (1st)1-2[3]>128
Cefuroxime (2nd)2>128
Cefotaxime (3rd)1-2[3]32
Ceftazidime (3rd)>324[3]
Cefepime (4th)48

Table 3: Comparative MIC90 (µg/mL) of Carbapenems and Monobactams

AntibioticPseudomonas aeruginosaKlebsiella pneumoniae
Imipenem4-8[8]-
Meropenem2-
Aztreonam>320.25-1[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of a β-lactam antibiotic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solution of the β-lactam antibiotic

  • Sterile diluent (e.g., sterile water or saline)

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from an 18-24 hour culture plate in sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, bringing the final volume to 100 µL.

  • Include a growth control well containing only the bacterial suspension and broth, and a sterility control well containing only broth.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Broth Microdilution Workflow start Start prep_antibiotic Prepare serial dilutions of antibiotic in plate start->prep_antibiotic prep_inoculum Prepare and standardize bacterial inoculum start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate plate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC as lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.
β-Lactamase Activity Assay using Nitrocefin (B1678963)

This colorimetric assay is used to detect and quantify the activity of β-lactamase enzymes.

Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Bacterial cell lysate or purified β-lactamase

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a working solution of Nitrocefin in PBS (typically 100 µM).

  • Add the bacterial lysate or purified enzyme to the wells of the microtiter plate.

  • Initiate the reaction by adding the Nitrocefin working solution to each well.

  • Immediately measure the absorbance at 486 nm at regular intervals.

  • The rate of increase in absorbance is proportional to the β-lactamase activity. Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.[1][9][10]

Mechanisms of Resistance to β-Lactam Antibiotics

The widespread use of β-lactam antibiotics has led to the emergence of bacterial resistance, primarily through two mechanisms:

  • Enzymatic Degradation: Bacteria may produce β-lactamase enzymes that hydrolyze the amide bond in the this compound ring, inactivating the antibiotic.[9][10]

  • Target Modification: Alterations in the structure of PBPs can reduce their affinity for β-lactam antibiotics, rendering the drugs less effective.[1]

The following diagram illustrates the primary mechanisms of β-lactam resistance.

Beta-Lactam Resistance Mechanisms cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Beta_Lactamase β-Lactamase Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Altered_PBP Altered PBP Reduced_Binding Reduced Binding Altered_PBP->Reduced_Binding Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Binding & Inhibition Beta_Lactam->Beta_Lactamase Hydrolysis Beta_Lactam->Altered_PBP Attempted Binding

Primary mechanisms of bacterial resistance to β-lactam antibiotics.

Conclusion

The this compound ring remains a critical scaffold in the design and development of new antibiotics. Understanding its mechanism of action and the ways in which bacteria develop resistance is paramount for the continued success of this important class of drugs. The ongoing challenge for medicinal chemists is to design novel β-lactam structures that can evade resistance mechanisms while retaining potent antibacterial activity. This involves strategies such as the co-administration of β-lactamase inhibitors and the development of new generations of β-lactams with enhanced stability and target affinity. The foundational knowledge presented in this guide serves as a critical resource for professionals dedicated to the fight against antibiotic resistance.

References

The Stereochemistry of Azetidin-2-ones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins. The biological activity of these compounds is intrinsically linked to their stereochemistry. Precise control over the three-dimensional arrangement of substituents on the β-lactam ring is therefore of paramount importance in the design and synthesis of new therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of azetidin-2-ones, with a focus on synthetic strategies for stereocontrol, and analytical methods for stereochemical determination.

Stereoselective Synthesis of Azetidin-2-ones

The most widely employed method for the synthesis of β-lactams is the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine.[1] The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the reactants. Several strategies have been developed to control the diastereoselectivity and enantioselectivity of this and other β-lactam forming reactions.

The Staudinger Reaction: A Mechanistic Overview and Stereochemical Implications

The Staudinger cycloaddition is generally accepted to proceed through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to yield the this compound ring.[1] The stereochemistry of the final product is determined by the relative orientation of the substituents on the zwitterionic intermediate at the moment of cyclization.

The cis or trans diastereoselectivity is influenced by several factors:

  • Imine Geometry: Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1]

  • Solvent Polarity: Non-polar solvents typically favor the formation of the cis isomer by promoting a rapid ring closure of the initial zwitterionic intermediate. In contrast, polar solvents can stabilize the zwitterionic intermediate, allowing for rotation around the C-N bond and leading to the thermodynamically more stable trans product.[2][3]

  • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor the formation of cis products.[1]

Diastereoselective and Enantioselective Strategies

1.2.1. Chiral Auxiliaries

A powerful strategy for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary onto either the ketene or the imine. This chiral moiety directs the approach of the other reactant, leading to the preferential formation of one diastereomer. The auxiliary can be subsequently removed to yield the enantiomerically enriched β-lactam.

1.2.2. Chiral Catalysts

The use of chiral catalysts, such as N-heterocyclic carbenes (NHCs) and planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives, has emerged as a highly efficient method for achieving enantioselective β-lactam synthesis.[4][5][6] These catalysts can activate the ketene or imine in a chiral environment, leading to high levels of enantiomeric excess (ee).

Quantitative Data on Stereoselective Syntheses

The following tables summarize representative quantitative data for various stereoselective syntheses of azetidin-2-ones.

Table 1: Diastereoselective Staudinger Reactions

Ketene PrecursorImineBase/CatalystSolventTemp (°C)dr (cis:trans)Reference
Phenylacetyl chlorideN-Benzylidene-anilineEt₃NToluene (B28343)100predominantly trans[7]
Methoxyacetyl chlorideN-Benzylidene-anilineEt₃NCH₂Cl₂-78 to rtpredominantly cis[7]
Phthalimidoacetyl chloridePropargylimineEt₃NToluene80only trans[6]

Table 2: Enantioselective Staudinger Reactions Catalyzed by Chiral N-Heterocyclic Carbenes (NHCs)

KeteneImineCatalystSolventdr (cis:trans)ee (%)Reference
PhenylmethylketeneN-Boc-4-methoxyphenylimineNHC 8b Toluene>20:199[4][5]
PhenylmethylketeneN-Boc-4-chlorophenylimineNHC 8b Toluene>20:198[4][5]
EthylphenylketeneN-Boc-phenylimineNHC 8b Toluene>20:197[4][5]

Experimental Protocols

General Procedure for a cis-Selective Staudinger Reaction

This protocol is a representative example for achieving cis-diastereoselectivity.

  • Imine Formation: To a solution of the desired aldehyde (1.0 equiv) in a non-polar solvent such as benzene (B151609) or toluene (0.5 M), add the corresponding amine (1.0 equiv). If necessary, use a dehydrating agent like anhydrous MgSO₄ and stir at room temperature until imine formation is complete (monitored by TLC or NMR). Filter off the dehydrating agent.

  • Ketene Generation and Cycloaddition: Cool the solution of the imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, add the acid chloride (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv) over 10-15 minutes.

  • Reaction Monitoring and Workup: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the β-lactam. Determine the diastereomeric ratio by ¹H NMR spectroscopy.[8]

General Procedure for an Enantioselective Staudinger Reaction using a Chiral NHC Catalyst

This protocol is a representative example for achieving high enantioselectivity.

  • Reaction Setup: To a solution of the imine (1.0 equiv) and a suitable base (e.g., proton sponge, 1.1 equiv) in an anhydrous solvent (e.g., toluene) at -78 °C under an inert atmosphere, add the chiral NHC catalyst (e.g., 10 mol%).

  • Ketene Precursor Addition: Slowly add a solution of the acid chloride (1.2 equiv) in the same solvent to the reaction mixture.

  • Reaction Progression: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with an organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.[8]

Protocol for NMR Analysis of this compound Stereochemistry

The relative stereochemistry of substituents at C3 and C4 of the this compound ring can be reliably determined from the vicinal coupling constant (³JH3,H4) in the ¹H NMR spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify the signals corresponding to the protons at C3 and C4. The coupling constant between these two protons is diagnostic of the stereochemistry:

    • cis-isomers: Typically exhibit a larger coupling constant, in the range of ³J = 5-6 Hz .[9]

    • trans-isomers: Typically exhibit a smaller coupling constant, in the range of ³J = 0-2 Hz .[9]

For more complex structures, 2D NMR techniques such as COSY, HSQC, and NOESY can be employed for unambiguous assignment.[10][11]

Visualizations

The following diagrams illustrate key concepts in the stereochemistry of azetidin-2-ones.

Staudinger_Mechanism Staudinger Reaction Mechanism and Stereochemical Control Imine Imine Zwitterion_cis Zwitterionic Intermediate (cis precursor) Imine->Zwitterion_cis Nucleophilic attack Ketene Ketene Ketene->Zwitterion_cis Zwitterion_trans Zwitterionic Intermediate (trans precursor) Zwitterion_cis->Zwitterion_trans cis_Lactam cis-Azetidin-2-one Zwitterion_cis->cis_Lactam Conrotatory ring closure (fast in non-polar solvent) trans_Lactam trans-Azetidin-2-one Zwitterion_trans->trans_Lactam Conrotatory ring closure

Caption: Staudinger reaction mechanism and stereochemical control pathway.

Synthesis_Workflow General Experimental Workflow for Stereoselective this compound Synthesis Reactants Imine & Ketene Precursor (with/without chiral auxiliary/catalyst) Reaction Staudinger Cycloaddition (Control of T, solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Analysis Stereochemical Analysis Purification->Analysis NMR ¹H NMR (³J coupling) Analysis->NMR HPLC Chiral HPLC (for ee) Analysis->HPLC Xray X-ray Crystallography (unambiguous determination) Analysis->Xray FinalProduct Stereochemically Pure This compound Analysis->FinalProduct

Caption: Experimental workflow for stereoselective this compound synthesis.

Stereochemical_Determination_Logic Logic for Stereochemical Determination of Azetidin-2-ones cluster_synthesis Synthesis cluster_analysis Analysis cluster_conclusion Conclusion Start Synthesized this compound Mixture NMR_Analysis ¹H NMR Analysis Start->NMR_Analysis Chiral_HPLC Chiral HPLC Analysis (if applicable) Start->Chiral_HPLC Coupling_Constant Measure ³J(H3, H4) NMR_Analysis->Coupling_Constant Decision ³J Value? Coupling_Constant->Decision cis_Isomer cis-Isomer Decision->cis_Isomer ~5-6 Hz trans_Isomer trans-Isomer Decision->trans_Isomer ~0-2 Hz ee_Determination Determine Enantiomeric Excess Chiral_HPLC->ee_Determination Enantiopurity Enantiopure Product ee_Determination->Enantiopurity

Caption: Logic for stereochemical determination of azetidin-2-ones.

References

Exploring the Chemical Landscape of Azetidin-2-one Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of penicillin and cephalosporin (B10832234) antibiotics. However, the chemical space and biological potential of its analogues extend far beyond antibacterial activity. This technical guide delves into the synthesis, biological evaluation, and mechanisms of action of diverse this compound derivatives, offering a comprehensive resource for researchers engaged in their exploration for therapeutic applications. This guide will focus on their anticancer, anti-inflammatory, and anticonvulsant properties, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Biological Activity Data

The diverse biological activities of this compound analogues are summarized below. The data is organized by therapeutic area and presented to facilitate comparison and aid in structure-activity relationship (SAR) analysis.

Anticancer Activity

This compound analogues have emerged as potent anticancer agents, with many acting as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis. The following table presents the half-maximal inhibitory concentrations (IC50) of various analogues against different cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamideNot SpecifiedPotent antimicrobial agent[1]
2 N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamideMCF-7 (Breast)28.66[1]
3 (3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylthis compoundHeLa (Cervical)0.41
MDA-MB-231 (Breast)0.42
ACHN (Renal)0.45
4 (3S, 4S)-3-chloro-4-(3-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylthis compoundHeLa (Cervical)0.46
MDA-MB-231 (Breast)0.40
ACHN (Renal)0.48
Anti-inflammatory Activity

Certain this compound derivatives exhibit significant anti-inflammatory properties, with some showing selective inhibition of cyclooxygenase-2 (COX-2).

Compound IDStructureAssay% InhibitionIC50 (µM)Reference
5a 3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)this compoundCarrageenan-induced rat paw edemaSignificant-[2]
5b 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)this compoundCarrageenan-induced rat paw edemaSignificant-[2]
6a 2-Azetidinone bearing 1,3,4-Thiadiazole with methoxy (B1213986) phenyl groupCarrageenan-induced paw edema56.32-[3]
6b 2-Azetidinone bearing 1,3,4-Thiadiazole with nitro phenyl groupCarrageenan-induced paw edema61.11-[3]
6c 2-Azetidinone bearing 1,3,4-Thiadiazole with hydroxyl phenyl groupCarrageenan-induced paw edema58.24-[3]
Naproxen Hybrid N4d Naproxen-Azetidinone HybridEgg-white-induced rat paw edema19.22-[4]
Naproxen Hybrid N4e Naproxen-Azetidinone HybridEgg-white-induced rat paw edema16.98-[4]
Naproxen Hybrid N4f Naproxen-Azetidinone HybridEgg-white-induced rat paw edema16.98-[4]
Anticonvulsant Activity

The central nervous system activity of azetidin-2-ones includes anticonvulsant effects, as demonstrated by the median effective dose (ED50) in animal models.

Compound SeriesAssayED50 (mg/kg)Reference
PhenylacetanilidesMaximal Electroshock (MES) test in miceVaries based on substitution[5][6]
3-Chloro-4-substitutedphenyl-1-[{4-(-1-naphthyl)-1, 3-thiazol-2-yl} amino] azetidine-2-onesMaximal Electroshock (MES) test in miceModerate to good activity observed[7]

Key Signaling Pathways and Mechanisms of Action

This compound analogues exert their biological effects through various mechanisms. Visualizations of these pathways are provided below using Graphviz (DOT language) to illustrate the complex interactions.

Cholesterol Absorption Inhibition by Ezetimibe Analogues

Ezetimibe, a well-known this compound derivative, lowers cholesterol by inhibiting its absorption in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein.

Cholesterol_Absorption_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Cholesterol->NPC1L1 Binds Clathrin_AP2 Clathrin/AP2 Complex NPC1L1->Clathrin_AP2 Interacts with Endocytosis Endocytosis Clathrin_AP2->Endocytosis Chylomicrons Chylomicron Formation Endocytosis->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream Azetidinone This compound (Ezetimibe) Azetidinone->NPC1L1 Inhibits

Mechanism of cholesterol absorption inhibition by Ezetimibe.
Tubulin Polymerization Inhibition and Apoptosis Induction

Many anticancer this compound analogues function by disrupting microtubule dynamics, which are crucial for cell division. This disruption triggers a signaling cascade leading to programmed cell death (apoptosis).

Tubulin_Inhibition_Apoptosis Azetidinone Anticancer This compound Tubulin Tubulin Polymerization Azetidinone->Tubulin Inhibits Microtubule Microtubule Disruption Azetidinone->Microtubule Causes MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Anti-apoptotic Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Downregulates BaxBak Pro-apoptotic Bax/Bak MitoticArrest->BaxBak Activates Bcl2->BaxBak Inhibits Mitochondria Mitochondria BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Tubulin disruption by azetidin-2-ones leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides an overview of a typical experimental workflow for the synthesis and evaluation of this compound analogues, followed by specific protocols for key assays.

General Experimental Workflow

The exploration of the chemical space of this compound analogues typically follows a structured workflow from synthesis to biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogues (e.g., Staudinger Cycloaddition) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Spectroscopy Purity Purity Assessment (e.g., HPLC) Spectroscopy->Purity PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Purity->PrimaryScreen SecondaryScreen Secondary Screening (e.g., Enzyme Inhibition, In vivo models) PrimaryScreen->SecondaryScreen Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SecondaryScreen->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

A typical experimental workflow for this compound analogue development.
Synthesis Protocol: Preparation of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)this compound derivatives (Exemplary)

This protocol is adapted from the synthesis of quinoline-bearing azetidinones with anti-inflammatory activity.[2]

  • Synthesis of Schiff Base Intermediates (5a-l):

    • To a solution of Tetrazolo[1,5-1]quinoline-4-carbaldehyde (3) (0.01 mol) in ethanol (B145695) (30 mL), add the respective substituted amine (4a-l) (0.01 mol).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into crushed ice.

    • Filter the precipitated solid, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

  • Synthesis of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)this compound derivatives (6a-l):

    • In a round-bottom flask, dissolve the Schiff base (5a-l) (0.01 mol) in 1,4-dioxane (B91453) (50 mL).

    • To this solution, add triethylamine (B128534) (0.01 mol) as a base.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add chloroacetyl chloride (0.01 mol) dropwise with constant stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 10-12 hours.

    • Monitor the reaction by TLC.

    • After completion, filter off the precipitated triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Pour the residue into ice-cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography (silica gel, using a suitable eluent system like ethyl acetate:hexane) to afford the final this compound derivatives.

Biological Assay Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol is a widely used method for determining cytotoxicity and is adapted from procedures used for screening anticancer compounds.[1]

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37 °C with 5% CO2.

  • Cell Plating:

    • Harvest the cells and perform a cell count.

    • Seed the cells into 96-well microtiter plates at a predetermined optimal density.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test this compound analogue in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the culture medium.

    • Remove the medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation and Staining:

    • After incubation, gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4 °C for 1 hour.

    • Wash the plates multiple times with slow-running tap water and allow them to air dry.

    • Add a solution of Sulforhodamine B (SRB) in acetic acid to each well and stain for 10-30 minutes at room temperature.

    • Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Absorbance Measurement and Data Analysis:

    • Add a Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. This guide provides a foundational resource for researchers in this field, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing important signaling pathways. The presented information is intended to facilitate the rational design, synthesis, and evaluation of new this compound analogues, ultimately contributing to the development of innovative medicines for a range of diseases. The iterative process of design, synthesis, and testing, as depicted in the experimental workflow, remains central to unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

Methodological & Application

Application Notes and Protocols for the Staudinger Synthesis of Azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger synthesis, or Staudinger ketene-imine cycloaddition, is a cornerstone in organic synthesis for the construction of β-lactam (azetidin-2-one) rings.[1][2][3] Discovered by Hermann Staudinger in 1907, this [2+2] cycloaddition reaction involves the reaction of a ketene (B1206846) with an imine to form the four-membered azetidinone ring system.[1][4][5] This reaction is of paramount importance in medicinal chemistry, particularly in the development of β-lactam antibiotics such as penicillins and cephalosporins.[1][6]

The versatility of the Staudinger synthesis allows for the preparation of a wide array of structurally diverse this compound derivatives by varying the substituents on both the ketene and imine precursors.[7][8] The reaction typically proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes ring closure to yield the β-lactam.[4][9][10]

These application notes provide a detailed overview of the Staudinger synthesis, including a general experimental protocol, a summary of reaction parameters, and a visual representation of the experimental workflow.

Data Presentation: Reaction Parameters and Yields

The stereochemical outcome and yield of the Staudinger synthesis are highly dependent on the substrates, reaction conditions, and the method of ketene generation. Ketenes are often unstable and are typically generated in situ from acyl chlorides and a tertiary amine base.[2][11] The table below summarizes various examples of Staudinger synthesis for the preparation of this compound derivatives, highlighting the reaction conditions and corresponding yields.

EntryImineKetene Precursor (Acyl Chloride)BaseSolventTemperature (°C)Time (h)ProductYield (%)Stereochemistry
1BenzylidenemethylamineAcetyl chlorideTriethylamineCH₂Cl₂Low-3-unsubstituted β-lactamGood-
2Aromatic IminesAcetoxyacetyl chlorideTriethylamine--78 to rt-trans-β-lactamsGoodtrans
3N-Boc protected iminePhenoxyacetyl chloride---82-cis-3-phenoxy-azetidinone21-77cis
4N-ethyl-tert-butylcarbamate imineMethoxyacetyl chloride---82-cis-3-methoxy-β-lactam-cis
5(E)-IminesVarious----cis-β-lactams-cis
6(Z)-IminesVarious----trans-β-lactams-trans
7N-tosyl iminesVarious----cis-β-lactams-cis
8N-triflyl iminesVarious----trans-β-lactams-trans

Experimental Protocols

General Procedure for the Staudinger Cycloaddition with in situ Ketene Generation

This protocol provides a general guideline for performing the Staudinger synthesis. The specific conditions, such as temperature and reaction time, may need to be optimized for different substrates.[12]

Materials:

  • Imine (1.0 eq)

  • Acyl chloride (1.0 eq)

  • Triethylamine (Et₃N) or other suitable tertiary amine base (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq) and the tertiary amine base (1.2 eq) in an anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.[12]

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).[12]

  • Ketene Generation and Reaction: Dissolve the acyl chloride (1.0 eq) in a separate portion of the anhydrous solvent. Add the acyl chloride solution dropwise to the stirred imine solution over a period of 30-60 minutes.[12]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.[12] Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.[12]

  • Characterization: Characterize the purified product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Mandatory Visualization

Staudinger Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via the Staudinger cycloaddition.

Staudinger_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Imine and Base in Anhydrous Solvent cool Cool to 0°C to -78°C start->cool Under Inert Atmosphere add Add Acyl Chloride (in situ Ketene Generation) cool->add stir Stir for 2-4 hours add->stir quench Quench Reaction stir->quench Monitor by TLC extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end Characterize Product (NMR, IR, MS) purify->end

Caption: General workflow for the Staudinger synthesis of azetidin-2-ones.

Signaling Pathway: Mechanism of the Staudinger Synthesis

The diagram below outlines the mechanistic pathway of the Staudinger cycloaddition.

Staudinger_Mechanism reagents Imine + Ketene intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Attack product β-Lactam (this compound) intermediate->product Conrotatory Ring Closure

Caption: Mechanism of the Staudinger ketene-imine cycloaddition.

References

Application Notes and Protocols for [2+2] Cycloaddition of Ketenes and Imines (Staudinger Reaction)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] cycloaddition of ketenes and imines, known as the Staudinger synthesis, is a powerful and versatile method for the synthesis of β-lactams (azetidin-2-ones).[1][2][3] This reaction class is of paramount importance in medicinal chemistry and drug development, as the β-lactam ring is a core structural motif in a wide array of antibiotics, including penicillins and cephalosporins.[2] The Staudinger reaction allows for the convergent construction of the four-membered ring with the potential to create multiple stereocenters, making it a valuable tool for the synthesis of complex chiral molecules.[4][5]

This application note provides detailed experimental protocols for the synthesis of β-lactams via the Staudinger [2+2] cycloaddition, including procedures for the in situ generation of highly reactive ketenes. It also presents a summary of representative reaction outcomes and a generalized experimental workflow.

Reaction Mechanism and Stereochemistry

The Staudinger cycloaddition is generally accepted to proceed through a two-step mechanism. The first step involves a nucleophilic attack of the imine nitrogen on the central carbon of the ketene (B1206846), forming a zwitterionic intermediate.[1][2] This intermediate then undergoes a conrotatory electrocyclic ring closure to form the β-lactam ring.[2]

The stereochemical outcome of the reaction, yielding either cis- or trans-β-lactams, is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the reaction temperature.[1][6] Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[2] Electron-donating groups on the ketene and electron-withdrawing groups on the imine often favor the formation of cis-β-lactams.[1]

Experimental Protocols

Ketenes are typically unstable and are therefore generated in situ for the cycloaddition reaction.[5] A common method involves the dehydrohalogenation of acyl chlorides using a tertiary amine base, such as triethylamine (B128534).[5]

General Procedure for the Synthesis of β-Lactams via [2+2] Cycloaddition

This protocol describes a general method for the synthesis of β-lactams from an imine and an acyl chloride as the ketene precursor.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath or cryocooler

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the imine (1.0 mmol) and anhydrous dichloromethane (10 mL). Cool the solution to the desired temperature (typically ranging from -78 °C to 0 °C) using an appropriate cooling bath.

  • Addition of Reagents: While stirring, add triethylamine (1.5 mmol) to the imine solution. Subsequently, add the acyl chloride (1.2 mmol) dropwise via syringe over a period of 10-15 minutes. The order of addition can be critical and may need to be optimized for specific substrates.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting imine is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) or water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-lactam.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative examples of the Staudinger [2+2] cycloaddition, showcasing the scope and stereoselectivity of the reaction under various conditions.

Table 1: Synthesis of cis-β-Lactams

EntryImineKetene PrecursorSolventTemp (°C)Yield (%)dr (cis:trans)Reference
1N-Benzylidene-anilinePhenylacetyl chlorideDCM0 to rt85>95:5[7]
2N-(4-Methoxybenzylidene)-anilinePhenoxyacetyl chlorideToluenereflux7890:10[6]
3N-Propylidene-benzylamineAzidoacetyl chlorideDCM-78 to rt92>98:2[4]

Table 2: Synthesis of trans-β-Lactams

EntryImineKetene PrecursorSolventTemp (°C)Yield (%)dr (trans:cis)Reference
1N-(4-Chlorobenzylidene)-4-methoxyanilineAcetoxyacetyl chlorideDCM-78 to rt88>95:5[6]
2N-Tosylimine of BenzaldehydeMethylphenylacetyl chlorideToluenert9195:5[8]
3N-Cinnamylidene-anilinePhthalimidoacetyl chlorideDCM-78 to rt75>98:2[6]

Table 3: Asymmetric Catalytic Synthesis of β-Lactams

| Entry | Imine | Ketene Precursor | Catalyst | Yield (%) | ee (%) | dr | Reference | |---|---|---|---|---|---|---| | 1 | N-Tosylbenzaldimine | Phenylacetyl chloride | Benzoylquinine | 65 | 99 | 99:1 (cis) |[9] | | 2 | N-(4-Chlorobenzylidene)aniline | Diphenylketene | Planar-chiral PPY derivative | 95 | 98 | N/A |[10] | | 3 | N-Boc-benzaldimine | Ethylphenylacetyl chloride | N-Heterocyclic Carbene | 85 | 96 | 94:6 (cis) |[9] |

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental procedure for the [2+2] cycloaddition of ketenes and imines.

Staudinger_Reaction_Mechanism Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (in situ generated) Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Electrocyclic Ring Closure

Caption: Reaction mechanism of the Staudinger [2+2] cycloaddition.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Imine in Anhydrous Solvent B Cool to Desired Temperature A->B C Add Triethylamine B->C D Add Acyl Chloride (Ketene Precursor) C->D E Stir and Monitor by TLC D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Pure β-Lactam I->J

Caption: Generalized experimental workflow for the Staudinger synthesis.

References

Application Note: Purification of Azetidin-2-one Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of antibiotics, including penicillins and cephalosporins.[1][2] Beyond their antibacterial properties, these strained four-membered rings serve as versatile synthetic intermediates for a variety of biologically active molecules.[3] The synthesis of azetidin-2-ones, often achieved through methods like the Staudinger ketene-imine cycloaddition, can result in complex mixtures containing starting materials, reagents, and diastereomeric byproducts.[2][4] Consequently, robust purification techniques are critical to isolate the desired compound with high purity, a prerequisite for subsequent research and development.

Column chromatography is a principal technique for the purification of azetidin-2-one derivatives.[5][6][7] This method separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[8][9] By carefully selecting the stationary and mobile phases, researchers can effectively isolate target azetidin-2-ones from reaction impurities. This document provides detailed protocols and guidelines for the successful purification of these compounds using both traditional silica (B1680970) gel chromatography and modern High-Performance Liquid Chromatography (HPLC).

Principle of Separation

The separation of this compound compounds via column chromatography relies on the principle of differential adsorption.[7] In normal-phase chromatography, the most common approach for preparative scale, a polar stationary phase like silica gel is used.[5][10]

  • Polar Compounds : Molecules with polar functional groups (e.g., hydroxyl, amine) will have a stronger affinity for the polar silica gel. They adsorb more strongly and therefore move more slowly down the column.

  • Non-polar Compounds : Less polar molecules interact weakly with the stationary phase and are more readily carried along with the mobile phase, eluting from the column faster.

The choice of mobile phase (eluent) is crucial for achieving good separation. A solvent system is selected to provide differential mobility for the components in the mixture. Often, a gradient of solvents with increasing polarity is used to first elute the non-polar impurities and then the more polar target compound.[9]

Experimental Protocols

Protocol 1: General Preparative Flash Column Chromatography (Silica Gel)

This protocol outlines a standard procedure for purifying this compound compounds on a scale of milligrams to several grams using silica gel flash chromatography.

1. Materials and Equipment:

  • Crude this compound product

  • Silica gel (230–400 mesh for flash chromatography)

  • Solvents (HPLC grade, e.g., Hexane (B92381), Ethyl Acetate, Dichloromethane)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Method Development (TLC Analysis):

  • Objective: To determine the optimal solvent system (mobile phase) for separation.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a test solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

    • Visualize the separated spots under a UV lamp.

    • The ideal solvent system should provide good separation between the desired product and impurities, with the product having a Retardation Factor (Rf) of approximately 0.3-0.4.

3. Column Packing (Wet Packing Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approx. 0.5 cm).
  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).
  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached. Do not let the top of the silica bed run dry.
  • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

4. Sample Loading:

  • Dissolve the crude this compound product in a minimal amount of the reaction solvent (e.g., dichloromethane).
  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
  • Carefully add the concentrated sample solution or the dry-loaded silica to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Open the stopcock and begin collecting the eluent in fractions. For flash chromatography, apply gentle pressure using a pump or inert gas to achieve a flow rate of about 2 inches/minute.
  • Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution) as the separation proceeds (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane).
  • Monitor the separation by collecting small fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure desired product (as determined by TLC).
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound compound.[11]
  • Confirm the purity and identity of the final product using analytical techniques like HPLC, NMR, and Mass Spectrometry.[5][12]

Protocol 2: Reversed-Phase HPLC for Purity Analysis

This protocol describes a typical analytical HPLC method to assess the purity of this compound fractions or the final product. Reversed-phase chromatography is commonly employed for this purpose.[12]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other modifier like trifluoroacetic acid)

  • Purified this compound sample

  • Syringe filters (0.22 or 0.45 µm)

2. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. For example:

    • Mobile Phase A: Water with 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas the mobile phases using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions: Set up the HPLC method. The following are typical starting conditions that may require optimization:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C[13]

    • UV Detection: 254 nm (or a wavelength appropriate for the compound's chromophore)

    • Gradient: A linear gradient, for example, from 30% B to 95% B over 20 minutes.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram. The purity can be calculated based on the relative peak area of the main component compared to the total area of all peaks.[12]

Data Presentation

Quantitative data is essential for reproducing and optimizing purification protocols. The following tables summarize common chromatographic conditions and present example data.

Table 1: Common Stationary and Mobile Phases for this compound Purification

Chromatography TypeStationary PhaseCommon Mobile Phase Systems (Eluents)Application Notes
Normal-Phase (Flash/Gravity) Silica Gel (SiO₂)[5][14]Hexane / Ethyl AcetateMost common for preparative purification. The ratio is adjusted based on compound polarity.
Dichloromethane / MethanolUsed for more polar azetidin-2-ones.
Alumina (Al₂O₃)Varies (e.g., Hexane / Diethyl Ether)Less common, used for specific applications or pH-sensitive compounds.
Reversed-Phase (HPLC) C18 (Octadecylsilane)[13][15]Acetonitrile / Water (+ 0.1% Formic or Acetic Acid)Standard for analytical purity checks and small-scale purification. Acid improves peak shape.[12][13]
C8 (Octylsilane)Methanol / Water (+ Buffer, e.g., Phosphate)[16]Offers slightly different selectivity compared to C18, can be useful for optimization.
Phenyl-HexylAcetonitrile / WaterProvides alternative selectivity through pi-pi interactions with aromatic moieties.

Table 2: Example HPLC Data for Purity Analysis of Penicillin Analogs (this compound Core)

Data adapted from a study on β-lactam antibiotic measurement.[13]

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)Recovery
Penicillin G Poroshell 120 EC-C1855% Methanol in water + 0.1% Formic Acid0.42.397–102%
Penicillin V Poroshell 120 EC-C1855% Methanol in water + 0.1% Formic Acid0.42.898–103%
Amoxicillin Poroshell 120 EC-C1855% Methanol in water + 0.1% Formic Acid0.41.097–102%

Visualizations

Diagrams help clarify complex workflows and decision-making processes in purification.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Isolation A Crude Reaction Mixture B Aqueous Work-up (Extraction, Washing) A->B C Drying & Concentration (e.g., Na₂SO₄, Rotary Evaporator) B->C D Sample Loading on Silica Gel Column C->D E Elution with Mobile Phase Gradient D->E F Fraction Collection E->F G TLC/HPLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure this compound I->J

Caption: General workflow for the purification of this compound compounds.

G start Start: Crude This compound Mixture tlc 1. TLC Analysis (Multiple Solvent Systems) start->tlc eval_tlc Evaluate TLC: Good Spot Separation? (Rf ≈ 0.3-0.4) tlc->eval_tlc prep_column 2. Prepare & Pack Flash Column eval_tlc->prep_column Yes optimize Adjust Solvent Polarity & Retry eval_tlc->optimize No load_elute 3. Load Sample & Elute with Optimized Solvent System prep_column->load_elute collect_fractions 4. Collect & Analyze Fractions by TLC load_elute->collect_fractions check_purity Fractions Pure? collect_fractions->check_purity check_purity->collect_fractions No (Continue Elution) combine 5. Combine Pure Fractions & Evaporate Solvent check_purity->combine Yes final_product Purified Product combine->final_product optimize->tlc

References

Application Notes and Protocols for the Synthesis of Chiral Azetidin-2-ones Using a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral azetidin-2-ones, commonly known as β-lactams, are a fundamentally important class of heterocyclic compounds. They form the core structural motif of the most widely used antibiotics, including penicillins and cephalosporins. Beyond their antibacterial properties, chiral β-lactams are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules such as amino acids, peptides, and other biologically active compounds. The stereochemistry of the azetidin-2-one ring is crucial for its biological activity and its utility as a chiral synthon.

The use of chiral auxiliaries is a powerful and reliable strategy for the asymmetric synthesis of β-lactams. This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of the key bond-forming reaction, leading to the formation of the desired diastereomer with high selectivity. Subsequently, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse.

This document provides detailed application notes and experimental protocols for the synthesis of chiral azetidin-2-ones using two of the most effective and widely employed chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam . The primary method for the construction of the β-lactam ring discussed herein is the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine.

Principle of the Method

The general strategy for the synthesis of chiral azetidin-2-ones using a chiral auxiliary via the Staudinger reaction involves three main stages:

  • Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated with a suitable carboxylic acid derivative (e.g., an aryloxyacetyl chloride) to generate an N-acyl derivative. This N-acyl derivative serves as the precursor to the ketene in the subsequent cycloaddition step.

  • Diastereoselective Staudinger [2+2] Cycloaddition: The N-acyl auxiliary is reacted with an imine in the presence of a base. The base facilitates the in-situ formation of a ketene, which then undergoes a [2+2] cycloaddition with the imine. The steric bulk of the chiral auxiliary effectively shields one face of the ketene, directing the imine to approach from the less hindered face and thereby controlling the stereochemistry at the newly formed stereocenters of the β-lactam ring.

  • Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary from the N-acyl this compound to afford the desired chiral β-lactam. The choice of cleavage method depends on the nature of the auxiliary and the desired functionality in the final product.

Visualization of the Workflow

Synthesis_Workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Staudinger Cycloaddition cluster_2 Stage 3: Cleavage Auxiliary Chiral Auxiliary (Evans' or Oppolzer's) N_Acyl_Auxiliary N-Acyl Chiral Auxiliary Auxiliary->N_Acyl_Auxiliary Acyl_Chloride Aryloxyacetyl Chloride Acyl_Chloride->N_Acyl_Auxiliary Base Imine Imine Beta_Lactam_Aux N-Acyl this compound (Diastereomerically Enriched) Imine->Beta_Lactam_Aux Base Final_Product Chiral this compound (Enantiomerically Enriched) Recovered_Auxiliary Recovered Chiral Auxiliary

Caption: General workflow for the synthesis of chiral azetidin-2-ones.

Data Presentation: Comparison of Chiral Auxiliaries

The following tables summarize typical quantitative data for the synthesis of chiral azetidin-2-ones using Evans' oxazolidinone and Oppolzer's camphorsultam auxiliaries.

Table 1: Diastereoselective Staudinger Reaction using Evans' Oxazolidinone Auxiliary

R in Imine (R-CH=NR')R' in Imine (R-CH=NR')Ketene PrecursorDiastereomeric Ratio (cis:trans)Yield (%)Reference
Phenyl4-MethoxyphenylPhenoxyacetyl chloride>95:585-95[1]
4-ChlorophenylBenzylBenzyloxyacetyl chloride>98:288[2]
2-Furyl4-MethoxyphenylPhenoxyacetyl chloride90:1082[1]
CyclohexylBenzylPhenoxyacetyl chloride>95:580[1]

Table 2: Diastereoselective Staudinger Reaction using Oppolzer's Camphorsultam Auxiliary

R in Imine (R-CH=NR')R' in Imine (R-CH=NR')Ketene PrecursorDiastereomeric Ratio (cis:trans)Yield (%)Reference
Phenyl4-MethoxyphenylPhenoxyacetyl chloride>90:1080-90General observation, specific data may vary
4-TolylBenzylBenzyloxyacetyl chloride>92:885General observation, specific data may vary
Naphthyl4-MethoxyphenylPhenoxyacetyl chloride>95:588General observation, specific data may vary
IsobutylBenzylPhenoxyacetyl chloride>85:1575General observation, specific data may vary

Note: The data for Oppolzer's sultam in the Staudinger reaction for β-lactam synthesis is less commonly reported in direct comparative studies. The values presented are representative of the high diastereoselectivity typically achieved with this auxiliary in related C-C bond-forming reactions.

Experimental Protocols

A. Synthesis using Evans' Oxazolidinone Auxiliary

(S)-4-Benzyl-2-oxazolidinone is used as an example.

1. Acylation of (S)-4-Benzyl-2-oxazolidinone [3][4]

  • Materials:

    • (S)-4-Benzyl-2-oxazolidinone (1.0 eq)

    • Triethylamine (B128534) (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Phenoxyacetyl chloride (1.2 eq)

    • Toluene, anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-benzyl-2-oxazolidinone (1.0 eq), anhydrous toluene, and triethylamine (1.5 eq).[5]

    • Add DMAP (0.1 eq) to the stirred solution.

    • Slowly add phenoxyacetyl chloride (1.2 eq) dropwise to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-acyloxazolidinone.

2. Diastereoselective Staudinger [2+2] Cycloaddition [1]

  • Materials:

    • N-Acyl-(S)-4-benzyl-2-oxazolidinone (from step 1) (1.0 eq)

    • Imine (e.g., N-benzylideneaniline) (1.1 eq)

    • Triethylamine (2.0 eq)

    • Dichloromethane (B109758) (DCM), anhydrous

  • Procedure:

    • Dissolve the N-acyloxazolidinone (1.0 eq) and the imine (1.1 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (2.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash chromatography to yield the diastereomerically enriched N-acyl this compound. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

3. Cleavage of the Evans' Auxiliary (Hydrolytic) [6][7]

  • Materials:

    • N-Acyl this compound (from step 2) (1.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 30% Hydrogen peroxide (H₂O₂) (4.0 eq)

    • Lithium hydroxide (B78521) (LiOH) (2.0 eq)

    • Aqueous sodium sulfite (B76179) solution (Na₂SO₃)

    • Dichloromethane

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve the N-acyl this compound (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

    • Stir the mixture vigorously at 0 °C for 2-4 hours.

    • Quench the reaction by the addition of aqueous Na₂SO₃ solution and stir for 30 minutes.

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

    • Dry the combined organic extracts containing the product over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically pure this compound.

B. Synthesis using Oppolzer's Camphorsultam Auxiliary

(+)-(2R)-Bornane-10,2-sultam is used as an example.

1. Acylation of (+)-(2R)-Bornane-10,2-sultam [4]

  • Materials:

    • (+)-(2R)-Bornane-10,2-sultam (1.0 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq)

    • Phenoxyacetyl chloride (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve (+)-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at -78 °C.

    • Add a solution of phenoxyacetyl chloride (1.2 eq) in THF dropwise to the lithium salt solution.

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash chromatography.

2. Diastereoselective Staudinger [2+2] Cycloaddition

  • Materials:

    • N-Acyl-(+)-(2R)-bornane-10,2-sultam (from step 1) (1.0 eq)

    • Imine (1.1 eq)

    • Titanium(IV) chloride (TiCl₄) (1.1 eq)

    • Hünig's base (diisopropylethylamine, DIPEA) (2.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of the N-acyl sultam (1.0 eq) and the imine (1.1 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add TiCl₄ (1.1 eq) dropwise.

    • After stirring for 15 minutes, add DIPEA (2.5 eq) slowly.

    • Stir the reaction mixture at -78 °C for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography to obtain the N-acyl this compound.

3. Cleavage of the Oppolzer's Auxiliary (Reductive)

  • Materials:

    • N-Acyl this compound (from step 2) (1.0 eq)

    • Lithium borohydride (B1222165) (LiBH₄) (2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

  • Procedure:

    • Dissolve the N-acyl this compound (1.0 eq) in anhydrous THF at 0 °C.

    • Add LiBH₄ (2.0 eq) portion-wise.

    • Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

    • Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The desired N-unsubstituted β-lactam and the recovered auxiliary can be separated by column chromatography.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Staudinger reaction is dictated by the facial bias imposed by the chiral auxiliary. The following diagram illustrates the logical relationship leading to the observed diastereoselectivity.

Stereochemical_Control cluster_evans Evans' Auxiliary cluster_oppolzer Oppolzer's Auxiliary evans_aux Chiral Oxazolidinone evans_enolate Chelated (Z)-Enolate evans_aux->evans_enolate Acylation & Deprotonation evans_face One face of the ketene is blocked evans_enolate->evans_face Steric hindrance evans_approach Imine approaches from the less hindered face evans_face->evans_approach evans_product Formation of a single major diastereomer evans_approach->evans_product oppolzer_aux Chiral Camphorsultam oppolzer_enolate Chelated Enolate oppolzer_aux->oppolzer_enolate Acylation & Deprotonation oppolzer_face Sulfonamide group directs the approach of the imine oppolzer_enolate->oppolzer_face Conformational rigidity oppolzer_approach Specific facial selectivity oppolzer_face->oppolzer_approach oppolzer_product Formation of a single major diastereomer oppolzer_approach->oppolzer_product

Caption: Stereochemical control by chiral auxiliaries.

Conclusion

The use of chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, provides a robust and highly stereoselective method for the synthesis of enantiomerically enriched azetidin-2-ones. The detailed protocols provided herein offer a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to access these valuable chiral building blocks. The choice of auxiliary and reaction conditions can be tailored to achieve the desired stereochemical outcome with high efficiency and predictability.

References

Application Notes & Protocols: Spectroscopic Analysis of Azetidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azetidin-2-ones, commonly known as β-lactams, are a fundamentally important class of heterocyclic compounds, forming the core structural motif of penicillin and cephalosporin (B10832234) antibiotics.[1] The four-membered ring of the azetidin-2-one imparts significant ring strain and unique electronic properties, which are crucial for its biological activity. Accurate structural elucidation and stereochemical assignment are critical in the development of new β-lactam-based therapeutic agents. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose, providing detailed insights into the molecular structure.[1][2][3] This document provides detailed protocols and data for the analysis of azetidin-2-ones using these spectroscopic techniques.

Part 1: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups in a molecule, particularly the characteristic β-lactam carbonyl group.

1.1 Key Vibrational Frequencies The most diagnostic absorption for an this compound is the carbonyl (C=O) stretching vibration. Due to the high ring strain of the four-membered ring, this band appears at a significantly higher frequency (typically 1730-1790 cm⁻¹) compared to less strained amides or ketones. The exact frequency is sensitive to substituents on the ring.[2]

Data Presentation: Characteristic IR Absorptions for Azetidin-2-ones

Functional GroupAbsorption Range (cm⁻¹)Notes
β-Lactam C=O Stretch1730 - 1790The key diagnostic peak. Frequency increases with ring strain. Appears in a higher range than acyclic amides.[4]
N-H Stretch (if N-unsubstituted)3200 - 3400A broad peak, indicating the presence of an N-H bond.
C-H Stretch (ring)2850 - 3000Aliphatic C-H stretching from the CH or CH₂ groups on the ring.
C-N Stretch1100 - 1350Generally a weaker absorption.

Note: In some substituted azetidin-2-ones, two distinct bands for the lactam carbonyl may appear due to conformational effects or interactions with adjacent atoms.[5]

1.2 Experimental Protocol: FT-IR Data Acquisition

Objective: To obtain a high-quality infrared spectrum of an this compound sample.

Materials:

  • This compound sample (solid or liquid)

  • FT-IR spectrometer with a suitable accessory (e.g., ATR, KBr press)

  • Spatula

  • Potassium Bromide (KBr, IR grade, for solid samples) or a suitable solvent (e.g., CCl₄, for liquid samples)[6]

  • Agate mortar and pestle

Methodology (Solid Sample - KBr Pellet):

  • Sample Preparation: Thoroughly dry a small amount of KBr (approx. 100 mg) to remove any residual water. Grind the KBr to a fine powder using the agate mortar and pestle.

  • Mixing: Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder. Mix thoroughly by grinding until the mixture is homogeneous.

  • Pellet Pressing: Transfer the mixture to a KBr pellet press die. Apply pressure according to the manufacturer's instructions to form a thin, transparent, or translucent pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a baseline correction if necessary. Identify and label the key absorption peaks, paying close attention to the carbonyl stretching region.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of azetidin-2-ones, providing information on the carbon skeleton, proton environments, and stereochemistry.[1]

2.1 Characteristic ¹H and ¹³C NMR Signals The chemical shifts of the protons and carbons on the β-lactam ring are highly characteristic and sensitive to the substitution pattern and stereochemistry.[1]

Data Presentation: Typical ¹H NMR Data for the this compound Ring

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Notes
H-3 2.5 - 4.5d, dd, m³J(H3,H4) cis: 5.0 - 6.0 Hz³J(H3,H4) trans: 0 - 2.5 HzThe chemical shift is highly dependent on substituents at C-3 and C-4.[1] The coupling constant is critical for stereochemistry.
H-4 3.5 - 5.5d, dd, m³J(H4,H3) cis: 5.0 - 6.0 Hz³J(H4,H3) trans: 0 - 2.5 HzOften shifted downfield due to the influence of the nitrogen and carbonyl group.[1][7]
N-H 7.0 - 9.0broad s-If N-unsubstituted, the peak is often broad and its position is solvent-dependent.[7]

Data Presentation: Typical ¹³C NMR Data for the this compound Ring

CarbonChemical Shift (δ, ppm)Notes
C-2 (C=O) 165 - 180The carbonyl carbon is a key indicator. Its shift is sensitive to ring strain and N-substituents.[2][7]
C-3 40 - 65Highly dependent on the nature and stereochemistry of substituents at C-3.[1]
C-4 50 - 70Influenced by substituents at C-4 and N-1.[7]

2.2 Experimental Protocols

Protocol for NMR Sample Preparation:

  • Sample Weighing: Weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1][8] The choice of solvent can influence chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex to dissolve the sample completely.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[7][9] Suspended solids will degrade spectral quality.

  • Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

  • Standard (Optional): If precise chemical shift referencing is needed, add an internal standard like Tetramethylsilane (TMS).[8]

Protocol for ¹H and ¹³C NMR Data Acquisition:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[1]

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[1]

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.[7]

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Use a standard proton-decoupled pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans (NS): 128 to 1024 scans, or more, depending on sample concentration.

    • Relaxation Delay (D1): 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1]

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).[1]

Part 3: Structural Elucidation Workflows

For complex this compound derivatives, a combination of spectroscopic techniques and a logical workflow is essential for unambiguous structure determination.[7]

3.1 General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for analyzing an unknown this compound derivative.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Sample Prep Sample Preparation (Dissolution/Pelletizing) Sample->Prep IR FT-IR Spectroscopy Prep->IR NMR1D 1D NMR (¹H, ¹³C, DEPT) Prep->NMR1D IR_Analysis Identify Functional Groups (e.g., C=O, N-H) IR->IR_Analysis NMR1D_Analysis Assign Basic Structure & Stereochemistry NMR1D->NMR1D_Analysis Decision Structure Unambiguous? IR_Analysis->Decision NMR1D_Analysis->Decision NMR2D 2D NMR Analysis (COSY, HSQC, HMBC) Decision->NMR2D No Final Final Structure Decision->Final  Yes NMR2D->Final

Caption: General workflow for spectroscopic analysis of azetidin-2-ones.

3.2 Stereochemistry Determination using ¹H NMR

The relative stereochemistry (cis or trans) of substituents at the C-3 and C-4 positions is a critical feature of azetidin-2-ones. This can be reliably determined by measuring the vicinal coupling constant (³J) between the H-3 and H-4 protons.[1]

G Start Analyze ¹H NMR Spectrum MeasureJ Measure vicinal coupling constant between H-3 and H-4 (³J H3,H4) Start->MeasureJ Decision What is the ³J value? MeasureJ->Decision Cis Result: cis-Stereochemistry Decision->Cis 5.0 - 6.0 Hz Trans Result: trans-Stereochemistry Decision->Trans 0 - 2.5 Hz

Caption: Logic for determining cis/trans stereochemistry in azetidin-2-ones.

For more complex structures where signals overlap or assignments are ambiguous, 2D NMR techniques are essential.[1][7]

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular skeleton.[1]

References

Application Notes and Protocols for the N-Functionalization of the Azetidin-2-one Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidin-2-one, or β-lactam, ring is a cornerstone of many life-saving antibiotics and a versatile building block in medicinal chemistry.[1][2] Functionalization of the nitrogen atom (N-1 position) of this strained four-membered ring is a critical strategy for modulating the biological activity, pharmacokinetic properties, and metabolic stability of β-lactam-containing compounds. This document provides detailed protocols for the N-functionalization of the this compound ring, including N-alkylation, N-arylation, N-acylation, and N-silylation, complete with quantitative data and visual workflows to guide researchers in this essential synthetic transformation.

N-Alkylation of the this compound Ring

N-alkylation introduces alkyl substituents to the nitrogen of the β-lactam ring, a common modification in the development of novel therapeutic agents. Two robust methods for N-alkylation are presented here: a classical approach using alkyl halides and a milder, more versatile Mitsunobu reaction.

Protocol for N-Alkylation using Alkyl Halides under Microwave Irradiation

This protocol describes a rapid, solvent-free method for the N-alkylation of azetidin-2-ones using microwave irradiation, which often leads to higher yields and shorter reaction times compared to conventional heating.

Experimental Protocol:

  • In a mortar, grind potassium hydroxide (B78521) (20 mmol) and thoroughly mix with potassium carbonate (20 mmol), tetrabutylammonium (B224687) bromide (TBAB, 0.50 mmol), and the starting this compound (5.0 mmol).

  • Transfer the solid mixture to an open conical flask.

  • Add the alkyl halide (7.5 mmol) dropwise to the mixture and stir briefly with a spatula.

  • Place the flask in a domestic microwave oven and irradiate at a reduced power (e.g., 300W) for the specified time (see Table 1). Monitor the reaction progress by GC/MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with dichloromethane.

  • Remove the solvent under reduced pressure.

  • Purify the residue by Kugelrohr distillation for liquid products or recrystallization from ethanol (B145695) for solid products.

Quantitative Data:

EntryLactamAlkyl HalideTime (s)Power (W)Yield (%)
12-PyrrolidinoneBenzyl chloride11530091
22-Pyrrolidinonen-Butyl bromide15030088
3ε-CaprolactamBenzyl chloride12030093
4ε-Caprolactamn-Butyl bromide18030085

Experimental Workflow:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Grind KOH prep2 Mix with K2CO3, TBAB, and this compound prep1->prep2 react1 Add Alkyl Halide prep2->react1 react2 Microwave Irradiation react1->react2 workup1 Cool and Extract with DCM react2->workup1 workup2 Solvent Removal workup1->workup2 workup3 Purification (Distillation/Recrystallization) workup2->workup3 end end workup3->end Final Product

Workflow for Microwave-Assisted N-Alkylation.
Protocol for N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of azetidin-2-ones with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[3][4]

Experimental Protocol:

  • To a solution of the starting this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M), add triphenylphosphine (B44618) (PPh₃, 1.5 eq.) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-alkylated this compound.

Quantitative Data:

EntryThis compoundAlcoholReagentsSolventYield (%)
14-Phenylthis compoundBenzyl alcoholPPh₃, DIADTHF85
24-Phenylthis compound(R)-1-PhenylethanolPPh₃, DIADTHF78 (S-product)
33,3-Dimethylthis compoundEthanolPPh₃, DEADTHF92
43-Amino-4-styrylthis compoundMethanolPPh₃, DIADTHF88

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Dissolve this compound, Alcohol, and PPh3 in THF setup2 Cool to 0 °C setup1->setup2 react1 Add DIAD/DEAD solution dropwise setup2->react1 react2 Stir at Room Temperature react1->react2 workup1 Concentrate under Reduced Pressure react2->workup1 workup2 Purify by Column Chromatography workup1->workup2 end end workup2->end Final Product

Workflow for N-Alkylation via Mitsunobu Reaction.

N-Arylation of the this compound Ring

The introduction of an aryl group at the N-1 position of the β-lactam ring is a key strategy in the design of various biologically active compounds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be effectively applied to the N-arylation of azetidin-2-ones.

Protocol for N-Arylation via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of azetidin-2-ones with aryl halides.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add the this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 0.1 M).

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryThis compoundAryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)
1This compound4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃10088
2This compound4-ChlorobenzonitrilePd₂(dba)₃ / RuPhosK₃PO₄11075
34,4-Dimethylthis compound1-Bromo-4-methoxybenzenePd(OAc)₂ / SPhosNaOtBu9092
44-Phenylthis compound2-BromopyridinePd₂(dba)₃ / BINAPCs₂CO₃10081

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Combine this compound, Aryl Halide, Catalyst, Ligand, and Base setup2 Evacuate and Backfill with Inert Gas setup1->setup2 setup3 Add Anhydrous Solvent setup2->setup3 react1 Heat and Stir for 12-24h setup3->react1 workup1 Cool, Dilute, and Filter through Celite react1->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 end end workup3->end Final Product G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Dissolve this compound and Base in Anhydrous Solvent setup2 Cool to 0 °C setup1->setup2 react1 Add Acyl Chloride dropwise setup2->react1 react2 Stir at Room Temperature react1->react2 workup1 Quench with aq. NH4Cl and Extract react2->workup1 workup2 Wash, Dry, and Concentrate workup1->workup2 workup3 Purify by Chromatography/Recrystallization workup2->workup3 end end workup3->end Final Product G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up setup1 Dissolve this compound and Base in Anhydrous Solvent setup2 Cool to 0 °C setup1->setup2 react1 Add Silyl Chloride dropwise setup2->react1 react2 Stir at Room Temperature react1->react2 workup1 Dilute with Non-polar Solvent and Filter react2->workup1 workup2 Concentrate Filtrate workup1->workup2 end end workup2->end Final Product

References

Microwave-Assisted Synthesis of Azetidin-2-One Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that serves as the core structural motif for a vast array of clinically significant molecules, most notably the penicillin and cephalosporin (B10832234) classes of antibiotics.[1][2] Beyond their foundational role in antibacterial therapy, this compound derivatives have emerged as versatile scaffolds in medicinal chemistry, exhibiting potential as anticancer, anti-inflammatory, and antiviral agents.[3][4][5] The synthesis of this strained ring system has been a long-standing objective in organic chemistry, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a cornerstone method.[6]

Conventional synthesis methods often require long reaction times and can result in lower yields.[7] Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a powerful alternative that dramatically reduces reaction times, often from hours to minutes, while frequently increasing product yields and enhancing stereoselectivity.[1][7][8] This document provides detailed protocols and application notes for the efficient synthesis of this compound analogues using microwave irradiation.

Core Reaction: The Staudinger [2+2] Cycloaddition

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, is a formal [2+2] cycloaddition that reacts an imine with a ketene to produce a β-lactam.[9] In the microwave-assisted variant, the ketene is typically generated in-situ from an acid chloride and a tertiary amine base. The reaction proceeds through a zwitterionic intermediate, which then undergoes ring closure to form the stable four-membered this compound ring.[1] Microwave energy efficiently accelerates this process, leading to cleaner reactions and higher yields in a fraction of the time.[1]

Staudinger_Mechanism Staudinger [2+2] Cycloaddition Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketene Ketene (R1,R2-C=C=O) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine (R3-CH=N-R4) BetaLactam β-Lactam (this compound) Zwitterion->BetaLactam Ring Closure

Caption: Staudinger [2+2] cycloaddition mechanism.

Application Notes: Advantages of Microwave Synthesis

Microwave irradiation offers significant advantages over conventional heating methods for the synthesis of this compound analogues. The primary benefits include drastically reduced reaction times, improved reaction yields, and often enhanced stereochemical control.[1]

Key Advantages:

  • Speed: Reactions that take several hours under conventional reflux conditions can often be completed in 2-10 minutes in a microwave reactor.[7][10]

  • Yield: Microwave synthesis frequently leads to higher isolated yields due to reduced side product formation and decomposition of reactants or products.[7][8]

  • Purity: The rapid and uniform heating provided by microwaves often results in cleaner reaction profiles, simplifying product purification.[1]

  • Stereoselectivity: The stereochemical outcome (cis vs. trans isomers) can be influenced by reaction conditions, and microwave synthesis provides precise temperature control to optimize for the desired isomer.[11][12]

Data Presentation: Microwave vs. Conventional Heating

The following tables summarize comparative data from literature, highlighting the efficiency of microwave-assisted synthesis for this compound derivatives.

Table 1: Synthesis of 1-Acetamido-3-chloro-2-azetidinones [7]

Method Reaction Time Yield (%)
Conventional Heating (A) 16–24 hours 50–60%

| Microwave Irradiation (B) | 30–45 minutes | 81–96% |

Table 2: Synthesis of Substituted 2-Azetidinones [10]

Method Reaction Time Yield (%)
Conventional Heating 6–8 hours 65-78%

| Microwave Irradiation | 4–6 minutes | 82-94% |

Experimental Workflow and Protocols

The general workflow for microwave-assisted β-lactam synthesis is straightforward and amenable to rapid library generation for drug discovery screening.

Workflow General Experimental Workflow node_style_step node_style_step node_style_mw node_style_mw node_style_final node_style_final A 1. Combine Reactants (Imine, Acid Chloride, Base, Solvent) in Microwave Vessel B 2. Seal Vessel & Place in Microwave Reactor A->B C 3. Microwave Irradiation (Controlled Time & Temperature) B->C D 4. Cool Reaction Vessel to Room Temp. C->D E 5. Isolate & Purify Product (Extraction, Chromatography) D->E F 6. Characterize Product (NMR, MS, etc.) E->F

Caption: A typical workflow for microwave-assisted β-lactam synthesis.[1]

Protocol 1: Microwave-Assisted Synthesis of a cis-β-Lactam

This protocol is based on the enantiospecific synthesis of 3-hydroxy-2-azetidinones from chiral imines.[12]

Reagents and Materials:

  • Chiral imine (derived from a chiral aldehyde and achiral amine) (1.0 mmol)

  • Methoxyacetyl chloride or Acetoxyacetyl chloride (1.1 mmol)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (5 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the chiral imine (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add triethylamine (1.5 mmol) to the solution and stir for 2 minutes at room temperature.

  • Slowly add the acid chloride (e.g., methoxyacetyl chloride, 1.1 mmol) to the stirred solution.

  • Immediately seal the vessel and place it in the cavity of a microwave reactor.

  • Irradiate the reaction mixture for 2-5 minutes at a controlled temperature (typically 80-100°C). Monitor reaction progress by TLC if possible.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the optically pure cis-β-lactam.[1][12]

Protocol 2: Microwave-Assisted Synthesis of a trans-β-Lactam

This protocol describes a general method for synthesizing trans-β-lactams, which are often favored under microwave conditions with certain substrates.[1][13]

Reagents and Materials:

Procedure:

  • In a 10 mL microwave-safe reaction vessel, combine benzaldehyde (1.0 mmol), p-anisidine (1.0 mmol), and a catalytic amount of clay.

  • To this mixture, add chlorobenzene (5 mL), N-methylmorpholine (1.2 mmol), and acetoxyacetyl chloride (1.1 mmol).[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 2 minutes at a temperature of 95-100°C.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • The solvent can be removed under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the pure trans-β-lactam product.[1]

Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry.[3] Beyond its antibacterial origins, it is a key component in drugs targeting a range of diseases. Microwave-assisted synthesis facilitates the rapid creation of diverse analogues for screening and lead optimization.

Therapeutic Targets:

  • Anticancer Agents: Many this compound derivatives function as microtubule-destabilizing agents by binding to tubulin, leading to cell cycle arrest and apoptosis.[3]

  • Enzyme Inhibitors: The strained four-membered ring makes these compounds effective acylating agents, enabling them to inhibit key enzymes like β-lactamases, proteases, and cholesterol acyltransferases.[3]

  • Signal Transduction Modulators: Certain analogues have been shown to inhibit critical signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer.[3]

STAT3_Pathway Inhibition of STAT3 Signaling Pathway node_style_signal node_style_signal node_style_protein node_style_protein node_style_inhibitor node_style_inhibitor node_style_process node_style_process Cytokine Cytokine Signal (e.g., IL-6) Receptor Receptor (JAK) Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Upregulation Azetidinone This compound Analogue Azetidinone->pSTAT3 Inhibition

References

Application Notes and Protocols for Antibacterial Activity Screening of Azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ones, commonly known as β-lactams, represent a cornerstone of antibacterial therapy.[1][2] The characteristic four-membered cyclic amide ring is the key pharmacophore responsible for their biological activity.[2][3] This structural feature is found in widely used antibiotics such as penicillins and cephalosporins.[1][4] The growing threat of antibiotic resistance necessitates the development of novel antibacterial agents, and the synthesis and screening of new azetidin-2-one derivatives remain a critical area of research.[5] These compounds function by inhibiting bacterial cell wall biosynthesis, specifically by acylating and inactivating transpeptidases, which are also known as penicillin-binding proteins (PBPs).[1][6] This action disrupts the final step of peptidoglycan cross-linking, leading to cell lysis and bacterial death.[6]

These application notes provide detailed protocols for the synthesis and antibacterial screening of novel this compound derivatives, along with a summary of representative activity data.

Synthesis of this compound Derivatives

A common and effective method for synthesizing this compound derivatives is through the [2+2] cycloaddition reaction (Staudinger reaction) of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534).[4][7][8]

Protocol: Synthesis of N-(substituted-phenyl)-3-chloro-4-(substituted-phenyl)azetidin-2-ones

This protocol is a generalized procedure based on methodologies reported in the literature.[7][8][9]

Step 1: Synthesis of Schiff Bases (Imines)

  • Dissolve an appropriate aromatic primary amine (0.01 mol) in 30 mL of ethanol.

  • Add a few drops of glacial acetic acid to the solution.

  • To this mixture, add the corresponding substituted aromatic aldehyde (0.01 mol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the Schiff base.

  • Filter the solid product, wash it with cold ethanol, and dry it.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Step 2: Cycloaddition to form Azetidin-2-ones

  • In a round-bottom flask, dissolve the synthesized Schiff base (0.01 mol) and triethylamine (0.02 mol) in 50 mL of dry dioxane.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (0.02 mol) dropwise to the stirred solution.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it onto crushed ice to precipitate the crude this compound derivative.

  • Filter the solid, wash it with water, and dry.

  • Purify the product by recrystallization from an appropriate solvent (e.g., methanol (B129727) or ethanol).

  • Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[1][7]

Antibacterial Activity Screening

The in vitro antibacterial activity of the synthesized this compound derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely used technique for this purpose.[10][11]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on established antimicrobial susceptibility testing methods.[11]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Amoxicillin-clavulanate)[5][12]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO (e.g., 1 mg/mL).

  • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (wells with bacteria and MHB, but no compound) and a negative control (wells with MHB only).

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The antibacterial activity of a series of synthesized this compound derivatives is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL against representative Gram-positive and Gram-negative bacteria.

Compound IDR1 SubstituentR2 SubstituentS. aureus (MIC µg/mL)E. coli (MIC µg/mL)
4a H4-OCH₃12.525
4b 4-Cl4-OCH₃6.2512.5
4c 4-NO₂4-OCH₃12.525
4d H2,4-di-Cl2550
4e 4-Cl2,4-di-Cl12.525
4f 4-NO₂2,4-di-Cl6.2512.5
Standard Ciprofloxacin-0.51

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on trends observed in the scientific literature.

Visualizations

Diagram of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Antibacterial Screening start Aromatic Aldehyde + Aromatic Amine schiff_base Schiff Base Formation start->schiff_base cycloaddition [2+2] Cycloaddition with Chloroacetyl Chloride schiff_base->cycloaddition azetidinone This compound Derivative cycloaddition->azetidinone purification Purification & Characterization azetidinone->purification stock_prep Prepare Stock Solutions purification->stock_prep Screening serial_dilution Serial Dilution in 96-well Plate stock_prep->serial_dilution inoculation Bacterial Inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for synthesis and antibacterial screening of azetidin-2-ones.

Diagram of Mechanism of Action

mechanism_of_action cluster_process Bacterial Cell Wall Synthesis azetidinone This compound (β-Lactam Antibiotic) pbp Penicillin-Binding Protein (PBP) (Transpeptidase) azetidinone->pbp Irreversibly Acylates Active Site crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes no_crosslinking Inhibition of Cross-linking pbp->no_crosslinking peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Binds to cell_wall Stable Bacterial Cell Wall crosslinking->cell_wall cell_lysis Weakened Cell Wall & Cell Lysis no_crosslinking->cell_lysis

Caption: Mechanism of action of this compound antibiotics.

References

Application Notes and Protocols for the Enzymatic Synthesis and Resolution of Azetidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enzymatic synthesis and kinetic resolution of azetidin-2-ones (β-lactams), key structural motifs in a wide array of pharmaceuticals, including penicillin and cephalosporin (B10832234) antibiotics. The use of enzymes offers a green and highly selective alternative to traditional chemical methods for producing enantiopure β-lactam intermediates.

Application Note 1: Enzymatic Kinetic Resolution of Racemic 4-Acetoxy-Azetidin-2-one

The kinetic resolution of racemic 4-acetoxy-azetidin-2-one is a valuable method for obtaining both enantiomers in high optical purity. Lipases are particularly effective for this transformation, selectively hydrolyzing one enantiomer of the racemic acetate (B1210297), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Pseudomonas fluorescens lipase (B570770) has demonstrated high enantioselectivity in this process.

Logical Relationship: Enzymatic Kinetic Resolution

G cluster_workflow Enzymatic Kinetic Resolution of (±)-4-Acetoxy-Azetidin-2-one racemate Racemic (±)-4-Acetoxy-Azetidin-2-one reaction Enantioselective Hydrolysis racemate->reaction enzyme Pseudomonas fluorescens Lipase enzyme->reaction catalyzes unreacted (R)-4-Acetoxy-Azetidin-2-one (Unreacted Substrate) reaction->unreacted product (S)-4-Hydroxy-Azetidin-2-one (Hydrolyzed Product) reaction->product separation Separation (e.g., Chromatography) unreacted->separation product->separation enantiomer1 Enantiopure (R)-Acetate separation->enantiomer1 enantiomer2 Enantiopure (S)-Alcohol separation->enantiomer2

Caption: Workflow for the kinetic resolution of racemic 4-acetoxy-azetidin-2-one.

Quantitative Data for Lipase-Catalyzed Resolution of Azetidin-2-one Derivatives
EnzymeSubstrateConversion (%)Enantiomeric Excess of Substrate (eeS, %)Enantiomeric Excess of Product (eeP, %)Enantiomeric Ratio (E)Reference
Pseudomonas fluorescens Lipase(±)-4-Acetoxy-azetidin-2-one~50>9897>200[1]
Candida antarctica Lipase B (CAL-B)(±)-3-acetoxy-β-lactam derivativesVariable>99up to 86-[2]
Burkholderia Cepacia LipaseRacemic azetidinone intermediateOptimized9894-[3]
Experimental Protocol: Kinetic Resolution of (±)-4-Acetoxy-Azetidin-2-one

Materials:

  • Racemic 4-acetoxy-azetidin-2-one

  • Pseudomonas fluorescens lipase (e.g., Amano Lipase AK)

  • Organic solvent (e.g., diisopropyl ether or toluene)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of racemic 4-acetoxy-azetidin-2-one (1.0 eq) in diisopropyl ether, add phosphate buffer (0.1 M, pH 7.0).

  • Add Pseudomonas fluorescens lipase (a typical starting point is 1:1 weight ratio of enzyme to substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess by chiral HPLC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Wash the filtered enzyme with ethyl acetate.

  • Separate the organic and aqueous layers of the filtrate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting mixture of the unreacted (R)-4-acetoxy-azetidin-2-one and the product (S)-4-hydroxy-azetidin-2-one by silica gel column chromatography.

Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Column: A chiral stationary phase column suitable for the separation of β-lactam enantiomers (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio should be optimized for baseline separation (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Dissolve a small sample of the reaction mixture or the purified products in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Identify the peaks corresponding to the two enantiomers by comparing with authentic racemic and/or enantiopure standards if available.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Application Note 2: Enzymatic Synthesis of Ampicillin (B1664943) using Penicillin G Acylase

The enzymatic synthesis of β-lactam antibiotics, such as ampicillin, is a well-established industrial process that offers significant advantages over chemical synthesis, including milder reaction conditions and higher specificity.[4] Penicillin G acylase (PGA) is a key enzyme in this process, catalyzing the acylation of 6-aminopenicillanic acid (6-APA) with an activated acyl donor, typically D-phenylglycine methyl ester (PGME).[5]

Signaling Pathway: Enzymatic Synthesis of Ampicillin

G cluster_pathway Kinetically Controlled Synthesis of Ampicillin pgme D-Phenylglycine Methyl Ester (PGME) acyl_enzyme Acyl-Enzyme Intermediate pgme->acyl_enzyme Acylation pga Penicillin G Acylase (PGA) ampicillin Ampicillin acyl_enzyme->ampicillin Nucleophilic attack by 6-APA hydrolysis_product D-Phenylglycine acyl_enzyme->hydrolysis_product Hydrolysis (Side Reaction) apa 6-Aminopenicillanic Acid (6-APA) apa->ampicillin water H₂O water->hydrolysis_product

Caption: Pathway of ampicillin synthesis catalyzed by Penicillin G Acylase.

Quantitative Data for Penicillin G Acylase-Catalyzed Ampicillin Synthesis
Enzyme Form6-APA (mM)PGME (mM)pHTemperature (°C)Yield (%)Diastereomeric Excess (d.e.R, %)Reference
Immobilized PGA1003006.535--[5]
Wild-type PGA2090 (racemic)7.025-37[6][7]
PGA variant βPhe24Ala2060 (R-isomer)7.02585.798[6][7]
Immobilized PGA--6.5456.9-[4]
Cross-linked PGA aggregates501506.025--[8][9]
Experimental Protocol: Enzymatic Synthesis of Ampicillin

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-(-)-phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G Acylase (PGA) from E. coli

  • Phosphate buffer (e.g., 0.1 M)

  • Hydrochloric acid (2N) or Sodium hydroxide (B78521) (2N) for pH adjustment

  • Methanol (B129727) (for HPLC mobile phase)

Procedure:

  • Prepare a solution of 6-APA and PGME in phosphate buffer at the desired concentrations (e.g., 100 mM 6-APA and 300 mM PGME) in a temperature-controlled reactor.[5]

  • Adjust the pH of the solution to the optimal value for the synthesis reaction (e.g., pH 6.5).[5]

  • Add the immobilized PGA to the reaction mixture (e.g., a specific activity per volume).

  • Maintain the temperature at the optimum for the enzyme (e.g., 25-35 °C) with constant stirring.[5][8]

  • Continuously monitor and maintain the pH of the reaction mixture by the controlled addition of acid or base, as the reaction can cause pH shifts.

  • Take samples at regular intervals to monitor the concentrations of reactants and the product, ampicillin, by HPLC.

  • Stop the reaction at the point of maximum ampicillin concentration to minimize the subsequent hydrolysis of the product.

  • Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

  • The product, ampicillin, can be isolated and purified from the reaction mixture using standard downstream processing techniques.

Analytical Protocol: HPLC for Ampicillin Synthesis Monitoring

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. A common mobile phase is a mixture of phosphate buffer (e.g., 20 mM, pH 7.0) and methanol.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm or 254 nm.[5][6]

  • Procedure:

    • Dilute the reaction samples with a suitable quenching solution (e.g., a mixture of methanol and phosphate buffer) to stop the enzymatic reaction.[10]

    • Inject the diluted sample into the HPLC system.

    • Quantify the concentrations of 6-APA, PGME, ampicillin, and the hydrolysis byproduct D-phenylglycine by comparing their peak areas to those of standard solutions of known concentrations.

References

Application Notes and Protocols: Protecting Group Strategies in Azetidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidin-2-one, or β-lactam, ring is a cornerstone of many life-saving antibiotics and a versatile building block in organic synthesis. The construction and functionalization of this strained four-membered ring often necessitate the use of protecting groups to mask reactive sites, control stereochemistry, and ensure the desired chemical transformations. This document provides detailed application notes and protocols for common protecting group strategies employed in the synthesis of azetidin-2-ones, with a focus on nitrogen (N-1) protection, which is critical in the widely used Staudinger [2+2] cycloaddition between ketenes and imines.

Protecting Group Selection and Strategy

The choice of a protecting group is crucial and depends on its stability to the reaction conditions required for subsequent steps and the ease of its selective removal. In this compound synthesis, the N-protecting group on the imine precursor can significantly influence the stereochemical outcome of the cycloaddition reaction.[1]

Logical Flow for Protecting Group Strategy in this compound Synthesis

The following diagram illustrates a typical workflow for synthesizing N-unsubstituted β-lactams, highlighting the key stages where protecting groups are employed.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Deprotection start Aldehyde/Ketone + Primary Amine (R-NH2) imine Imine Formation (N-Protected) start->imine Condensation cycloaddition [2+2] Cycloaddition (Staudinger Reaction) imine->cycloaddition ketene Ketene Precursor (e.g., Acyl Chloride) ketene->cycloaddition + Base protected_lactam N-Protected This compound cycloaddition->protected_lactam deprotection Deprotection protected_lactam->deprotection final_product N-Unsubstituted This compound deprotection->final_product G cluster_cis Strategies for cis-Selectivity cluster_trans Strategies for trans-Selectivity start Desired Stereochemistry? cis cis-β-Lactam start->cis Yes trans trans-β-Lactam start->trans No use_tosyl Use N-Tosyl Imine cis->use_tosyl use_boc Use N-Boc Imine cis->use_boc use_triflyl Use N-Triflyl Imine trans->use_triflyl deprotection_decision Required Deprotection Conditions? use_tosyl->deprotection_decision Reductive Cleavage use_boc->deprotection_decision Acidic (TFA) use_triflyl->deprotection_decision Mild Basic final_cis Final cis-Product final_trans Final trans-Product

References

Synthesis of Spirocyclic Azetidin-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic azetidin-2-one derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The inherent three-dimensionality and conformational rigidity of the spirocyclic scaffold make these molecules attractive for targeting protein-protein interactions and other complex biological targets.[1]

Introduction

Spirocyclic azetidin-2-ones, also known as spiro-β-lactams, are heterocyclic compounds characterized by a four-membered lactam ring sharing a single atom with another ring system. This structural motif is found in a variety of biologically active molecules, including antibacterial agents and compounds with anticancer properties.[1][2] A notable application of spirocyclic this compound derivatives is in the development of inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer progression.[3][4][5] By disrupting this interaction, these compounds can reactivate the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells.

This document outlines key synthetic strategies for accessing these complex molecules, including the Staudinger ketene-imine cycloaddition, the Kinugasa reaction, and enantioselective phase-transfer catalysis. Detailed protocols for representative reactions are provided, along with tables summarizing key quantitative data to facilitate comparison and experimental design.

Key Synthetic Strategies and Data

The synthesis of spirocyclic this compound derivatives can be achieved through various methodologies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the spiro-fused ring system.

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction is a classical and versatile method for the construction of the β-lactam ring via a [2+2] cycloaddition of a ketene (B1206846) with an imine.[6] In the context of spirocyclic derivatives, this often involves the reaction of a cyclic imine with a ketene or the reaction of an imine with a ketene precursor that also contains a cyclic moiety. A significant advantage of this method is the ability to generate the ketene in situ from a carboxylic acid, often activated by reagents like tosyl chloride (TsCl) or oxalyl chloride.[7][8]

Table 1: Synthesis of Spirooxindolo-β-lactams via Staudinger Cycloaddition

EntryPhenylacetic Acid SubstituentImine SubstituentProductYield (%)Diastereomeric Ratio (cis:trans)Ref.
14-F4-MeOcis-3a69>95:5[9]
24-Cl4-MeOcis-3b65>95:5[9]
34-Br4-MeOcis-3c67>95:5[9]
4H4-MeOcis-3d58>95:5[9]
54-Cl4-Mecis-3e34>95:5[9]
64-Cl2-Mecis-3f45>95:5[9]
74-Cl3-Mecis-3h22>95:5[9]
84-MeO4-Cltrans-3l63<5:95[9]

Table 2: Synthesis of Dispirooxindole-β-lactams via One-Pot Staudinger Cycloaddition

EntryN-Aryl-2-oxopyrrolidine-3-carboxylic acidIsatinimineProductYield (%)DiastereoselectivityRef.
1N-(4-chlorophenyl)3-((4-methoxyphenyl)imino)indolin-2-one5a56cis[10][11][12]
2N-(4-bromophenyl)3-((4-methoxyphenyl)imino)indolin-2-one5b51cis[10][11][12]
3N-(4-fluorophenyl)3-((4-methoxyphenyl)imino)indolin-2-one5c62cis[10][11][12]
4N-phenyl3-((4-methoxyphenyl)imino)indolin-2-one5d55cis[10][11][12]
5N-(p-tolyl)3-((4-methoxyphenyl)imino)indolin-2-one5e48cis[10][11][12]
6N-(4-chlorophenyl)3-(p-tolylimino)indolin-2-one5f53cis[10][11][12]
Copper-Catalyzed Kinugasa Reaction

The Kinugasa reaction provides a powerful and atom-economical route to β-lactams through the copper-catalyzed reaction of a terminal alkyne with a nitrone.[13][14] This methodology has been successfully applied to the asymmetric synthesis of complex spiro[azetidine-3,3'-indoline]-2,2'-diones through a cascade reaction.[15]

Table 3: Asymmetric Synthesis of Spiro[azetidine-3,3'-indoline]-2,2'-diones via Kinugasa/C-C Coupling Cascade

EntryN-(2-iodoaryl)propiolamideNitroneProductYield (%)Enantiomeric Excess (ee, %)Ref.
1N-(2-iodophenyl)propiolamideC,N-diphenylnitroneSpiro-β-lactam7592[15]
2N-(5-methyl-2-iodophenyl)propiolamideC,N-diphenylnitroneSpiro-β-lactam7893[15]
3N-(5-fluoro-2-iodophenyl)propiolamideC,N-diphenylnitroneSpiro-β-lactam8094[15]
4N-(2-iodophenyl)propiolamideC-(4-chlorophenyl)-N-phenylnitroneSpiro-β-lactam7290[15]
5N-(2-iodophenyl)propiolamideC-(4-methoxyphenyl)-N-phenylnitroneSpiro-β-lactam6888[15]
Enantioselective Phase-Transfer Catalysis

For the synthesis of highly enantioenriched spirocyclic azetidin-2-ones, phase-transfer catalysis has emerged as a powerful tool. This method often involves the intramolecular cyclization of a suitable precursor under the influence of a chiral phase-transfer catalyst, such as a cinchona alkaloid derivative.[16][17][18][19][20]

Table 4: Enantioselective Synthesis of Spirocyclic Azetidine (B1206935) Oxindoles

EntrySubstrateCatalystProductYield (%)Enantiomeric Ratio (er)Ref.
1N-benzyl-3-diazo-oxindole derivativeRh2(OAc)4 then Chiral PT CatalystSpiro-azetidine oxindole922:98[16][20]
25-Chloro-N-benzyl-3-diazo-oxindole derivativeRh2(OAc)4 then Chiral PT Catalyst5-Chloro-spiro-azetidine oxindole953:97[16][20]
35-Fluoro-N-benzyl-3-diazo-oxindole derivativeRh2(OAc)4 then Chiral PT Catalyst5-Fluoro-spiro-azetidine oxindole932:98[16][20]
4N-methyl-3-diazo-oxindole derivativeRh2(OAc)4 then Chiral PT CatalystN-methyl-spiro-azetidine oxindole903:97[16][20]
5N-PMB-3-diazo-oxindole derivativeRh2(OAc)4 then Chiral PT CatalystN-PMB-spiro-azetidine oxindole924:96[16][20]

Experimental Protocols

Protocol 1: General Procedure for the cis-Diastereoselective Synthesis of Spirooxindolo-β-lactams via Staudinger Cycloaddition

This protocol is adapted from the work of Filatov et al.[9]

Materials:

  • Substituted phenylacetic acid (1.5 mmol)

  • 4-Toluenesulfonyl chloride (TsCl) (2.0 mmol)

  • Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Isatin (B1672199) Schiff base (1.0 mmol)

  • Anhydrous o-xylene (B151617)

Procedure:

  • To a solution of the substituted phenylacetic acid (1.5 mmol) in anhydrous o-xylene (10 mL) is added diisopropylethylamine (3.0 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • 4-Toluenesulfonyl chloride (2.0 mmol) is added in one portion, and the reaction mixture is stirred for a further 10 minutes.

  • The corresponding isatin Schiff base (1.0 mmol) is added, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed successively with 1M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cis-spirooxindolo-β-lactam.

Protocol 2: General Procedure for the Synthesis of Dispirooxindole-β-lactams via One-Pot Staudinger Cycloaddition

This protocol is based on the method described by Tverdokhlebov et al.[10][11][12]

Materials:

  • N-Aryl-2-oxopyrrolidine-3-carboxylic acid (1.5 mmol)

  • Diisopropylethylamine (DIPEA) (1.5 mmol)

  • 4-Toluenesulfonyl chloride (TsCl) (1.6 mmol)

  • Isatinimine (1.0 mmol)

  • Anhydrous o-xylene

Procedure:

  • N-Aryl-2-oxopyrrolidine-3-carboxylic acid (1.5 mmol) is dissolved in anhydrous o-xylene (15 mL) at room temperature.

  • Diisopropylethylamine (1.5 mmol) is added to the resulting solution.

  • The mixture is heated to 40 °C and stirred at this temperature for 10 minutes.

  • 4-Toluenesulfonyl chloride (1.6 mmol) is then added in one portion, and the mixture is stirred for an additional 10 minutes.

  • The corresponding isatinimine (1.0 mmol) is added, and the reaction mixture is stirred at 40 °C for 12-24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give the target dispirooxindole-β-lactam.

Protocol 3: General Procedure for the Asymmetric Synthesis of Spiro[azetidine-3,3'-indoline]-2,2'-diones

This protocol is a general representation based on the copper-catalyzed Kinugasa/C-C coupling cascade reaction.[15]

Materials:

  • Cu(CH3CN)4BF4 (10 mol%)

  • Chiral bisoxazoline ligand (12 mol%)

  • N-(2-iodoaryl)propiolamide (1.0 equiv)

  • Nitrone (1.2 equiv)

  • t-BuOLi (2.0 equiv)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Cu(CH3CN)4BF4 (10 mol%) and the chiral bisoxazoline ligand (12 mol%).

  • Anhydrous acetonitrile is added, and the mixture is stirred at room temperature for 30 minutes.

  • The N-(2-iodoaryl)propiolamide (1.0 equiv) and the nitrone (1.2 equiv) are added sequentially.

  • The reaction mixture is cooled to the specified temperature (e.g., 0 °C or -20 °C).

  • t-BuOLi (2.0 equiv) is added portionwise over a period of time.

  • The reaction is stirred at the same temperature until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • The residue is purified by flash column chromatography to afford the enantioenriched spiro[azetidine-3,3'-indoline]-2,2'-dione.

Visualizations

Signaling Pathway

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 promotes transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 promotes ubiquitination & degradation Spiro_Azetidinone Spirocyclic This compound Spiro_Azetidinone->MDM2 inhibits

Experimental Workflows

// Nodes A [label="Substituted Phenylacetic Acid +\nDIPEA in o-xylene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add TsCl\n(Ketene Precursor Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Add Isatin Schiff Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="[2+2] Cycloaddition\n(Stir at RT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Aqueous Workup\n(Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="cis-Spirooxindolo-β-lactam", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } enddot Caption: Workflow for the Staudinger synthesis of cis-spirooxindolo-β-lactams.

// Nodes A [label="Cu(I) Catalyst + Chiral Ligand\nin Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add N-(2-iodoaryl)propiolamide\nand Nitrone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cool and Add Base (t-BuOLi)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Kinugasa/C-C Coupling Cascade", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Quench and Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Enantioenriched Spiro-β-lactam", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } enddot Caption: Workflow for the asymmetric Kinugasa/C-C coupling cascade reaction.

References

Application of Azetidin-2-one in the Development of β-Lactamase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidin-2-one, or β-lactam, ring is a cornerstone in the history of antibacterial chemotherapy, most notably as the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. These antibiotics function by acylating the active site of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to bacterial cell death. However, the widespread emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, has significantly compromised the efficacy of these life-saving drugs. This has spurred the development of β-lactamase inhibitors, molecules that can neutralize these resistance enzymes, thereby restoring the activity of β-lactam antibiotics. The versatile this compound scaffold has proven to be a privileged structure not only for antibiotics but also for the design of potent β-lactamase inhibitors.

This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel β-lactamase inhibitors based on the this compound framework.

Mechanism of Action: Serine β-Lactamase Inhibition

This compound-based inhibitors primarily target serine β-lactamases (Classes A, C, and D), which utilize a serine residue in their active site for catalysis. The inhibitory mechanism is a "suicide inhibition" or mechanism-based inactivation pathway. The strained four-membered ring of the this compound inhibitor mimics the structure of β-lactam antibiotics, allowing it to bind to the active site of the β-lactamase. The active site serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate. Unlike the transient intermediate formed with antibiotic substrates, this acyl-enzyme complex with an inhibitor is often stabilized through rearrangement or is slow to deacylate, effectively sequestering and inactivating the enzyme.[1] This prevents the enzyme from hydrolyzing co-administered β-lactam antibiotics.

G cluster_0 β-Lactamase Active Site cluster_1 Inhibitor Interaction E_SerOH Active Enzyme (Ser-OH) Acyl_Enzyme Acyl-Enzyme Intermediate (Stable) E_SerOH->Acyl_Enzyme Acylation (Ring Opening) Inactive_Enzyme Inactive Enzyme Acyl_Enzyme->Inactive_Enzyme Slow/No Deacylation or Rearrangement Hydrolyzed_Inhibitor Rearranged/Hydrolyzed Inhibitor Acyl_Enzyme->Hydrolyzed_Inhibitor Very Slow Hydrolysis Inhibitor This compound Inhibitor Inhibitor->E_SerOH Binding

Mechanism of Serine β-Lactamase Inactivation

Quantitative Data on this compound Based Inhibitors

The inhibitory potency of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds. Below is a summary of reported inhibitory activities for a selection of this compound derivatives against various β-lactamases.

Compound ClassDerivativeTarget β-Lactamase (Class)Inhibition Value (Ki or IC50)Reference
Azetidinimines7dfmKPC-2 (A)Ki < 0.3 µM[2]
7dfmNDM-1 (B)Ki < 0.3 µM[2]
7dfmOXA-48 (D)Ki < 0.3 µM[2]
7dfmCMY-2 (C)86% inhibition at 10 µM[2]
MonobactamsAztreonam-Generally resistant to hydrolysis by many β-lactamases rather than being a potent inhibitor.[3]
N-Sulfonyl Monocyclic β-LactamsVariousS. aureus, B. subtilis, E. coli, P. aeruginosaActive, specific IC50 values vary with substitution.[4]
3-Amido-4-substituted Monocyclic β-LactamsVariousPBP1b (S. pneumoniae)Moderate inhibition[1]

Note: The inhibitory activity is highly dependent on the specific substitutions on the this compound ring.

Experimental Protocols

A. Synthesis of a Representative Monocyclic this compound Based Inhibitor

This protocol describes a general pathway for the synthesis of a 4-substituted-3-amino-1-sulfonyl-azetidin-2-one, a common scaffold for β-lactamase inhibitors. The synthesis involves a Staudinger [2+2] cycloaddition to form the β-lactam ring, followed by deprotection and sulfonation.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger Cycloaddition cluster_2 Step 3: Deprotection cluster_3 Step 4: Sulfonylation A Aldehyde + Amine B Imine (Schiff Base) A->B Condensation C Imine + Ketenophile (e.g., Acyl Chloride + Et3N) D Protected this compound C->D [2+2] Cycloaddition E Protected this compound F N-unsubstituted this compound E->F e.g., Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) G N-unsubstituted this compound H N-sulfonyl this compound Inhibitor G->H Sulfonyl Chloride + Base

Synthetic Workflow for this compound Inhibitors

Protocol: Synthesis of a 4-Substituted-3-Phthalimido-1-(p-methoxyphenyl)this compound (A Key Intermediate)

This protocol is adapted from established methodologies for the Staudinger reaction.

Materials:

  • Substituted Aldehyde (1.0 eq)

  • p-Anisidine (B42471) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Phthalylglycyl chloride (1.1 eq)

  • Triethylamine (B128534) (Et3N) (1.2 eq)

  • Anhydrous DCM for reaction

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation:

    • Dissolve the substituted aldehyde (1.0 eq) and p-anisidine (1.0 eq) in anhydrous DCM.

    • Add anhydrous MgSO4 and stir the mixture at room temperature for 4-6 hours.

    • Filter off the MgSO4 and wash with a small amount of anhydrous DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

  • [2+2] Cycloaddition:

    • Dissolve the crude imine in anhydrous DCM and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add triethylamine (1.2 eq) to the stirred solution.

    • In a separate flask, dissolve phthalylglycyl chloride (1.1 eq) in anhydrous DCM.

    • Add the phthalylglycyl chloride solution dropwise to the imine solution at 0 °C over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) to yield the desired protected this compound.

Subsequent Steps: The N-(p-methoxyphenyl) group can be removed using an oxidizing agent like ceric ammonium nitrate (CAN) to yield the N-unsubstituted β-lactam.[1] This intermediate can then be reacted with a desired sulfonyl chloride in the presence of a base to afford the final N-sulfonyl this compound inhibitor.[4]

B. Protocol for Determining β-Lactamase Inhibitory Activity (IC50)

This protocol outlines a common method for determining the IC50 of a test compound against a specific β-lactamase using the chromogenic substrate nitrocefin (B1678963). The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.

G A Prepare Reagents: - Enzyme Solution - Inhibitor Dilutions - Nitrocefin Solution B Pre-incubate Enzyme and Inhibitor A->B C Add Nitrocefin to Initiate Reaction B->C D Measure Absorbance Change (490nm) C->D E Calculate Initial Velocities D->E F Plot Dose-Response Curve E->F G Determine IC50 Value F->G

Workflow for IC50 Determination

Materials:

  • Purified β-lactamase enzyme

  • Test inhibitor compound

  • Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~490 nm

  • DMSO for dissolving compounds

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the inhibitor in assay buffer.

    • Prepare a working solution of the purified β-lactamase enzyme in assay buffer. The concentration will depend on the specific activity of the enzyme.

    • Prepare a working solution of nitrocefin in assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed volume of the β-lactamase enzyme solution.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor (enzyme activity control) and a blank well with no enzyme (background control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.

    • Immediately begin monitoring the change in absorbance at ~490 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the uninhibited control) as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The this compound scaffold remains a highly valuable and versatile platform for the development of novel β-lactamase inhibitors. Through rational design, guided by structure-activity relationship studies and a deep understanding of the enzymatic mechanism of β-lactamases, new generations of inhibitors can be developed to combat the growing threat of antibiotic resistance. The protocols and data presented herein provide a foundational framework for researchers to synthesize, evaluate, and optimize new this compound based β-lactamase inhibitors.

References

Troubleshooting & Optimization

troubleshooting low yields in Staudinger synthesis of azetidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the Staudinger synthesis of azetidin-2-ones (β-lactams).

Troubleshooting Guide: Low or No Product Yield

Low yields in the Staudinger cycloaddition are a frequent issue. The following guide, formatted as a series of questions and answers, addresses specific problems and provides actionable solutions.

Question 1: My reaction yields no desired β-lactam, and I only recover my starting imine. What are the likely causes?

This issue typically points to problems with the generation or reactivity of the ketene (B1206846) intermediate.

  • Possible Cause 1: Inactive Ketene Precursor. The acyl chloride used to generate the ketene may have degraded due to hydrolysis.

    • Solution: Use freshly distilled or newly purchased acyl chloride. Ensure it has been stored under anhydrous conditions.

  • Possible Cause 2: Ineffective Base. The tertiary amine base may not be sufficiently strong or may be sterically hindered, preventing efficient dehydrohalogenation of the acyl chloride to form the ketene.

    • Solution: Triethylamine (B128534) (Et₃N) is a commonly used base.[1] If it proves ineffective, consider a stronger, non-nucleophilic base. Ensure the base is anhydrous and pure.

  • Possible Cause 3: Unreactive Imine. The electronic properties of the imine can significantly impact its nucleophilicity.

    • Solution: The initial nucleophilic attack of the imine nitrogen on the ketene is a crucial step.[2] Electron-donating groups on the imine enhance its nucleophilicity and facilitate the reaction, while electron-withdrawing groups can impede it. If possible, consider modifying the electronic character of the imine substituents.

Question 2: My yield is low, and I observe significant amounts of a polymeric substance in my flask. What is happening?

The formation of polymers is a classic side reaction in Staudinger synthesis.

  • Primary Cause: Ketene Polymerization. Ketenes, especially those that are not highly substituted, are highly reactive and prone to self-condensation or polymerization.[3] This is a major competitive pathway that consumes the ketene before it can react with the imine.

    • Solution 1: Slow Addition/In Situ Generation. The most effective strategy is to generate the ketene in situ in the presence of the imine, keeping its instantaneous concentration low. This is typically achieved by the slow, dropwise addition of the acyl chloride to a solution of the imine and a tertiary amine base.[4] Using a syringe pump for the addition can ensure a slow and consistent rate.

    • Solution 2: Temperature Control. Many Staudinger reactions benefit from low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of ketene polymerization and other side reactions.[1]

Question 3: The reaction is slow or incomplete, and I'm concerned about side reactions. How do solvent and temperature choice affect the yield?

Solvent and temperature are critical parameters that influence both reaction rate and the prevalence of side reactions.

  • Solvent Effects: The polarity of the solvent can influence the stability of the zwitterionic intermediate formed after the initial nucleophilic attack.

    • Polar Aprotic Solvents (e.g., Dichloromethane (B109758) - CH₂Cl₂): Often used and can effectively dissolve the reactants. One specific example using dichloromethane at room temperature reported a 99% yield.[2]

    • Non-polar Solvents (e.g., Toluene): Can also be effective and may influence the stereochemical outcome of the reaction.

  • Temperature Effects: Temperature affects the rates of both the desired cycloaddition and undesired side reactions.

    • Low Temperatures (-78 °C to 0 °C): Generally favored to suppress ketene polymerization and can enhance stereoselectivity. Syntheses of certain 3-alkoxy-azetidinones are performed at -82 °C.[1]

    • Room Temperature or Reflux: In some cases, higher temperatures are necessary to drive the reaction to completion, but this increases the risk of side reactions and potential loss of stereocontrol.

Question 4: My product is a complex mixture, and the yield of the desired stereoisomer is low. What factors control stereoselectivity?

The formation of the undesired stereoisomer (e.g., trans when cis is desired) is a common cause of apparent low yield.

  • Primary Cause: Isomerization. The Staudinger reaction proceeds via a zwitterionic intermediate. The competition between direct ring closure of this intermediate and its isomerization before cyclization determines the final stereochemistry.[3]

    • Imine Geometry: Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines result in trans β-lactams.[2]

    • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine typically accelerate the direct ring closure, favoring the formation of cis products.[3] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow the ring closure, allowing for isomerization and leading to more trans product.[3]

    • Reaction Conditions: As mentioned, lower temperatures often favor the kinetically controlled cis product, while higher temperatures can provide the energy for isomerization to the thermodynamically more stable trans product.

Data Summary Tables

The following tables summarize quantitative data from various reported Staudinger syntheses, illustrating the impact of reactants and conditions on product yield.

Table 1: Effect of Substituents and Conditions on Yield

Ketene PrecursorImineBaseSolventTemp. (°C)Yield (%)Notes
Diazoacetoacetate enoneAryl Imine-CH₂Cl₂RT~99%Ketene generated via Wolff rearrangement.
Phenoxyacetyl chlorideN-Boc protected imineEt₃NCH₂Cl₂-8221-77%Yields vary based on imine structure.
Methoxyacetyl chlorideN-Boc protected imineEt₃NCH₂Cl₂-8270-97%Yields vary based on imine structure.
Phthalimidoacetyl chloridePolyaromatic IminesEt₃NCH₂Cl₂-78 to RTGoodExclusively trans products formed.
Acetyl chlorideAromatic IminesEt₃N-Low Temp.GoodUsed for 3-unsubstituted β-lactams.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Staudinger synthesis of azetidin-2-ones? The reaction is a formal [2+2] cycloaddition that proceeds through a stepwise mechanism. The first step is a nucleophilic attack by the imine's nitrogen atom on the central carbonyl carbon of the ketene, forming a zwitterionic intermediate. The subsequent, often rate-determining step, is an intramolecular ring closure of this intermediate to yield the final β-lactam product.[3]

Q2: What are the most common side reactions to be aware of? The most prevalent side reactions include:

  • Ketene Dimerization/Polymerization: Ketenes can react with themselves, especially if their concentration is high.

  • Imine Hydrolysis: If water is present in the reaction, the imine can hydrolyze back to its corresponding aldehyde/ketone and amine.

  • [4+2] Cycloaddition: When using α,β-unsaturated imines or ketenes, a Diels-Alder type [4+2] cycloaddition can sometimes occur.

Q3: How critical is the purity of my reagents and the reaction atmosphere? Extremely critical. Because ketenes are highly reactive towards nucleophiles, any moisture present can hydrolyze the ketene or the acyl chloride precursor. Similarly, imines can be sensitive to water. Therefore, using anhydrous solvents, thoroughly drying all glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) are essential for achieving high yields.

Q4: How can I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can track the consumption of the starting imine and the appearance of the β-lactam product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

Key Experimental Protocol

Protocol: General Procedure for the Synthesis of a 1,4-diaryl-3-phenoxy-azetidin-2-one

This protocol is a representative example for the in situ generation of a ketene from an acyl chloride for the Staudinger cycloaddition.

Materials:

  • Appropriate Schiff base (Imine, 1.0 eq)

  • Phenoxyacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere apparatus (e.g., Schlenk line or nitrogen-filled balloon)

  • Magnetic stirrer and stir bar

  • Ice bath or cryocooler

  • Syringe pump (recommended for slow addition)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen or argon.

  • Reactant Solution: Dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Ketene Generation: Prepare a solution of phenoxyacetyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred imine solution over 1-2 hours. Using a syringe pump is highly recommended to maintain a slow and steady addition rate, which minimizes ketene polymerization.

  • Reaction: Allow the reaction mixture to stir at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting imine.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure azetidin-2-one.

Visualizations

Below are diagrams illustrating key concepts in the Staudinger synthesis.

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Azetidinone This compound (β-Lactam) Zwitterion->Azetidinone Ring Closure

Caption: The stepwise mechanism of the Staudinger cycloaddition.

Troubleshooting_Workflow Start Low Yield in Staudinger Synthesis Check_Polymer Polymer observed? Start->Check_Polymer Check_Ketene Is Ketene forming? Check_Imine Is Imine reactive? Check_Ketene->Check_Imine Yes Sol_Reagents Solution: - Check Acyl Chloride Purity - Check Base Activity - Ensure Anhydrous Conditions Check_Ketene->Sol_Reagents No Check_Polymer->Check_Ketene No Sol_Addition Solution: - Slow addition of Acyl Chloride - Lower Reaction Temperature Check_Polymer->Sol_Addition Yes Check_Stereo Incorrect Stereoisomer? Check_Imine->Check_Stereo Yes Sol_Imine Solution: - Modify Imine Electronics (e.g., add EDGs) Check_Imine->Sol_Imine No Sol_Stereo Solution: - Optimize Temperature - Change Solvent - Modify Substituents Check_Stereo->Sol_Stereo Yes End Yield Improved Check_Stereo->End No Sol_Reagents->End Sol_Addition->End Sol_Imine->End Sol_Stereo->End

Caption: A logical workflow for troubleshooting low yields.

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reactions Reactants Imine + Ketene Intermediate_D Zwitterionic Intermediate Reactants->Intermediate_D Polymer Ketene Polymer Reactants->Polymer Fast Hydrolysis Hydrolyzed Imine Reactants->Hydrolysis H₂O Product cis/trans This compound Intermediate_D->Product Ring Closure

Caption: Competing reaction pathways in the Staudinger synthesis.

References

identifying and minimizing side reactions in β-lactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during β-lactam synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Staudinger cycloaddition for β-lactam synthesis?

A1: The Staudinger cycloaddition, a key reaction for forming the β-lactam ring, can be prone to several side reactions. The most prevalent of these is the formation of enamines and amides, which arise from the hydrolysis of the intermediate imine or the reaction of the ketene (B1206846) with the amine, respectively. Another significant side reaction is the self-polymerization of the ketene, which can be particularly problematic with highly reactive ketenes. Additionally, incorrect stereochemistry can be a major issue, leading to the formation of undesired diastereomers. The presence of moisture is a critical factor that often leads to the hydrolysis of the ketene precursor and the final β-lactam ring.

Q2: How can I minimize the formation of enamines and amides during the Staudinger reaction?

A2: Minimizing the formation of enamine and amide byproducts requires careful control of reaction conditions. Performing the reaction under strictly anhydrous conditions is crucial to prevent the hydrolysis of the imine intermediate. The slow addition of the acyl chloride to the reaction mixture can help to control the concentration of the ketene, thereby favoring the desired [2+2] cycloaddition over competing side reactions. The choice of solvent can also play a significant role; non-polar aprotic solvents like dichloromethane (B109758) or toluene (B28343) are generally preferred. Furthermore, using a suitable base, such as triethylamine (B128534), at the correct stoichiometric ratio is important to neutralize the generated HCl without promoting side reactions.

Q3: What strategies can be employed to control the stereoselectivity of the Staudinger cycloaddition?

A3: Controlling the stereoselectivity to obtain the desired cis- or trans-β-lactam is a critical aspect of the synthesis. The use of chiral auxiliaries on either the ketene or the imine is a common and effective strategy to induce facial selectivity. Chiral catalysts, such as certain Lewis acids or organocatalysts, can also be employed to create a chiral environment that favors the formation of one stereoisomer over the other. The reaction temperature can also influence the stereochemical outcome; lower temperatures generally lead to higher diastereoselectivity. The nature of the substituents on both the ketene and the imine can also have a profound impact on the stereochemical course of the reaction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of β-lactam 1. Moisture in the reaction: Hydrolysis of ketene precursor or β-lactam ring. 2. Ketene self-polymerization: Ketene is too reactive or concentration is too high. 3. Inefficient imine formation: Incomplete reaction between aldehyde/ketone and amine.1. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add the acyl chloride slowly to the reaction mixture. Consider using a less reactive ketene precursor. 3. Use a dehydrating agent (e.g., molecular sieves) during imine formation. Monitor imine formation by TLC or NMR before adding the ketene precursor.
Formation of multiple stereoisomers 1. Lack of stereocontrol: Achiral starting materials and reaction conditions. 2. Epimerization: Unstable β-lactam ring under the reaction or workup conditions.1. Employ a chiral auxiliary on the imine or ketene. 2. Use a chiral catalyst to induce stereoselectivity. 3. Optimize reaction temperature; lower temperatures often improve selectivity. 4. Use milder workup conditions and purification methods (e.g., column chromatography at low temperature).
Presence of enamine/amide byproducts 1. Hydrolysis of imine: Presence of water. 2. Reaction of ketene with amine: Excess amine or non-optimal reaction conditions.1. Strictly adhere to anhydrous reaction conditions. 2. Ensure complete imine formation before adding the ketene precursor. 3. Use the correct stoichiometry of reactants.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in the Staudinger Cycloaddition

  • Imine Formation:

    • To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add the primary amine (1.0 eq).

    • Add activated 4Å molecular sieves and stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

    • Filter off the molecular sieves under an inert atmosphere.

  • β-Lactam Formation:

    • Cool the filtrate containing the imine to 0 °C.

    • In a separate flask, prepare a solution of the acyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acyl chloride/triethylamine solution dropwise to the cold imine solution over a period of 1-2 hours using a syringe pump.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

Visualizations

Staudinger_Reaction_Troubleshooting start Start: Staudinger Reaction check_yield Low or No Yield? start->check_yield check_stereo Mixture of Stereoisomers? check_yield->check_stereo No cause_moisture Cause: Moisture check_yield->cause_moisture Yes cause_polymer Cause: Ketene Polymerization check_yield->cause_polymer Yes check_byproducts Enamine/Amide Byproducts? check_stereo->check_byproducts No cause_stereo Cause: Lack of Stereocontrol check_stereo->cause_stereo Yes success Successful Synthesis check_byproducts->success No cause_hydrolysis Cause: Imine Hydrolysis check_byproducts->cause_hydrolysis Yes solution_anhydrous Solution: Use Anhydrous Conditions cause_moisture->solution_anhydrous solution_slow_addition Solution: Slow Acyl Chloride Addition cause_polymer->solution_slow_addition solution_chiral Solution: Use Chiral Auxiliary/Catalyst cause_stereo->solution_chiral solution_temp Solution: Optimize Temperature cause_stereo->solution_temp cause_hydrolysis->solution_anhydrous solution_complete_imine Solution: Ensure Complete Imine Formation cause_hydrolysis->solution_complete_imine solution_anhydrous->start solution_slow_addition->start solution_chiral->start solution_temp->start solution_complete_imine->start

Caption: Troubleshooting flowchart for the Staudinger β-lactam synthesis.

Experimental_Workflow start Start: Reagents & Glassware step1 1. Imine Formation (Aldehyde + Amine + Mol. Sieves in Anhydrous DCM) start->step1 step2 2. Filtration (Remove Molecular Sieves) step1->step2 step3 3. Cycloaddition (Slow addition of Acyl Chloride/Base at 0°C) step2->step3 step4 4. Workup (Aqueous Quench & Extraction) step3->step4 step5 5. Purification (Column Chromatography) step4->step5 end End: Pure β-Lactam step5->end

Caption: Experimental workflow for minimizing side reactions in β-lactam synthesis.

Technical Support Center: Purification of Polar Azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar azetidin-2-one (β-lactam) derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes polar this compound derivatives so challenging to purify?

The purification of polar this compound derivatives is complicated by a combination of factors:

  • High Polarity: These compounds often possess multiple polar functional groups, leading to strong interactions with polar stationary phases like silica (B1680970) gel. This can result in poor peak shape, tailing, and low recovery during chromatography. They also tend to be highly soluble in polar solvents, making extraction and crystallization difficult.

  • Inherent Instability: The four-membered β-lactam ring is highly strained and susceptible to cleavage.[1] This ring-opening hydrolysis is readily catalyzed by acids, bases, or even nucleophilic impurities, leading to the formation of inactive β-amino acid derivatives.[2] The acidic nature of standard silica gel can be sufficient to cause significant product degradation during chromatography.[1][3]

  • Stereochemical Lability: The stereocenters of the this compound ring, particularly at the C3 and C4 positions, can be prone to epimerization under basic or even mildly acidic conditions.[4] Since the biological activity of these compounds is highly dependent on their specific stereochemistry, preserving this integrity during purification is critical.[4]

Q2: What are the primary degradation pathways to be aware of during purification?

The principal degradation pathway is the hydrolysis of the amide bond within the β-lactam ring.[2] This reaction is accelerated under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen or the ring nitrogen makes the carbonyl carbon more susceptible to nucleophilic attack by water or other nucleophiles (e.g., alcohol solvents).[2]

  • Base-Catalyzed Hydrolysis: Hydroxide ions or other basic species (e.g., amines) can directly attack the electrophilic carbonyl carbon, leading to ring cleavage.[2] Exposure to elevated temperatures can also accelerate these degradation processes. Therefore, purification methods should be designed to operate under neutral pH conditions and at ambient or reduced temperatures whenever possible.

Q3: How do I choose the most suitable chromatography technique for my polar compound?

The choice of chromatography technique is critical and depends on the specific properties of your derivative. Standard reversed-phase and normal-phase chromatography often present challenges.

Technique Stationary Phase Mobile Phase Best Suited For Common Issues
Normal-Phase (NP) Polar (e.g., Silica Gel, Alumina)Non-polar (e.g., Hexane (B92381)/Ethyl Acetate)Less polar derivatives; separation of isomers.Strong retention of polar compounds, peak tailing, on-column degradation due to acidic silanol (B1196071) groups.[1][3]
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Moderately polar to non-polar compounds.Poor retention of highly polar this compound derivatives, which may elute in the solvent front.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., bare silica, diol, amide phases)High organic content (>60% ACN) with a small aqueous portion.[6]Excellent for retaining and separating highly polar and hydrophilic compounds that are not retained in RP-HPLC.[5][7][8]Poor reproducibility if not equilibrated properly, potential sample solubility issues in the high-organic mobile phase.[5]
Mixed-Mode Chromatography Contains both hydrophobic (e.g., C18) and ion-exchange groups.[9]Aqueous/Organic with buffer.Separating complex mixtures containing analytes with a wide range of polarities and charge states in a single run.[10][11]Method development can be more complex due to the multiple interaction mechanisms.

Q4: My polar this compound derivative shows no retention on a C18 column. What should I do?

This is a common problem for highly polar analytes.[5] Consider the following options:

  • Switch to HILIC: This is often the most effective solution. HILIC uses a polar stationary phase and a highly organic mobile phase, which promotes the retention of very polar compounds.[6][7]

  • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have modified stationary phases that provide better retention for polar analytes compared to standard C18 columns.

  • Explore Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and ion-exchange characteristics can provide tunable selectivity and retention for polar, ionizable compounds.[9][10]

  • Use Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can increase retention on a standard RP column. However, these agents are often not compatible with mass spectrometry (MS) and can be difficult to remove from the column.[10]

Q5: My compound is degrading on the silica gel column. What are the alternatives?

Degradation on silica gel is typically due to the acidic nature of the surface silanol groups.

  • Neutralize the Silica Gel: You can pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a tertiary amine, like 1-3% triethylamine (B128534) (TEA) in your eluent.[1][3] This deactivates the acidic sites. An alternative is to prepare a slurry of silica in a non-polar solvent with TEA, remove the solvent by rotary evaporation, and then dry the neutralized silica under vacuum before packing.[12]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.[13]

  • Switch to a Different Technique: Reversed-phase or HILIC are excellent alternatives as they typically operate under less harsh conditions.

Troubleshooting Guides

Problem: Poor Resolution or Co-elution in Column Chromatography

Q: My polar product is co-eluting with a similarly polar starting material or impurity. How can I improve the separation?

  • Optimize the Solvent System (Normal Phase):

    • Try a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent. This can help resolve compounds with close Rf values.[1]

    • Change Solvent Selectivity: Replace one of the mobile phase components with another solvent of similar polarity but different chemical nature (e.g., substitute ethyl acetate (B1210297) with dichloromethane (B109758) or acetone). This can alter the specific interactions between the analytes and the stationary phase.

  • Change the Stationary Phase: If optimizing the mobile phase fails, switch to a different stationary phase. If you are using silica, try alumina, or vice-versa. The different surface chemistry may provide the selectivity needed for separation.

  • Consider Preparative HPLC: For very difficult separations, preparative HPLC (RP-HPLC or HILIC) offers much higher resolving power than flash chromatography.[4]

Problem: Product Instability and Degradation

Q: I'm observing new, more polar spots on my TLC plate after my product has been on a silica column for a short time. How can I minimize this degradation?

  • Work Quickly and Keep it Cold: Minimize the time the compound spends in the purification system. If possible, perform chromatography in a cold room or use a jacketed column with a cooling circulator.

  • Use Neutralized Stationary Phase: As mentioned in the FAQ, always use neutralized silica gel for acid-sensitive compounds.[1][12]

  • Buffer the Mobile Phase: For HPLC applications, ensure the mobile phase is buffered to a pH where your compound is most stable (typically near neutral, pH 6-7.5).

  • Avoid Reactive Solvents: Be cautious with nucleophilic solvents like methanol, which can participate in ring-opening reactions, especially if acidic or basic impurities are present.

Problem: Challenges with Crystallization

Q: I am unable to crystallize my highly polar this compound derivative; it either remains in solution or "oils out". What can I do?

  • "Oiling Out": This occurs when the compound comes out of solution above its melting point.[14]

    • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.[15]

    • Use More Solvent: The solution may be too supersaturated. Re-heat the mixture and add a small amount of additional hot solvent, then cool again.[15]

  • Failure to Crystallize:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed crystal" of your compound.[14][15]

    • Use a Mixed-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble).[16] Then, slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) to the hot solution until it just becomes cloudy. Re-heat to clarify and then allow to cool slowly.[16][17] Common pairs for polar compounds include ethanol-water, acetone-water, or ethyl acetate-hexane.[16]

    • Concentrate the Solution: You may have too much solvent. Carefully evaporate some of the solvent and attempt to cool the more concentrated solution again.[14]

Experimental Protocols

Protocol 1: Purification on Neutralized Silica Gel
  • Preparation of Neutralized Silica:

    • Slurry Method: In a fume hood, add triethylamine (2-3 mL) to 150 g of silica gel (60-120 mesh).[12] Make a slurry by adding a non-polar solvent like petroleum ether or hexane to ensure even distribution of the amine.[12]

    • Remove the solvent on a rotary evaporator and dry the free-flowing silica powder under vacuum overnight.[12]

  • Column Packing: Dry pack or wet pack the column with the neutralized silica gel using your chosen non-polar eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane). For less soluble compounds, you can adsorb the crude mixture onto a small amount of neutralized silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[1]

  • Elution: Run the column using an appropriate solvent system (e.g., hexane/ethyl acetate), collecting fractions and monitoring by TLC. A gradient elution may be necessary for difficult separations.[1]

Protocol 2: Purification by HILIC
  • Column Selection & Equilibration: Select a HILIC column (e.g., bare silica, amide, or diol phase). Equilibrate the column with the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium (B1175870) formate) for at least 15-20 column volumes to ensure a stable water layer is formed on the stationary phase. This is critical for reproducibility.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase. If the sample is insoluble, use the strongest solvent possible that is still compatible with the HILIC mechanism (e.g., 50:50 acetonitrile:water), but be aware that this can cause peak distortion. Injecting a smaller volume is recommended in such cases.

  • Elution: Start with a high organic content to retain the polar analyte. Elute the compound by running a gradient that increases the aqueous (stronger solvent) content of the mobile phase.[18]

  • Post-Run: After the analysis, wash the column and re-equilibrate it at the initial mobile phase conditions for storage.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy start Start: Crude Polar This compound check_stability Assess Stability (TLC on Silica, pH) start->check_stability is_stable Stable on Silica? check_stability->is_stable  Initial Purity >90%? is_retained_rp Retained on C18? check_stability->is_retained_rp  Purity <90% is_stable->is_retained_rp No crystallization Direct Crystallization is_stable->crystallization Yes rp_hplc Reversed-Phase HPLC (Polar-embedded column) is_retained_rp->rp_hplc Yes is_stable_silica_check Stable on Silica? is_retained_rp->is_stable_silica_check No np_chrom Normal Phase: Neutralized Silica or Alumina hilic HILIC mixed_mode Mixed-Mode Chromatography hilic->mixed_mode Poor solubility or complex mixture is_stable_silica_check->np_chrom Yes is_stable_silica_check->hilic No

Caption: Decision tree for selecting a suitable purification strategy.

Troubleshooting Product Loss During Purification

Product_Loss product_loss Low Recovery of Product degradation Chemical Degradation (New spots on TLC) product_loss->degradation physical_loss Physical Loss (No new spots) product_loss->physical_loss acid_hydrolysis Acid-Catalyzed Hydrolysis (e.g., on silica gel) degradation->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (e.g., during workup) degradation->base_hydrolysis strong_retention Irreversible Adsorption (Streaking on column) physical_loss->strong_retention poor_solubility Precipitation in System physical_loss->poor_solubility sol_acid Solution: - Use Neutralized Silica/Alumina - Switch to RP-HPLC/HILIC acid_hydrolysis->sol_acid sol_base Solution: - Use neutral water for workup - Avoid amine bases if possible base_hydrolysis->sol_base sol_retention Solution: - Use stronger eluent - Deactivate stationary phase - Change technique (e.g., HILIC) strong_retention->sol_retention sol_solubility Solution: - Adjust mobile phase - Use co-solvents for sample prep poor_solubility->sol_solubility

Caption: Common causes and solutions for product loss during purification.

Workflow for Troubleshooting Poor HPLC Resolution

HPLC_Troubleshooting start Problem: Broad or Tailing Peaks in HPLC check_overload Is sample overloaded? start->check_overload sol_overload Reduce injection volume or sample concentration check_overload->sol_overload Yes check_mobile_phase Is mobile phase optimal? check_overload->check_mobile_phase No sol_mobile_phase Adjust pH, buffer strength, or organic modifier gradient check_mobile_phase->sol_mobile_phase No check_column Is column healthy? check_mobile_phase->check_column Yes sol_column Clean column according to manufacturer's protocol or replace if old check_column->sol_column No check_solvent_effects Is sample solvent stronger than mobile phase? check_column->check_solvent_effects Yes sol_solvent_effects Dissolve sample in initial mobile phase check_solvent_effects->sol_solvent_effects Yes

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

References

Technical Support Center: Optimizing Diastereoselectivity in 3,4-Disubstituted Azetidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-disubstituted azetidin-2-ones (β-lactams). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling and troubleshooting the diastereoselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the diastereoselectivity in the Staudinger [2+2] cycloaddition for synthesizing azetidin-2-ones?

A1: The diastereochemical outcome of the Staudinger reaction, which involves the cycloaddition of a ketene (B1206846) and an imine, is primarily governed by the competition between two pathways of the zwitterionic intermediate formed after the initial nucleophilic attack.[1] The key factors influencing this are:

  • Solvent Polarity: Non-polar solvents tend to favor the cis-isomer, while polar solvents can stabilize the intermediate, allowing for isomerization to the more stable trans-precursor, thus favoring the trans-product.[2][3]

  • Reaction Temperature: Lower temperatures often favor the kinetically controlled cis-product. Conversely, higher temperatures can provide the necessary energy for the intermediate to isomerize to the thermodynamically favored trans-product.[2]

  • Order of Reagent Addition: The sequence of adding the reagents, such as adding the base to a solution of the imine and acid chloride, can influence the stereochemical outcome by affecting the concentration of intermediates.[1][2]

  • Electronic and Steric Effects of Substituents: The electronic nature of substituents on both the ketene and the imine can impact the rate of ring closure.[2][4] For instance, electron-donating groups on the ketene and electron-withdrawing groups on the imine can favor the cis-isomer.[2] Steric hindrance on the N-substituent of the imine can also play a significant role.[3]

  • Catalysts and Auxiliaries: The use of chiral catalysts or auxiliaries can provide a high degree of stereocontrol, directing the formation of a specific diastereomer.[2]

Q2: How can I troubleshoot a reaction that is giving me a poor diastereomeric ratio (dr)?

A2: If you are obtaining an undesirable mixture of diastereomers, consider the troubleshooting suggestions outlined in the guide below. A systematic approach to optimizing the reaction conditions is crucial.

Q3: What is the generally accepted mechanism for the Staudinger reaction that explains the formation of both cis and trans isomers?

A3: The Staudinger reaction is widely accepted to proceed via a two-step mechanism. The first step is the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, which forms a zwitterionic intermediate.[2][5] The subsequent step is a conrotatory ring closure to form the four-membered β-lactam ring.[2] The diastereoselectivity is determined by the fate of this zwitterionic intermediate. A rapid ring closure leads to the cis-product (kinetic control), whereas if the intermediate has a sufficient lifetime (often stabilized by polar solvents), it can isomerize to a more sterically favorable conformation before ring closure, leading to the trans-product (thermodynamic control).[1][3]

Troubleshooting Guide: Poor Diastereoselectivity

This guide provides specific troubleshooting suggestions for common issues encountered during the synthesis of 3,4-disubstituted azetidin-2-ones via the Staudinger reaction.

Issue/Observation Potential Cause Troubleshooting Suggestion Rationale
Undesired trans-isomer is the major product. Reaction conditions favor the thermodynamic product.Switch to a non-polar solvent like benzene (B151609) or toluene.[2] Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).[2]Non-polar solvents and lower temperatures favor the rapid ring closure of the initial zwitterionic intermediate, leading to the kinetically controlled cis-product.[1][2]
Undesired cis-isomer is the major product. Reaction conditions favor the kinetic product.Use a more polar solvent such as dichloromethane (B109758) (DCM) or acetonitrile.[2][3] Increase the reaction temperature.[2]Polar solvents stabilize the zwitterionic intermediate, allowing for isomerization to the thermodynamically more stable precursor of the trans-product before cyclization.[1][2] Higher temperatures provide the energy for this isomerization.[2]
Inconsistent diastereomeric ratios between batches. Variation in the order or rate of reagent addition.Standardize the order of addition. For example, consistently add the base dropwise to a solution of the imine and acid chloride over a set period.[2]The timing of ketene generation in the presence of the imine can affect intermediate concentrations and reaction pathways, thereby influencing diastereoselectivity.[2]
Low diastereoselectivity regardless of conditions. Electronic or steric properties of substrates are not optimal for selectivity.Consider modifying the substituents. Electron-donating groups on the ketene precursor and electron-withdrawing groups on the imine tend to favor cis-selectivity.[2][4] If applicable, try a different chiral auxiliary.[2]The electronic properties of the substituents influence the rate of the intramolecular nucleophilic attack in the ring-closing step, which affects the competition between kinetic and thermodynamic pathways.[2] The steric bulk of a chiral auxiliary can effectively shield one face of the molecule.[2]

Data on Diastereoselectivity under Various Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the diastereomeric ratio of 3,4-disubstituted azetidin-2-ones.

Table 1: Effect of Solvent Polarity and Temperature on Diastereoselectivity

EntrySolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
1Benzene45-5070:30[6]
2Chlorobenzene95-1005-10 : 90-95[6]
3Dichloromethane-82 to RTPredominantly cis[7]
4TolueneRefluxPredominantly trans[8]
5Xylene140Predominantly trans[8]

Table 2: Ligand-Controlled Diastereoselectivity in Intramolecular Tsuji–Trost Allylation

EntryPalladium LigandSolventDiastereomeric Ratio (trans:cis)Reference
1dppeCH₂Cl₂31:69[9]
2SPhosCH₂Cl₂91:9[9]
3SPhos1,4-Dioxane>95:5[10]
4dppp (B1165662)Toluene11:89[10]
5dppp1,2-Dichloroethane9:91[10]

Key Experimental Protocols

Protocol 1: General Procedure for Staudinger Reaction Favoring the cis-Isomer [2][7]

  • Imine Formation: To a solution of the desired aldehyde (1.0 equiv) in a non-polar solvent such as anhydrous dichloromethane (DCM) or benzene (0.5 M), add the corresponding amine (1.0 equiv) and anhydrous MgSO₄. Stir the mixture at room temperature until imine formation is complete (monitor by TLC). Filter off the dehydrating agent.

  • Ketene Generation and Cycloaddition: Cool the solution of the imine to a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere (e.g., nitrogen or argon). To this solution, add the acid chloride (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv) over 10-15 minutes.

  • Reaction Monitoring and Workup: Allow the reaction to stir at the low temperature and slowly warm to room temperature. Monitor its progress by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy by analyzing the coupling constants between the C3 and C4 protons (Jcis is typically larger than Jtrans).[8]

Protocol 2: Ligand-Controlled Diastereoselective Intramolecular Tsuji–Trost Allylation [10]

  • For the trans-Isomer: To a solution of the Ugi product (1.0 equiv) in 1,4-dioxane, add Pd₂(dba)₃ (5 mol %) and SPhos (20 mol %). Stir the reaction at room temperature for 24 hours.

  • For the cis-Isomer: To a solution of the Ugi product (1.0 equiv) in 1,2-dichloroethane, add Pd₂(dba)₃ (5 mol %) and dppp (10 mol %). Stir the reaction at room temperature for 24 hours.

  • Workup and Analysis: After the reaction is complete, concentrate the mixture and purify the residue by column chromatography to isolate the product. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction product.

Visualizations

Staudinger_Mechanism cluster_start Reactants cluster_intermediate Intermediate Pathways cluster_products Products Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Nucleophilic Attack IsoZwitterion Isomerized Zwitterionic Intermediate Zwitterion->IsoZwitterion Isomerization CisProduct cis-Azetidin-2-one (Kinetic Product) Zwitterion->CisProduct Fast Ring Closure TransProduct trans-Azetidin-2-one (Thermodynamic Product) IsoZwitterion->TransProduct Ring Closure

Caption: Staudinger reaction mechanism for azetidin-2-one synthesis.

Diastereoselectivity_Factors cluster_cis Favors cis-Isomer (Kinetic) cluster_trans Favors trans-Isomer (Thermodynamic) center Diastereoselectivity (cis vs. trans) HighTemp High Temperature center->HighTemp Polar Polar Solvent (e.g., DCM) center->Polar Stabilization Intermediate Stabilization & Isomerization center->Stabilization LowTemp Low Temperature LowTemp->center NonPolar Non-Polar Solvent (e.g., Benzene) NonPolar->center EDG_Ketene EDG on Ketene & EWG on Imine EDG_Ketene->center FastClosure Rapid Ring Closure FastClosure->center

Caption: Factors influencing diastereoselectivity in this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Azetidin-2-one Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical guidance and solutions for improving the stability of azetidin-2-one compounds, commonly known as β-lactams, during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is rapidly degrading in aqueous solution. What is the most likely cause?

A1: The primary cause of degradation for this compound compounds in aqueous solutions is the hydrolysis of the strained four-membered β-lactam ring.[1][2] This process is often catalyzed by acidic or basic conditions, leading to the formation of an inactive β-amino acid derivative.[2] The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of my compound?

A2: The stability of the β-lactam ring is significantly influenced by pH. Generally, these compounds exhibit a U-shaped stability profile, with maximum stability typically observed in the slightly acidic to neutral pH range (around pH 4-7).[1] Under acidic conditions, the carbonyl oxygen or nitrogen atom of the lactam ring can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[2] In basic conditions, hydroxide (B78521) ions directly attack the carbonyl carbon, leading to rapid ring cleavage.[2]

Q3: I am working with a biological medium. Are there other factors besides pH I should be concerned about?

A3: Yes, biological media can contain enzymes called β-lactamases, which are a major cause of degradation for β-lactam antibiotics.[2] These enzymes, produced by some bacteria, specifically catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the compound inactive.[2] Additionally, some media contain metal ions that can catalyze degradation.[1]

Q4: My compound seems to be degrading even when stored in a seemingly appropriate buffer. What could be the issue?

A4: Several factors could be at play. The buffer itself might be participating in the degradation through general acid-base catalysis, although this effect is often weak.[3] More likely, the temperature of storage is too high, or the solution is being exposed to light, which can also promote degradation. For long-term storage, frozen conditions are often necessary.

Q5: I'm observing unexpected peaks in my HPLC analysis of a stability study. What are they?

A5: These new peaks are likely degradation products of your this compound compound.[2] A forced degradation study under various stress conditions (acid, base, oxidation, heat, light) can help you identify these degradation products and elucidate the degradation pathway. It is also important to rule out contamination of your sample, mobile phase, or HPLC system.[2]

Data on this compound Stability

The stability of this compound compounds is highly variable and depends on their specific chemical structure and the solution conditions. The following tables provide a summary of stability data for some common β-lactam antibiotics.

Table 1: Half-lives of Selected β-Lactam Antibiotics in Aqueous Solution at 37°C

CompoundMediumpHHalf-life (hours)
MecillinamMOPS-based medium7.4~2[4]
Aztreonam (B1666516)MOPS-based medium7.4>6[4]
CefotaximeMOPS-based medium7.4>6[4]
ImipenemCation-adjusted Mueller Hinton broth7.2516.9[5]
MeropenemCation-adjusted Mueller Hinton broth7.2546.5[5]
PiperacillinCation-adjusted Mueller Hinton broth7.2561.5[5]

Table 2: Effect of pH on the Half-life of Ampicillin at 25°C

pHHalf-life (days)
4~27[6]
7~20[6]
9~5.3[6]

Table 3: Stability of Various β-Lactams in Water at Different Temperatures

CompoundConcentration (g/L)Temperature (°C)Time to 10% Degradation (hours)
Aztreonam10037>24[7]
Piperacillin12837>24[7]
Ceftazidime120378[7]
Imipenem-37<3[7]
Meropenem-37<3[7]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound compound

  • Solvent (e.g., water, methanol, acetonitrile)

  • 0.1 N and 1 N Hydrochloric acid (HCl)

  • 0.1 N and 1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a stability-indicating method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).[2]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.[2]

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.[2]

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute for analysis.

    • If no degradation is observed, repeat with 1 N NaOH or gentle heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C).

    • Place a solution of the compound in a controlled temperature bath.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source with a specified output (e.g., ICH option 1 or 2).

    • Analyze samples at various time points and compare with a dark control.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method to determine the percentage of degradation and identify degradation products.[2]

Protocol 2: Lyophilization for Enhanced Stability

Lyophilization (freeze-drying) is a common technique to improve the long-term stability of labile compounds in the solid state.

Materials:

  • This compound compound solution

  • Lyophilizer

  • Cryoprotectant/Bulking agent (e.g., mannitol, sucrose) (optional)

Procedure:

  • Formulation: Dissolve the this compound compound in a suitable solvent, typically Water for Injection (WFI). If desired, add a cryoprotectant or bulking agent to improve the cake structure and stability of the final product.[8][9]

  • Freezing: Dispense the solution into vials and partially stopper them. Place the vials on the shelves of the lyophilizer and cool them to a temperature well below the eutectic point of the formulation (typically -40°C to -50°C) to ensure complete freezing.[10]

  • Primary Drying (Sublimation): Apply a deep vacuum to the chamber (e.g., <100 mTorr) and gradually raise the shelf temperature. This allows the frozen solvent to sublime directly from a solid to a vapor, which is then collected on a condenser.[10]

  • Secondary Drying (Desorption): After all the ice has sublimed, increase the shelf temperature further (e.g., to 25°C) while maintaining the vacuum. This step removes any residual bound water from the product.[10]

  • Stoppering and Sealing: Once secondary drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen, and then seal them.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound compounds.

cluster_degradation Degradation Pathways A This compound (Active) B Hydrolysis (H₂O, H⁺/OH⁻) A->B Ring Opening D Enzymatic Degradation (β-Lactamase) A->D Catalysis C β-Amino Acid (Inactive) B->C E Inactive Metabolites D->E

Caption: Major degradation pathways for this compound compounds.

cluster_workflow Stability Improvement Workflow start Start: Compound Instability Observed problem Characterize Degradation (Forced Degradation Study) start->problem decision Select Stabilization Strategy problem->decision storage Optimize Storage (pH, Temp, Light) decision->storage Simple formulation Modify Formulation (Additives, Co-solvents) decision->formulation Moderate solid_state Convert to Solid State (Lyophilization) decision->solid_state Complex validate Validate Stability of Optimized Formulation storage->validate formulation->validate solid_state->validate

Caption: A workflow for selecting a stability improvement strategy.

cluster_protocol Forced Degradation Study Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability- Indicating Method (HPLC/LC-MS) neutralize->analyze end Identify Degradants & Determine Pathways analyze->end

Caption: Workflow for a forced degradation study.

References

troubleshooting guide for scaling up azetidin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of azetidin-2-one (β-lactam) synthesis, particularly via the Staudinger ketene-imine cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Staudinger [2+2] cycloaddition for β-lactam synthesis, and what are the key factors for successful scale-up?

A1: The Staudinger reaction is a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam ring.[1][2][3] The reaction is widely accepted to proceed through a two-step mechanism. The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, which generates a zwitterionic intermediate.[1][4][5] The subsequent step is a conrotatory ring closure to form the four-membered this compound ring.[5]

For successful scale-up, critical factors to consider include:

  • Reagent Stability and Handling: Ketenes are often unstable and prone to polymerization, necessitating their in situ generation, especially at a larger scale.[1][6]

  • Reaction Conditions: Temperature, solvent polarity, and the order of reagent addition significantly impact reaction kinetics, yield, and stereoselectivity.[5][7]

  • Stereocontrol: The desired cis/trans stereochemistry of the β-lactam is influenced by the electronic properties of substituents on both the ketene and the imine, as well as the reaction conditions.[1][4][8]

  • Purification: As the scale increases, purification can become more challenging, requiring robust methods to remove byproducts and unreacted starting materials.

Q2: How does solvent polarity affect the diastereoselectivity (cis/trans ratio) of the β-lactam product?

A2: Solvent polarity is a crucial parameter for controlling the stereochemical outcome of the Staudinger reaction.[5]

  • Non-polar solvents (e.g., benzene, toluene) generally favor the formation of the cis-β-lactam. This is because they promote a rapid ring closure of the initial zwitterionic intermediate before it has a chance to isomerize.[5]

  • Polar solvents (e.g., dichloromethane (B109758) (DCM), acetonitrile) tend to favor the formation of the trans-β-lactam.[5] Polar solvents stabilize the zwitterionic intermediate, allowing for equilibration to the thermodynamically more stable intermediate which then leads to the trans product upon ring closure.[5]

Q3: My reaction yield dropped significantly when I scaled up the synthesis. What are the potential causes and how can I troubleshoot this?

A3: A drop in yield upon scale-up is a common issue and can be attributed to several factors. Refer to the troubleshooting workflow below for a systematic approach. Key areas to investigate include:

  • Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirring is vigorous enough for the increased volume.

  • Heat Transfer Issues: Exothermic reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to temperature increases that favor decomposition or side product formation. Consider a slower addition of reagents or more efficient cooling.

  • In situ Reagent Generation: If generating an unstable reagent like a ketene in situ, the rate of generation versus the rate of consumption by the imine becomes critical. On a larger scale, these rates may not scale linearly. You may need to adjust addition rates or temperatures.

  • Purity of Reagents and Solvents: Impurities that are negligible on a small scale can have a significant impact on larger reactions. Ensure all reagents and solvents are of appropriate purity.

Troubleshooting Guide

Problem 1: Poor Diastereomeric Ratio (Low cis/trans Selectivity)

Potential CauseTroubleshooting SuggestionRationale
Inappropriate Solvent Polarity For cis selectivity, switch to a non-polar solvent like toluene (B28343) or benzene. For trans selectivity, consider a more polar solvent such as dichloromethane or acetonitrile.[5]Non-polar solvents favor a quick ring closure, preserving the initial kinetic cis product. Polar solvents stabilize the intermediate, allowing isomerization to the thermodynamic trans product.[5]
Reaction Temperature Not Optimized For higher cis selectivity, try running the reaction at lower temperatures (e.g., 0 °C or -78 °C). For increased trans selectivity, a higher temperature may be beneficial.[5][7]Lower temperatures can favor the kinetically controlled cis product by minimizing the rate of isomerization of the zwitterionic intermediate.[5]
Electronic Effects of Substituents Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor cis isomer formation. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine favor the trans isomer.[1][8]These electronic effects influence the rate of the ring closure step relative to the isomerization of the intermediate.[1]

Problem 2: Formation of Side Products and Impurities

Potential CauseTroubleshooting SuggestionRationale
Ketene Polymerization Ensure the ketene is generated in the presence of the imine so that it reacts immediately. Maintain a low reaction temperature to slow down the rate of polymerization.Ketenes are highly reactive and can polymerize if their concentration builds up before reacting with the imine.[1]
Reaction with Tertiary Amine Base Use a non-nucleophilic, sterically hindered base (e.g., a proton sponge) for ketene generation from an acid chloride, especially if a chiral amine catalyst is used.[1]Tertiary amines like triethylamine (B128534) can sometimes react with the ketene or other intermediates, leading to byproducts.
Hydrolysis of Reactants or Product Ensure the reaction is carried out under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).Water can react with the acid chloride used for ketene generation, the ketene itself, or the imine, leading to unwanted carboxylic acids and amines.

Experimental Protocols

General Protocol for cis-Selective this compound Synthesis

This protocol is a representative example for achieving cis-diastereoselectivity.

  • Imine Formation: To a solution of the desired aldehyde (1.0 equivalent) in a non-polar solvent such as toluene (0.5 M), add the corresponding amine (1.0 equivalent). If necessary, use a dehydrating agent like anhydrous MgSO₄ and stir at room temperature until imine formation is complete (monitored by TLC or NMR). Filter off the dehydrating agent.[5]

  • Ketene Generation and Cycloaddition: Cool the solution of the imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5] To this solution, add the acid chloride (1.1 equivalents) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equivalents) over 10-15 minutes.[5]

  • Reaction Monitoring and Workup: Allow the reaction to stir at 0 °C and monitor its progress by TLC.[5] Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

G Troubleshooting Workflow for this compound Scale-Up start Low Yield on Scale-Up q1 Check Mixing Efficiency start->q1 q2 Evaluate Heat Transfer q1->q2 Adequate sol1 Increase Stirring Speed / Use Baffles q1->sol1 Inadequate q3 Review Reagent Addition q2->q3 Good sol2 Improve Cooling / Slower Reagent Addition q2->sol2 Poor q4 Assess Reagent Purity q3->q4 Optimal sol3 Optimize Addition Rate / Temperature q3->sol3 Suboptimal sol4 Use High-Purity Reagents and Dry Solvents q4->sol4 Impure end Yield Improved q4->end Pure sol1->end sol2->end sol3->end G Factors Influencing Stereoselectivity in Staudinger Reaction cluster_conditions Reaction Conditions cluster_reactants Reactant Properties center Zwitterionic Intermediate cis cis-Azetidin-2-one center->cis  Fast Ring Closure (Kinetic Control) trans trans-Azetidin-2-one center->trans  Intermediate Isomerization (Thermodynamic Control) Solvent Solvent Polarity Solvent->center Temp Temperature Temp->center Ketene Ketene Substituents (e.g., EDG) Ketene->center Imine Imine Substituents (e.g., EWG) Imine->center

References

Technical Support Center: Optimization of Microwave-Assisted Staudinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the microwave-assisted Staudinger reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Staudinger reaction and why is microwave assistance beneficial?

A1: The Staudinger reaction is a chemical process that reduces an organic azide (B81097) to a primary amine using a phosphine (B1218219), such as triphenylphosphine (B44618).[1][2][3] The reaction proceeds through an iminophosphorane intermediate (also known as an aza-ylide), which is then hydrolyzed to produce the amine and a phosphine oxide byproduct.[2] It is a mild and effective method for introducing a key amine functional group, which is particularly useful in complex molecule synthesis where other reducing agents might affect sensitive functional groups.[3]

Microwave assistance accelerates this reaction significantly.[4] The use of microwave irradiation allows for rapid and efficient heating of the reaction mixture, often leading to dramatically reduced reaction times (from hours to minutes), increased product yields, and cleaner reaction profiles compared to conventional heating methods.[4][5][6]

Q2: What is the difference between the Staudinger reaction and the Staudinger ligation?

A2: The classical Staudinger reaction (or Staudinger reduction) results in an amine after hydrolysis of the intermediate.[2] The Staudinger ligation, a modification of the classic reaction, is a powerful bioconjugation technique.[7][8] In the ligation, the phosphine reagent contains an intramolecularly-positioned ester or thioester trap. This trap is attacked by the aza-ylide intermediate, leading to the formation of a stable amide bond and eliminating the phosphine oxide as a separate entity (traceless) or incorporating it into the final product (non-traceless).[2][9][10]

Q3: What are the key parameters to consider when optimizing a microwave-assisted Staudinger reaction?

A3: The success of a microwave-assisted Staudinger reaction depends on several factors:

  • Solvent: The choice of solvent is crucial as it must couple efficiently with microwave energy.[11] Polar solvents generally absorb microwaves well and accelerate heating.[11][12]

  • Temperature: Microwave synthesis allows for heating solvents well above their conventional boiling points in sealed vessels, which can dramatically increase reaction rates.[4][13]

  • Reaction Time: Due to rapid heating, reaction times are significantly shorter and must be carefully optimized to prevent product degradation.[5]

  • Microwave Power: The applied power affects the rate of heating. It's important to use a power setting that allows for stable temperature control without localized overheating.[14]

  • Reactant Choice: The electronic and steric properties of the azide and the phosphine reagent can significantly influence the reaction rate.[7][15]

Q4: How should I store my phosphine reagents?

A4: Phosphine reagents are often sensitive to air and can be oxidized over time. It is recommended to store them under an inert atmosphere, such as nitrogen or argon, in a cool and dry environment to maintain their reactivity.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of the microwave-assisted Staudinger reaction.

ProblemPossible Cause(s)Recommended Solution(s)
1. Low or No Product Yield - Insufficiently Optimized Conditions: Temperature, time, or microwave power may not be optimal for the specific substrates.[14] - Poor Microwave Absorption: The chosen solvent may have a low dielectric constant, leading to inefficient heating.[11][14] - Incomplete Reaction: The reaction may not have reached completion due to short reaction time or low temperature.[13]- Systematic Optimization: Methodically vary the temperature (e.g., in 20°C increments from 100°C to 150°C), reaction time (e.g., in 5-minute increments from 5 to 30 minutes), and microwave power.[6][16][17] - Solvent Selection: Use a solvent with a higher dielectric constant (e.g., DMF, ethanol, THF) to improve microwave absorption. If a non-polar solvent is required, consider adding a polar co-solvent or an ionic liquid.[11][14] - Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting azide and the formation of the product to determine the optimal reaction time.[18]
2. Formation of Side Products / Impurities - Overheating / Decomposition: Excessive temperature or prolonged reaction times can lead to the degradation of starting materials or the desired product.[14] - Stable Iminophosphorane: The intermediate aza-ylide may be too stable and fail to hydrolyze completely, especially with aryl azides.[19][20] - Aza-Wittig Side Reaction: The iminophosphorane intermediate can react with nearby carbonyl groups (if present) in an undesired aza-Wittig reaction.[13]- Reduce Temperature/Time: Lower the target temperature and/or shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.[14][18] - Ensure Complete Hydrolysis: After the microwave reaction, ensure sufficient water is present and consider adding a mild acid (e.g., dilute HCl) during workup to facilitate the hydrolysis of the stable intermediate.[21] - Protect Functional Groups: If carbonyl groups are present and not intended for reaction, consider using a protecting group strategy prior to the Staudinger reaction.
3. Difficulty Removing Triphenylphosphine Oxide (TPPO) Byproduct - High Polarity and Solubility: TPPO is a common byproduct and can be difficult to separate from the desired amine product due to its polarity and solubility in many organic solvents.[21]- Acidic Workup: During workup, acidify the aqueous layer (e.g., with 1M HCl) to protonate the amine product, making it water-soluble. The neutral TPPO can then be extracted away with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[21] - Precipitation: In some solvent systems (e.g., hexanes, diethyl ether), TPPO may precipitate and can be removed by filtration.[21] - Chromatography: Careful column chromatography can separate the product from the byproduct, although they can sometimes have similar retention factors.
4. Reaction Not Going to Completion - Steric Hindrance: Bulky substituents on the azide or phosphine can slow the reaction rate.[10] - Insufficient Microwave Power: The set power may be too low to maintain the target reaction temperature, especially with less absorptive solvents.[14]- Increase Reaction Time or Temperature: For sterically hindered substrates, higher temperatures and longer irradiation times may be necessary.[14] - Increase Microwave Power: Increase the power setting to ensure the reaction mixture consistently reaches and maintains the target temperature.[14] - Change Phosphine Reagent: Consider using a more nucleophilic phosphine, such as tributylphosphine, which can sometimes be more effective for hindered substrates.[2]

Comparative Data for Reaction Optimization

Table 1: Common Solvents for Microwave-Assisted Organic Synthesis

The choice of solvent is critical for efficient microwave heating. Solvents are categorized based on their ability to absorb microwave energy, which is related to their dielectric properties.[11]

Microwave AbsorptionSolventsTypical Boiling Point (°C)Notes
High Ethanol, DMF, DMSO, Water78, 153, 189, 100Excellent for rapid heating. Can reach very high temperatures in sealed vessels.
Medium Acetonitrile, THF, Acetone82, 66, 56Good for moderate heating rates and offer good solubility for a range of substrates.
Low / Transparent Toluene, Hexane, Dioxane111, 69, 101Poor microwave absorbers. Often used as non-polar reaction media or when slow heating is desired. Can be used if reactants themselves are polar.[11]
Table 2: General Starting Conditions for Optimization

This table provides a typical starting point for optimizing a microwave-assisted Staudinger reaction. The optimal conditions will be substrate-dependent.

ParameterRangeRecommendation
Temperature 100 - 180 °CStart at 120°C and adjust in 20°C increments.[6][17]
Reaction Time 5 - 60 minBegin with 10 minutes and monitor reaction progress to determine the optimum.[5][6]
Microwave Power 100 - 300 WUse a power setting sufficient to maintain a stable target temperature. Start with a moderate setting (e.g., 150-200 W).[6]
Solvent N/AChoose a medium to high absorbing solvent like THF or DMF for initial trials.
Reagents 1.0 - 1.2 equiv.Use a slight excess (1.1 equiv.) of the phosphine reagent.

Visualizing the Workflow and Mechanism

Staudinger_Mechanism cluster_step1 Step 1: Aza-Ylide Formation cluster_step2 Step 2: Hydrolysis Azide R-N₃ (Azide) Phosphazide Phosphazide Intermediate Azide->Phosphazide + R'₃P Phosphine R'₃P (Phosphine) Phosphine->Phosphazide AzaYlide R'₃P=NR (Aza-Ylide) Phosphazide->AzaYlide - N₂ N2 N₂ Water H₂O Hydrolysis_Int Hydrolysis Intermediate Water->Hydrolysis_Int Amine R-NH₂ (Amine) Hydrolysis_Int->Amine TPPO R'₃P=O (Phosphine Oxide) Hydrolysis_Int->TPPO AzaYlide_ref->Hydrolysis_Int + H₂O

Caption: Mechanism of the Staudinger Reaction.

Optimization_Workflow cluster_troubleshoot Troubleshooting start Define Reaction: Azide + Phosphine setup Initial Setup: - Solvent (e.g., THF) - Temp: 120°C - Time: 10 min - Power: 200 W start->setup run_mw Run Microwave Reaction setup->run_mw analyze Analyze Outcome (TLC, LC-MS) run_mw->analyze low_yield Low / No Yield? analyze->low_yield Check Yield success Reaction Optimized: High Yield, Clean Product analyze->success Good Yield & Purity incomplete Incomplete Reaction? low_yield->incomplete No optimize_temp Adjust Temperature (± 20°C) low_yield->optimize_temp Yes side_products Side Products? incomplete->side_products No optimize_time Adjust Time (± 5 min) incomplete->optimize_time Yes optimize_solvent Change Solvent (e.g., to DMF) side_products->optimize_solvent Yes side_products->success No optimize_temp->run_mw optimize_time->run_mw optimize_solvent->setup Re-evaluate Setup

Caption: General workflow for optimizing a microwave-assisted reaction.

Experimental Protocols

General Protocol for Optimization of Microwave-Assisted Staudinger Reaction

This protocol outlines a general method for the reduction of an organic azide to a primary amine using microwave irradiation.

Materials:

  • Organic azide

  • Triphenylphosphine (PPh₃) or other suitable phosphine

  • Anhydrous solvent (e.g., THF, DMF, or Ethanol)

  • Deionized water

  • Microwave reactor with sealed reaction vessels and magnetic stirring capability

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To a clean, dry microwave reaction vessel equipped with a magnetic stir bar, add the organic azide (1.0 equiv.).

  • Reagent Addition: Add triphenylphosphine (1.1 equiv.).

  • Solvent Addition: Add the chosen anhydrous solvent (to achieve a concentration typically between 0.1 M and 0.5 M).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the initial reaction parameters (e.g., Temperature: 120°C, Time: 10 minutes, Power: 200 W with variable power to maintain temperature). Start the irradiation with efficient stirring.[6]

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (or below 50°C) before carefully opening it.

  • Reaction Quenching (Hydrolysis): Add deionized water (equal volume to the reaction solvent) to the reaction mixture and stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminophosphorane intermediate.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel.

    • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

    • Troubleshooting Step: If the product is difficult to separate from triphenylphosphine oxide (TPPO), perform an acid-base extraction. Add 1M HCl to the funnel to protonate the amine, retaining it in the aqueous phase. Wash the aqueous phase with ethyl acetate to remove TPPO. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the desired amine product with an organic solvent.

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

  • Analysis: Analyze the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

  • Optimization: Based on the yield and purity of the product, adjust the reaction parameters (temperature, time, solvent) as outlined in the troubleshooting guide and repeat the experiment until optimal conditions are achieved.

References

methods for removing triethylamine hydrochloride from azetidin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of triethylamine (B128534) hydrochloride (TEA.HCl) from azetidin-2-one (β-lactam) synthesis, a common challenge in medicinal chemistry.

Troubleshooting Guide

The selection of an appropriate method for removing triethylamine hydrochloride is contingent upon the specific properties of the this compound product and the solvent system employed in the reaction. This guide will help you navigate the decision-making process for efficient purification.

Common Issues and Solutions:

  • Product is water-sensitive: Avoid aqueous workups. Opt for direct filtration if TEA.HCl is insoluble in the reaction solvent, or consider a solvent swap followed by filtration.

  • TEA.HCl remains dissolved after reaction: If the salt does not precipitate, the solvent is likely too polar. An anti-solvent (a non-polar solvent in which TEA.HCl is insoluble) can be added to induce precipitation.

  • Emulsion formation during aqueous workup: To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.

Decision-Making Workflow for TEA.HCl Removal:

TEA.HCl Removal Workflow Troubleshooting Workflow for Triethylamine Hydrochloride Removal start Reaction Complete (this compound + TEA.HCl) is_product_water_sensitive Is the this compound product water-sensitive? start->is_product_water_sensitive non_aqueous_workup Use Non-Aqueous Method is_product_water_sensitive->non_aqueous_workup Yes aqueous_workup Perform Aqueous Workup is_product_water_sensitive->aqueous_workup No is_tea_hcl_soluble Is TEA.HCl soluble in the reaction solvent? filtration Direct Filtration is_tea_hcl_soluble->filtration No solvent_swap Solvent Swap & Filtration is_tea_hcl_soluble->solvent_swap Yes non_aqueous_workup->is_tea_hcl_soluble protocol_aqueous Follow Aqueous Workup Protocol aqueous_workup->protocol_aqueous protocol_filtration Follow Filtration Protocol filtration->protocol_filtration protocol_swap Follow Solvent Swap Protocol solvent_swap->protocol_swap

Caption: Decision-making flowchart for selecting the appropriate TEA.HCl removal method.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine hydrochloride a common byproduct in this compound synthesis?

A1: Triethylamine (TEA) is frequently used as a base in the Staudinger cycloaddition reaction, a primary method for synthesizing azetidin-2-ones (β-lactams).[1][2][3] In this reaction, a ketene (B1206846) is generated in situ from an acyl chloride, a process that liberates hydrogen chloride (HCl).[1] Triethylamine is added to neutralize the HCl, forming the salt triethylamine hydrochloride (TEA.HCl), which must then be removed during product purification.[4]

Q2: What are the main strategies for removing triethylamine hydrochloride?

A2: The most common methods leverage the solubility differences between the desired this compound product and TEA.HCl. The three primary techniques are:

  • Aqueous Workup (Washing): As TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution can effectively extract the salt.[4]

  • Filtration: If the reaction is performed in a solvent where TEA.HCl is insoluble (e.g., diethyl ether, THF), the salt precipitates and can be removed by filtration.[4][5][6]

  • Solvent Trituration/Precipitation: This involves adding an "anti-solvent" in which the product is soluble but TEA.HCl is not, causing the salt to precipitate for subsequent filtration.[4][7]

Q3: My this compound is sensitive to water. How can I remove TEA.HCl?

A3: For moisture-sensitive compounds, non-aqueous methods are essential. The most straightforward approach is to conduct the reaction in a solvent in which TEA.HCl has low solubility, such as diethyl ether or tetrahydrofuran (B95107) (THF), allowing for direct filtration of the precipitated salt.[4][5] Alternatively, if the reaction requires a solvent in which TEA.HCl is soluble (e.g., dichloromethane), a solvent swap can be performed. This involves removing the reaction solvent under reduced pressure and then adding a solvent like diethyl ether or hexane (B92381) to precipitate the TEA.HCl for filtration.[4][7]

Q4: I performed an aqueous wash, but my product is still impure. What could be the issue?

A4: Incomplete removal of TEA.HCl during aqueous workup can be due to a few factors. The pH of the aqueous wash is important; a slightly acidic wash (e.g., with dilute HCl or saturated ammonium (B1175870) chloride solution) can help ensure all the triethylamine is protonated and thus more water-soluble.[1][8] Insufficient mixing or an inadequate volume of the aqueous phase can also lead to incomplete extraction. Multiple washes are often more effective than a single large-volume wash.[1]

Q5: Can I use a different base to avoid the formation of triethylamine hydrochloride?

A5: Yes, other bases can be used. For instance, diisopropylethylamine (DIPEA or Hünig's base) is another common choice, and its hydrochloride salt is often more soluble in organic solvents, which can simplify removal by washing.[8] Polymer-supported bases are another alternative that can be easily filtered off at the end of the reaction.[4]

Data Presentation

Solubility of Triethylamine Hydrochloride in Common Solvents

The choice of solvent is critical for the effective removal of triethylamine hydrochloride. The following table summarizes the solubility of TEA.HCl in various common laboratory solvents.

SolventSolubility ( g/100 mL)Reference(s)
WaterVery high (~144)[9]
EthanolVery high[7][10]
ChloroformVery soluble[7][10]
Dichloromethane (B109758)Soluble[11]
Acetone18.2[12]
AcetonitrileSoluble[8][13]
Tetrahydrofuran (THF)Insoluble[5]
Diethyl EtherInsoluble[7]
Dimethyl Carbonate (DMC)Very low[13]

Experimental Protocols

Protocol 1: Aqueous Workup for Water-Insensitive Azetidin-2-ones

This method is suitable for reactions conducted in water-immiscible solvents like dichloromethane or ethyl acetate, where the this compound product is not sensitive to water.

  • Transfer: Transfer the reaction mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl) to the separatory funnel. This ensures any residual triethylamine is converted to its water-soluble hydrochloride salt.[1][8]

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically to release any pressure. Allow the layers to separate.

  • Separation: Drain and discard the lower aqueous layer.

  • Neutral Wash: Add an equal volume of deionized water or brine to the organic layer and repeat the extraction process to remove any remaining acid.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude this compound product.[4]

Protocol 2: Direct Filtration for Reactions in Solvents with Low TEA.HCl Solubility

This protocol is ideal when the Staudinger reaction is performed in a solvent where triethylamine hydrochloride is insoluble, such as THF or diethyl ether.

  • Cooling: Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of TEA.HCl.[4]

  • Setup: Set up a Büchner or Hirsch funnel with filter paper.

  • Filtration: Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal. Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA.HCl.[4][6]

  • Washing: Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any entrained product.

  • Collection: Combine the filtrate and the washings. This solution contains the desired this compound.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Solvent Swap and Filtration for Water-Sensitive Azetidin-2-ones

This method is employed when the reaction is carried out in a solvent that solubilizes TEA.HCl (e.g., dichloromethane), but the product is sensitive to water.

  • Solvent Removal: After the reaction is complete, remove the reaction solvent using a rotary evaporator.

  • Anti-Solvent Addition: To the resulting residue, add a solvent in which the this compound product is soluble but TEA.HCl is not (e.g., diethyl ether, ethyl acetate, or hexane).[4][7] This will cause the TEA.HCl to precipitate.

  • Trituration: Stir the resulting suspension vigorously for 15-30 minutes to ensure complete precipitation of the salt.

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid TEA.HCl.

  • Washing and Collection: Wash the solid with a small amount of the cold anti-solvent and combine the filtrate and washings.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Logical Relationships in Purification

The following diagram illustrates the logical flow from the initial problem of TEA.HCl contamination to the selection and execution of a suitable purification method.

Purification Logic Logical Flow of TEA.HCl Removal problem Problem: Crude this compound Contaminated with TEA.HCl assess_properties Assess Product and Reaction Properties problem->assess_properties method_selection Select Appropriate Removal Method assess_properties->method_selection aqueous Aqueous Workup method_selection->aqueous filtration Direct Filtration method_selection->filtration trituration Solvent Trituration method_selection->trituration execution Execute Protocol aqueous->execution filtration->execution trituration->execution outcome Outcome: Pure this compound execution->outcome

Caption: Logical relationship between the purification problem and the solution pathway.

References

addressing challenges in the synthesis of N-unsubstituted azetidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-unsubstituted azetidin-2-ones (β-lactams). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing N-unsubstituted azetidin-2-ones?

The synthesis of N-unsubstituted β-lactams presents several key challenges. The primary difficulty lies in the need for a protecting group for the nitrogen atom during the ring formation, which must be removed in a subsequent step without compromising the strained four-membered ring. Other significant challenges include controlling stereochemistry at the C3 and C4 positions, preventing undesired ring-opening of the reactive β-lactam core, and managing side reactions. The choice of synthetic route, such as the Staudinger cycloaddition or the Kinugasa reaction, also comes with its own set of optimization challenges.[1][2][3]

Q2: Which synthetic routes are most common for preparing the azetidin-2-one core?

The most prevalent methods for constructing the β-lactam ring are the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, and the Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone and a terminal alkyne.[2][3] The Staudinger synthesis is highly versatile, while the Kinugasa reaction offers a stereoselective route to cis-substituted β-lactams.[2][4] Other methods include cyclization of β-amino acids and ring expansion reactions.[5][6]

Q3: Why is N-protection necessary, and what are the most common protecting groups?

Direct synthesis of N-unsubstituted β-lactams is often difficult. Therefore, a protecting group is typically installed on the imine nitrogen before the ring-forming reaction. This group prevents unwanted side reactions and can influence the stereochemical outcome of the cycloaddition.[1][7] Common protecting groups include p-anisyl (PMP), benzyl (B1604629) (Bn), benzhydryl (BHG), and various silyl (B83357) groups. The choice of protecting group depends on the desired deprotection conditions and its compatibility with other functional groups in the molecule.

Q4: How can I remove the N-protecting group without opening the β-lactam ring?

The selective removal of the N-protecting group is a critical and often challenging step. The choice of deprotection method must be mild enough to avoid cleavage of the strained amide bond in the β-lactam ring.

  • p-Anisyl (PMP) Group: Can be oxidatively removed using ceric ammonium (B1175870) nitrate (B79036) (CAN).[8][9]

  • Benzyl (Bn) Group: Typically removed by hydrogenolysis (e.g., H₂, Pd/C), though this can sometimes lead to ring-opening. Ammonia-free Birch reduction is an alternative.[10]

  • Benzhydryl (BHG) Group: Can be cleaved under mild, selective conditions using N-bromosuccinimide (NBS) and catalytic bromine under sunlight, followed by hydrolysis.[11]

  • Resin-Bound Protecting Groups: For solid-phase synthesis, cleavage from the resin using an acid like 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) can yield the N-unsubstituted product.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired β-Lactam in Staudinger Cycloaddition

Possible Causes & Solutions

CauseRecommended Solution
Inactive Ketene Precursor Ensure the acid chloride is pure and freshly prepared or distilled. Impurities can inhibit ketene formation.
Decomposition of Ketene Generate the ketene in situ at low temperatures (e.g., -78 °C to 0 °C) and use it immediately. Ketenes are highly reactive and can dimerize or polymerize.
Unreactive Imine Imines with electron-withdrawing groups can be less nucleophilic. Consider using a more electron-rich protecting group on the nitrogen or adding a Lewis acid catalyst to activate the imine.[1]
Inappropriate Base The choice of tertiary amine is crucial. For ketene generation from acid chlorides, triethylamine (B128534) (Et₃N) is common. If epimerization is an issue, a more sterically hindered base like diisopropylethylamine (DIPEA) may be beneficial.[12]
Moisture in the Reaction The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[12]
Problem 2: Poor Diastereoselectivity in the Staudinger Reaction

Possible Causes & Solutions

CauseRecommended Solution
Reaction Temperature Higher temperatures can lead to equilibration and lower diastereoselectivity. Running the reaction at low temperatures (e.g., -78 °C) often favors the kinetic product.[10]
Solvent Polarity The polarity of the solvent can influence the stereochemical outcome. Screen different solvents like dichloromethane (CH₂Cl₂), toluene, and THF to find the optimal conditions.[12][13]
Order of Reagent Addition The order of addition can affect the concentration of intermediates. A slow, controlled addition of the acid chloride to the imine and base solution is generally recommended.[12]
Nature of Substituents The electronic properties of substituents on both the ketene and the imine can influence the stereoselectivity. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams.[14]
Choice of N-Protecting Group The steric bulk and electronic nature of the N-protecting group can direct the stereochemistry. For example, N-tosyl imines often yield cis-β-lactams, while N-triflyl imines may favor trans isomers.[1]
Problem 3: Ring Opening of the this compound During Deprotection

Possible Causes & Solutions

CauseRecommended Solution
Harsh Deprotection Conditions The β-lactam ring is susceptible to nucleophilic attack, especially under strong acidic or basic conditions. Use the mildest possible conditions for deprotection.
Incompatible Protecting Group The chosen protecting group may require conditions that are too harsh for the β-lactam. Select a protecting group that can be removed under orthogonal and mild conditions. For example, the p-ethoxyphenyl group can be removed with CAN in aqueous acetonitrile (B52724) at 0°C.[9]
Presence of Nucleophiles Ensure the reaction mixture is free from strong nucleophiles during deprotection, as they can attack the carbonyl carbon of the β-lactam.

Experimental Protocols

Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition

This protocol describes a general method for the synthesis of an N-protected this compound.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the imine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: To the cooled solution, add triethylamine (1.2 equiv). Then, add the acid chloride (1.1 equiv) dropwise via a syringe pump over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C and slowly warm to room temperature overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Oxidative Deprotection of N-(p-Ethoxyphenyl) this compound using CAN

This protocol details the removal of the p-ethoxyphenyl protecting group.[8][9]

  • Reaction Setup: Dissolve the N-(p-ethoxyphenyl)-azetidin-2-one (1.0 equiv) in a mixture of acetonitrile and water (e.g., 3:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add ceric ammonium nitrate (CAN) (2.5-3.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 25 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting N-unsubstituted this compound by recrystallization or column chromatography.

Data Summary

Table 1: Comparison of N-Deprotection Methods for Azetidin-2-ones

Protecting GroupReagentsTypical Yield (%)Key Considerations
p-EthoxyphenylCeric Ammonium Nitrate (CAN)80-95%Mild conditions, but CAN is a strong oxidant.[8]
Benzhydryl (BHG)NBS, Br₂ (cat.), sunlight; then p-TsOHQuantitativeSelective and mild photochemical cleavage.[11]
2,4-DimethoxybenzylCAN-Oxidative cleavage.[10]
BenzylH₂, Pd/C or Birch ReductionVariableRisk of ring cleavage with hydrogenolysis.[10]
Resin-bound (Rink amide)50% TFA in CH₂Cl₂-Standard for solid-phase synthesis.[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Staudinger Synthesis

low_yield_troubleshooting start Low or No Yield of β-Lactam check_reagents Check Purity of Starting Materials (Imine, Acid Chloride) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_ketene Investigate Ketene Formation/Stability check_reagents->check_ketene If reagents are pure solution1 Solution: - Purify reagents - Use fresh acid chloride check_reagents->solution1 check_conditions->check_ketene If conditions are dry solution2 Solution: - Oven-dry glassware - Use anhydrous solvents check_conditions->solution2 check_imine Assess Imine Reactivity check_ketene->check_imine If ketene generation is confirmed solution3 Solution: - Generate ketene at low temp - Use in situ check_ketene->solution3 solution4 Solution: - Use electron-donating N-protecting group - Add Lewis acid check_imine->solution4 end Successful Synthesis check_imine->end If issues persist, reconsider synthetic route

Caption: Troubleshooting workflow for low β-lactam yield.

Mechanism Overview: Staudinger vs. Kinugasa Reaction

reaction_comparison cluster_staudinger Staudinger Cycloaddition cluster_kinugasa Kinugasa Reaction imine Imine zwitterion Zwitterionic Intermediate imine->zwitterion ketene Ketene ketene->zwitterion blactam_s β-Lactam zwitterion->blactam_s Ring Closure nitrone Nitrone cu_acetylide Copper Acetylide cycloadd [3+2] Cycloaddition Intermediate nitrone->cycloadd alkyne Terminal Alkyne alkyne->cu_acetylide Cu(I) cu_acetylide->cycloadd rearrange Rearrangement cycloadd->rearrange blactam_k β-Lactam (cis) rearrange->blactam_k deprotection_pathway start N-Protected This compound pg_pmp N-PMP start->pg_pmp pg_bhg N-BHG start->pg_bhg pg_bn N-Bn start->pg_bn deprotect_can Oxidative Cleavage (CAN) pg_pmp->deprotect_can deprotect_photo Photochemical Cleavage (NBS/Br₂) pg_bhg->deprotect_photo deprotect_hydro Hydrogenolysis or Birch Reduction pg_bn->deprotect_hydro end_product N-Unsubstituted This compound deprotect_can->end_product note_can Mild, high yield deprotect_can->note_can deprotect_photo->end_product note_photo Very mild, selective deprotect_photo->note_photo deprotect_hydro->end_product note_hydro Risk of ring opening deprotect_hydro->note_hydro

References

improving the yield of the Kinugasa reaction for β-lactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Kinugasa reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of β-lactam synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Kinugasa reaction?

A1: The Kinugasa reaction is a copper-catalyzed [3+2] cycloaddition of a terminal alkyne with a nitrone to form a β-lactam. The reaction proceeds through the formation of a copper acetylide, which then reacts with the nitrone. A recent revision of the mechanism suggests that the initial cycloadduct undergoes a cycloreversion to form a ketene (B1206846) intermediate and an imine, which then react in a [2+2] cycloaddition to yield the final β-lactam product.[1][2][3][4] Understanding this mechanism is crucial for troubleshooting, as side products can arise from these intermediates.

Q2: What are the most common side products in the Kinugasa reaction and why do they form?

A2: Common side products include imines, amides, and azaenynes.[1][5]

  • Imines and Carboxylic Acids: These can form from the decomposition of reaction intermediates, particularly at elevated temperatures with certain ligands.[5]

  • Azaenynes: The formation of these side products is more prevalent when using phosphine-based ligands.[5]

  • Glaser-type Alkyne Homodimerization: This can occur as a competing reaction, especially in the presence of oxygen. Therefore, performing the reaction under oxygen-free conditions is often recommended.[5]

Q3: How do the electronic properties of the nitrone and alkyne affect the reaction?

A3: The electronic properties of the substituents on both the nitrone and the alkyne can significantly impact the reaction yield. Generally, electron-withdrawing groups on the N-phenyl ring of the nitrone tend to increase the reaction efficiency, while electron-donating groups can decrease the yield.[6] Similarly, the nature of the substituent on the alkyne also plays a role in the reaction kinetics and overall success.

Troubleshooting Guide

Problem 1: Low to no β-Lactam Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the use of a high-quality copper(I) source. If using a Cu(II) salt, the addition of a reducing agent like sodium ascorbate (B8700270) may be necessary.[5]
Inappropriate Ligand Phosphine (B1218219) ligands can lead to low yields of β-lactams and the formation of azaenyne byproducts.[5] Consider switching to nitrogen-based ligands (e.g., pyridine, phenanthroline), which often favor β-lactam formation.[5]
Poor Solvent Choice The reaction is sensitive to the solvent. While traditional solvents like DMF and acetonitrile (B52724) are used, aqueous conditions with surfactants (micelles) have been shown to improve yields in some cases.[5][7] However, in other instances, pure water can reduce efficiency.[5] A solvent screen is recommended for new substrates.
Incorrect Base The choice and amount of base are critical. Secondary amines, such as di-sec-butylamine, have been shown to be effective in improving both yield and stereoselectivity.[8] Both primary and tertiary amines, as well as inorganic bases, have been reported to give lower yields in certain systems.[9] An excess of base can also be detrimental.[8]
Reaction Temperature For nitrogen-based ligands, lower temperatures often favor β-lactam formation, while higher temperatures can lead to the formation of redox byproducts like imines and carboxylic acids.[5] If using a phosphine ligand, elevated temperatures may be necessary, but this can also promote side reactions.[5]
Oxygen Contamination The presence of oxygen can promote the Glaser-type homodimerization of the alkyne, consuming the starting material.[5] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Problem 2: Poor Diastereoselectivity

Possible Cause Suggested Solution
Base Structure The steric bulk of the nitrogen base can influence diastereoselectivity. Bulky bases tend to favor the formation of the syn diastereoisomer.[5]
Alkyne Substituent The nature of the substituent on the alkyne can influence the diastereomeric ratio. For example, propiolates have been observed to favor the trans isomer, while other alkynes may predominantly yield the cis product.[10]
Reaction Conditions Temperature and solvent can also play a role in stereoselectivity. Optimization of these parameters may be required.

Data on Reaction Optimization

The following tables summarize the effects of different catalysts, bases, and solvents on the yield of the Kinugasa reaction, based on data from various studies.

Table 1: Effect of Copper Source and Ligand on Yield

Copper Source Ligand Yield (%) Notes
CuIPhosphine-based6-36Major byproducts are azaenynes and redox products.[5]
Cu(I)Nitrogen-based (e.g., pyridine)Generally higher yields of β-lactamLower temperatures are often optimal.[5]
Cu(OTf)₂Chiral IndaBoxup to 90% eeDi-sec-butylamine was used as the base.[8]
CuCl/NMINoneHigh yields for 4-substituted β-lactamsUsed with calcium carbide as the acetylene (B1199291) source.[6]
CuSO₄L-prolineup to 85%In aqueous micellar systems.[11]

Table 2: Effect of Base on Yield and Selectivity

Base Yield (%) Diastereoselectivity (cis:trans) Enantiomeric Excess (ee %) Notes
Di-sec-butylamineHigh85:1590With Cu(OTf)₂ and a chiral ligand.[8]
Secondary AminesModerate to highVariesHigher than primary or tertiary aminesGeneral observation from enantioselective studies.[10]
Tertiary AminesPoorVariesLowerCan be less effective in some systems.[9]
Inorganic BasesPoorVariesLowerGenerally not optimal for this reaction.[9]

Table 3: Effect of Solvent on Yield

Solvent Yield (%) Notes
DMF, MeCN, PyridineVariesTraditional organic solvents.[5]
Isopropyl AcetateHighOptimized for an enantioselective variant.[8]
Water with Surfactant (e.g., SDS)45-85Micelle-promoted reaction can enhance yield for certain substrates.[7]
Pure WaterReducedEfficiency can be lower compared to aqueous organic mixtures or micellar systems.[5]
THF/NMIHighUsed in a modified protocol with calcium carbide.[6]

Experimental Protocols

General Protocol for the Copper-Catalyzed Kinugasa Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Copper(I) salt (e.g., CuI, CuCl, or a Cu(II) salt with a reducing agent)

  • Ligand (if applicable)

  • Base (e.g., a secondary amine)

  • Nitrone

  • Terminal Alkyne

  • Anhydrous solvent (e.g., THF, CH₃CN)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried or oven-dried flask under an inert atmosphere, add the copper(I) salt (5-10 mol%) and the ligand (if used, in an appropriate stoichiometry).

  • Add the anhydrous solvent and stir the mixture.

  • Add the base to the reaction mixture.

  • Add the terminal alkyne and stir for a few minutes to allow for the formation of the copper acetylide.

  • Add the nitrone to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the specific system) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visual Guides

Kinugasa_Reaction_Mechanism R1 Terminal Alkyne I1 Copper Acetylide R1->I1 + Cu(I) R2 Nitrone I2 Five-membered Copper Isoxazolidine Intermediate R2->I2 Cat Cu(I) Catalyst + Base I1->I2 I3 Ketene Intermediate I2->I3 Cycloreversion I4 Imine I2->I4 Cycloreversion P1 β-Lactam Product I3->P1 [2+2] Cycloaddition I4->P1

Caption: Revised mechanism of the Kinugasa reaction.

Kinugasa_Workflow A 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) B 2. Add Cu(I) Catalyst, Ligand (optional), and Base A->B C 3. Add Terminal Alkyne B->C D 4. Add Nitrone C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Reaction Quench E->F G 7. Work-up (Extraction, Drying) F->G H 8. Purification (Column Chromatography) G->H I Final β-Lactam Product H->I

Caption: General experimental workflow for the Kinugasa reaction.

Troubleshooting_Tree Start Low β-Lactam Yield? Q1 Side Products Observed? Start->Q1 A1_yes Identify Side Product Q1->A1_yes Yes A1_no Check Reagent Quality & Stoichiometry Q1->A1_no No SP1 Azaenyne? A1_yes->SP1 SP2 Imine/Acid? A1_yes->SP2 SP3 Alkyne Dimer? A1_yes->SP3 Q2 Reaction Conditions Optimized? A1_no->Q2 Sol1 Switch from Phosphine to Nitrogen Ligand SP1->Sol1 Yes Sol2 Lower Reaction Temperature SP2->Sol2 Yes Sol3 Degas Solvents & Use Inert Atmosphere SP3->Sol3 Yes A2_yes Consider Substrate Electronic Effects Q2->A2_yes Yes A2_no Screen Solvents, Bases, and Temperature Q2->A2_no No

Caption: Troubleshooting decision tree for low yield in the Kinugasa reaction.

References

dealing with imine instability in Staudinger cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with imine instability during the Staudinger [2+2] cycloaddition of ketenes and imines.

Frequently Asked Questions (FAQs)

Q1: What makes imines unstable during the Staudinger cycloaddition?

Imines, especially those derived from aldehydes, can be highly susceptible to several degradation pathways that compete with the desired cycloaddition.[1] The primary instability issues include:

  • Hydrolysis: Imines are prone to hydrolysis, reverting to their constituent aldehyde/ketone and amine, particularly in the presence of trace amounts of water. This is a reversible process, and removing water can shift the equilibrium toward the imine.[2]

  • Tautomerization: Imines with an α-proton can tautomerize to form enamines. This can be a significant issue as enamines may react differently with ketenes or not at all.

  • Polymerization/Oligomerization: Aldimines, in particular, can be prone to polymerization.[1]

  • (E)/(Z) Isomerization: The geometry of the imine is crucial for the stereochemical outcome of the Staudinger reaction.[3][4] Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines yield trans-β-lactams.[5] Interconversion between these isomers before or during the reaction can lead to mixtures of diastereomers.[3][4]

Q2: What are the signs of imine instability in my reaction?

Common indicators of imine instability include:

  • Low or no yield of the desired β-lactam.

  • Formation of unexpected side products, such as amine or aldehyde/ketone starting materials (from hydrolysis).

  • A complex mixture of products, often indicating polymerization or various side reactions.

  • Poor or inconsistent diastereoselectivity, which may point to imine isomerization.[4]

Q3: What general strategies can I employ to mitigate imine instability?

Several key strategies can be used to handle unstable imines:

  • In Situ Generation: Generating the imine in the reaction mixture immediately before it reacts with the ketene (B1206846) is a highly effective strategy.[6][7] This keeps the concentration of the free imine low, minimizing degradation.

  • Anhydrous Conditions: Rigorously excluding water is critical to prevent hydrolysis. This involves using flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Substituent Effects: The electronic properties of the imine's substituents play a significant role. Electron-withdrawing groups on the imine can increase its stability and reactivity in the cycloaddition.[9] Conversely, electron-donating groups on the imine can accelerate the initial nucleophilic attack on the ketene.[5]

  • Lewis Acid Catalysis: The use of a Lewis acid can activate the imine towards nucleophilic attack by the ketene, potentially increasing the reaction rate and improving yields.[8][10]

Troubleshooting Guide

Problem 1: Low or no yield of β-lactam, starting materials consumed.

This often points to decomposition of the imine or the zwitterionic intermediate.

Potential Cause Recommended Solution
Imine Hydrolysis Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents and flame-dried glassware under an inert atmosphere. Consider adding a drying agent like molecular sieves.[2][8]
Imine Polymerization Use the in situ generation method for the imine. This avoids isolating the often-unstable imine and ensures it reacts as it is formed.[6][7]
Unreactive Imine If the imine is too stable or electronically poor, consider using a Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) to activate it.[10] Alternatively, modify the imine substrate to include more electron-donating groups to enhance its nucleophilicity.[5]
Problem 2: Poor or incorrect diastereoselectivity.

The stereochemical outcome of the Staudinger reaction is highly dependent on the reaction pathway.

Potential Cause Recommended Solution
(E)/(Z) Isomerization of Imine The isomerization of the imine prior to cycloaddition can lead to a mixture of cis and trans products.[4] Lowering the reaction temperature can sometimes suppress this isomerization.
Isomerization of Zwitterionic Intermediate The zwitterionic intermediate formed after the initial nucleophilic attack can isomerize before ring closure.[9] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate ring closure, favoring the cis product. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the ring closure, allowing for isomerization and favoring the trans product.[9]
Reaction Temperature Lower temperatures (e.g., -78 °C to 0 °C) often favor the kinetically controlled cis product. Higher temperatures can lead to the thermodynamically more stable trans product.[8]

Data Presentation: Impact of Reaction Parameters

The choice of solvent and reaction temperature can significantly influence the diastereoselectivity of the Staudinger cycloaddition.

Table 1: Effect of Solvent on Diastereoselectivity

SolventPolarityTypical Outcome
Dichloromethane (CH₂Cl₂)Polar aproticOften results in a mixture of cis and trans isomers.[8]
Toluene (B28343)Non-polarGenerally favors the formation of the cis isomer.[8]
Tetrahydrofuran (THF)Polar aproticCan favor the trans isomer by stabilizing the zwitterionic intermediate.[8]
Acetonitrile (CH₃CN)Polar aproticTends to favor the formation of the trans isomer.[8]

Table 2: Effect of Temperature on Diastereoselectivity

TemperatureTypical Outcome
Low (-78 °C to 0 °C)Favors the kinetically controlled cis product.[8]
Room TemperatureCan lead to mixtures of cis and trans isomers.[8]
High (Reflux)Often favors the thermodynamically more stable trans product.[8]

Experimental Protocols

Protocol 1: Staudinger Cycloaddition with In Situ Imine Generation via Staudinger/Aza-Wittig Tandem Reaction

This protocol is adapted for situations where the imine is particularly unstable and is based on generating the imine from an azide (B81097) and an aldehyde.[6][7][11]

Materials:

  • Organic azide (1.0 eq)

  • Aldehyde (1.0 eq)

  • Triphenylphosphine (B44618) (PPh₃) (1.0 eq)

  • Diazo compound (ketene precursor) (1.0-1.5 eq)

  • Anhydrous toluene

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Under an inert atmosphere, add the organic azide (0.5 mmol), aldehyde (0.5 mmol), and triphenylphosphine (0.5 mmol) to a flame-dried flask containing anhydrous toluene (1 mL).[11]

  • Stir the mixture at room temperature. The Staudinger reaction will occur, followed by an intramolecular aza-Wittig reaction to form the imine in situ.

  • Once imine formation is complete (monitor by TLC or other appropriate method), add the diazo compound (ketene precursor).

  • Heat the reaction mixture to induce the Wolff rearrangement of the diazo compound, generating the ketene in situ.

  • The ketene will then react with the in situ generated imine to form the β-lactam.

  • Allow the reaction to proceed until completion, monitoring by TLC.

  • Upon completion, cool the reaction mixture and purify using standard techniques (e.g., column chromatography).

Visualizations

Troubleshooting_Workflow cluster_yield Yield Troubleshooting cluster_selectivity Selectivity Troubleshooting start Staudinger Reaction Start check_yield Low or No Yield? start->check_yield check_selectivity Poor Diastereoselectivity? check_yield->check_selectivity No hydrolysis Suspect Hydrolysis check_yield->hydrolysis Yes polymerization Suspect Polymerization check_yield->polymerization Yes reactivity Low Reactivity check_yield->reactivity Yes success Successful Cycloaddition check_selectivity->success No isomerization Suspect Imine Isomerization check_selectivity->isomerization Yes intermediate Suspect Zwitterion Isomerization check_selectivity->intermediate Yes sol_hydrolysis Use Anhydrous Conditions & Inert Atmosphere hydrolysis->sol_hydrolysis sol_polymer Use In Situ Imine Generation polymerization->sol_polymer sol_reactivity Add Lewis Acid Catalyst reactivity->sol_reactivity sol_hydrolysis->start Retry sol_polymer->start Retry sol_reactivity->start Retry sol_isomerization Lower Reaction Temperature isomerization->sol_isomerization sol_intermediate Modify Substituents (Ketene/Imine) intermediate->sol_intermediate sol_isomerization->start Retry sol_intermediate->start Retry

Caption: Troubleshooting workflow for imine instability.

Imine_Hydrolysis Imine Imine (R₂C=NR') Carbinolamine Carbinolamine Intermediate Imine->Carbinolamine + H₂O Water H₂O Water->Carbinolamine Carbinolamine->Imine - H₂O Products Aldehyde/Ketone + Amine (R₂C=O + R'NH₂) Carbinolamine->Products Proton Transfer & C-N Cleavage Products->Carbinolamine Condensation

Caption: Reversible hydrolysis of an imine.

Stabilization_Strategies cluster_solutions Mitigation Strategies root Imine Instability in_situ In Situ Generation root->in_situ Addresses Polymerization & Degradation anhydrous Anhydrous Conditions root->anhydrous Prevents Hydrolysis lewis_acid Lewis Acid Catalysis root->lewis_acid Increases Reactivity substituents Substituent Modification root->substituents Modifies Stability & Reactivity

Caption: Strategies to counter imine instability.

References

optimization of solvent and temperature for stereoselective azetidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereoselective Azetidin-2-one Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of azetidin-2-ones (β-lactams). The focus is on optimizing solvent and temperature to control diastereoselectivity, particularly in the context of the Staudinger cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of azetidin-2-ones, and how does it influence stereoselectivity?

A1: The most common method for synthesizing azetidin-2-ones is the Staudinger cycloaddition, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine.[1][2][3] The reaction is not a concerted cycloaddition but proceeds stepwise through a zwitterionic intermediate.[1][4][5] The stereoselectivity (cis vs. trans) is determined by the competition between two pathways: the direct ring closure of the initial zwitterionic intermediate versus the isomerization of this intermediate before ring closure.[1][4] The balance between these pathways is highly sensitive to solvent, temperature, and the electronic properties of the substituents on the ketene and imine.[1][5][6]

Q2: What is the general rule for how solvent polarity affects the stereochemical outcome of the Staudinger reaction?

A2: As a general rule, increasing solvent polarity favors the formation of the trans-β-lactam.[4][7][8][9] Polar solvents can stabilize the zwitterionic intermediate, potentially extending its lifetime.[9] This longer lifetime allows for equilibration to the more thermodynamically stable intermediate, which typically leads to the trans product.[9] Conversely, for reactions where the cis-β-lactam is the major product, increasing the solvent polarity will often decrease the diastereomeric excess.[4]

Q3: How does reaction temperature influence the cis/trans selectivity?

A3: The effect of temperature is linked to the principles of kinetic versus thermodynamic control.[10][11]

  • Low Temperatures (-78°C to 0°C): Lower temperatures generally favor the kinetically controlled product.[10][12] In many cases, this is the cis-diastereomer, which forms from the faster, direct ring closure of the initial zwitterionic intermediate.[1][12]

  • High Temperatures (Room Temperature to Reflux): Higher temperatures provide the energy needed to overcome the activation barrier for isomerization of the intermediate, favoring the thermodynamically controlled product.[5][10] The trans-diastereomer is often the more thermodynamically stable product and is therefore favored at higher temperatures.[5][9]

Q4: I am observing a nearly 1:1 mixture of cis and trans diastereomers. What are the first troubleshooting steps I should take?

A4: A low diastereomeric ratio indicates that the reaction conditions are not sufficiently biased toward either kinetic or thermodynamic control. To improve selectivity, consider the following adjustments:

  • Modify Temperature: For cis selectivity, lower the reaction temperature significantly (e.g., to -78°C).[12] For trans selectivity, try increasing the temperature.[5]

  • Change Solvent: To favor the trans isomer, switch to a more polar solvent (e.g., from toluene (B28343) to dichloromethane (B109758) or acetonitrile).[4][9] To enhance cis selectivity, use a less polar solvent like toluene or THF.[5][9]

  • Review Substituent Effects: The electronic properties of your ketene and imine substituents are critical. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the cis product.[1][6] The opposite combination favors the trans product.[1][6]

Troubleshooting Guide

Issue 1: Low Yield of the Desired cis-Azetidin-2-one

Potential Cause Troubleshooting Suggestion Rationale
Reaction temperature is too high. Run the reaction at a lower temperature, such as -78°C or 0°C.[5][12]Lower temperatures favor the kinetically controlled pathway, which often leads to the cis product by minimizing the isomerization of the zwitterionic intermediate.[10][12]
Solvent is too polar. Switch to a less polar solvent. Good starting points are toluene, THF, or diethyl ether.[5][9]Non-polar solvents are less effective at stabilizing the zwitterionic intermediate, which disfavors the equilibration process that leads to the trans isomer.
Order of reagent addition is not optimal. Add the tertiary amine base (e.g., triethylamine) dropwise to a cooled solution of the imine and acid chloride.[12]Slow addition of the base controls the rate of ketene formation, which can influence the reaction pathway and improve selectivity. Adding the base last is a common procedure.[12]

Issue 2: Low Yield of the Desired trans-Azetidin-2-one

Potential Cause Troubleshooting Suggestion Rationale
Reaction temperature is too low. Increase the reaction temperature. Running the reaction at room temperature or refluxing in a suitable solvent (e.g., toluene) can be effective.[5]Higher temperatures provide sufficient energy to allow the zwitterionic intermediate to isomerize to its more thermodynamically stable conformation, which then cyclizes to the trans product.[10]
Solvent is not polar enough. Use a more polar solvent such as dichloromethane (DCM) or acetonitrile.[4][9]Polar solvents stabilize the charged zwitterionic intermediate, increasing its half-life and facilitating the isomerization required to form the trans product.[4][9]
Incorrect base used. For high-temperature reactions, a less nucleophilic, hindered base like 2,6-lutidine or a proton sponge can sometimes yield better results than triethylamine.[1][5]The choice of base can affect side reactions and the equilibrium of the reaction intermediates.

Data Presentation: Solvent and Temperature Effects

The following table summarizes the general trends observed for the influence of solvent and temperature on the diastereoselectivity of the Staudinger reaction.

Parameter Condition Favored Product Controlling Factor Reference
Temperature Low (-78°C to 0°C)cis-Azetidin-2-oneKinetic Control[10][12]
High (RT to Reflux)trans-Azetidin-2-oneThermodynamic Control[5][10]
Solvent Polarity Non-polar (e.g., Toluene, Hexane)cis-Azetidin-2-oneFavors Kinetic Pathway[5][9]
Polar (e.g., DCM, Acetonitrile)trans-Azetidin-2-oneStabilizes Intermediate for Thermodynamic Pathway[4][7][8]

Note: These are general trends. The final outcome is highly dependent on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled Synthesis of cis-Azetidin-2-ones

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 equiv.) and a suitable anhydrous, non-polar solvent (e.g., toluene or THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: To this solution, add the acid chloride (1.1 equiv.).

  • Ketene Formation: Slowly add a tertiary amine base (e.g., triethylamine, 1.2 equiv.) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below -70°C.

  • Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the cis-azetidin-2-one.

Protocol 2: General Procedure for Thermodynamically Controlled Synthesis of trans-Azetidin-2-ones

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the imine (1.0 equiv.) and a suitable anhydrous polar solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Add the acid chloride (1.1 equiv.) to the solution at room temperature.

  • Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.2 equiv.).

  • Heating: Heat the reaction mixture to a desired temperature (e.g., reflux) and stir.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the trans-azetidin-2-one.

Visualizations

Staudinger_Mechanism cluster_reactants Reactants cluster_products Products cluster_conditions_cis Favors cis (Kinetic) cluster_conditions_trans Favors trans (Thermodynamic) Ketene Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine Imine->Zwitterion Nucleophilic Attack CisProduct cis-Azetidin-2-one Zwitterion->CisProduct Direct Ring Closure (Fast) Zwitterion_iso Isomerized Intermediate Zwitterion->Zwitterion_iso Isomerization TransProduct trans-Azetidin-2-one Zwitterion_iso->TransProduct Ring Closure (Slower) LowTemp Low Temperature NonPolar Non-polar Solvent HighTemp High Temperature PolarSolvent Polar Solvent

Caption: Staudinger reaction pathway showing kinetic vs. thermodynamic control.

Troubleshooting_Workflow Start Start: Low Diastereoselectivity (e.g., 1:1 cis/trans) Goal What is the desired isomer? Start->Goal Cis_Goal Desired: cis-Isomer Goal->Cis_Goal cis Trans_Goal Desired: trans-Isomer Goal->Trans_Goal trans Cis_Action1 Decrease Temperature (e.g., to -78°C) Cis_Goal->Cis_Action1 Cis_Action2 Use Non-polar Solvent (e.g., Toluene, THF) Cis_Action1->Cis_Action2 Cis_Result Improved cis-Selectivity (Kinetic Control) Cis_Action2->Cis_Result Trans_Action1 Increase Temperature (e.g., to RT or Reflux) Trans_Goal->Trans_Action1 Trans_Action2 Use Polar Solvent (e.g., DCM, MeCN) Trans_Action1->Trans_Action2 Trans_Result Improved trans-Selectivity (Thermodynamic Control) Trans_Action2->Trans_Result

Caption: Troubleshooting workflow for improving diastereoselectivity.

References

Technical Support Center: Troubleshooting Difficult Purifications of Azetidin-2-one Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of azetidin-2-one (β-lactam) diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the separation of these closely related stereoisomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound diastereomers so challenging?

A1: this compound diastereomers possess the same molecular weight and connectivity but differ in the spatial arrangement of atoms at one or more stereocenters. This results in very similar physicochemical properties, such as polarity and solubility, making their separation by standard purification techniques difficult.[1] Effective separation relies on exploiting these subtle structural differences through highly selective methods.

Q2: What are the primary techniques for separating this compound diastereomers?

A2: The most common and effective techniques for separating this compound diastereomers are chromatographic methods and crystallization.[1] High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), and flash chromatography are widely used.[2][3] Fractional crystallization is another powerful technique, especially for large-scale purifications.[4] In some cases, chiral derivatization to exaggerate the physical property differences between diastereomers can also be employed.

Q3: What is epimerization, and why is it a concern during the purification of azetidin-2-ones?

A3: Epimerization is the unwanted conversion of one diastereomer into another.[5] In the context of azetidin-2-ones, this can occur at the C3 or C4 position of the β-lactam ring, often facilitated by basic or acidic conditions, or elevated temperatures.[5] This is a significant issue as it can lead to a lower yield of the desired diastereomer and complicate purification by re-introducing the undesired stereoisomer into the mixture. The biological activity of many β-lactam compounds is highly dependent on their specific stereochemistry, making the prevention of epimerization critical.[5]

Q4: How can I determine the diastereomeric ratio (d.r.) of my mixture?

A4: The diastereomeric ratio is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column that can resolve the diastereomers, or by Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the protons on the this compound ring often exhibit distinct chemical shifts and coupling constants for each diastereomer, allowing for quantification by integrating the respective signals.[5]

Troubleshooting Guides

Chromatography (HPLC & Flash)

Problem 1: Poor or no resolution of diastereomers.

  • Possible Cause: The selected stationary phase lacks sufficient selectivity for the diastereomers.

    • Solution: For HPLC, screen a variety of columns. Chiral stationary phases (CSPs) like those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) can be very effective even for diastereomer separations.[6] For flash chromatography, consider using a high-resolution silica (B1680970) gel or a different type of stationary phase like alumina.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: Systematically vary the solvent polarity. In normal phase chromatography, small changes in the ratio of a polar modifier (e.g., ethanol, isopropanol) in a non-polar solvent (e.g., hexane) can significantly impact resolution.[7] In reversed-phase HPLC, adjusting the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition is key. The use of additives can also enhance separation.[8]

  • Possible Cause: The flow rate is too high.

    • Solution: Reduce the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution.

Problem 2: Peak tailing or fronting.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, especially with basic nitrogen atoms in the this compound structure interacting with acidic silanol (B1196071) groups on silica.

    • Solution: Add a mobile phase modifier. For basic compounds, a small amount of a competing base like triethylamine (B128534) (TEA) can mask the silanol groups. For acidic compounds, an acid like trifluoroacetic acid (TFA) can improve peak shape.

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem 3: Split peaks.

  • Possible Cause: Co-elution of very closely related compounds.

    • Solution: Optimize the separation conditions (mobile phase, temperature, column) to improve resolution. A smaller injection volume may help to confirm if two components are present.[9]

  • Possible Cause: A void or contamination at the head of the column.

    • Solution: Use a guard column to protect the analytical column. If a void is suspected, the column may need to be replaced.[9]

  • Possible Cause: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Ensure the sample is dissolved in a solvent that is miscible with and ideally weaker than the mobile phase.[10]

Crystallization

Problem 1: No crystal formation.

  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution: Concentrate the solution by slowly evaporating the solvent.

  • Possible Cause: The chosen solvent is too good for both diastereomers.

    • Solution: Screen a variety of solvents and solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.[11]

  • Possible Cause: High energy barrier for nucleation.

    • Solution: Induce crystallization by seeding with a small crystal of the desired pure diastereomer or by scratching the inner surface of the crystallization vessel with a glass rod.[11]

Problem 2: Low yield of the desired diastereomer.

  • Possible Cause: The desired diastereomer has significant solubility in the mother liquor.

    • Solution: Optimize the solvent system. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[11] Consider using an anti-solvent to decrease the solubility of the desired diastereomer upon cooling.

  • Possible Cause: The cooling rate is too fast.

    • Solution: Employ a slow and controlled cooling process to allow for the selective growth of larger, purer crystals.

Problem 3: Low diastereomeric excess (d.e.) of the crystallized product.

  • Possible Cause: Co-crystallization of the undesired diastereomer.

    • Solution: This is often due to a suboptimal solvent system. A thorough solvent screen is crucial. Recrystallization of the enriched product, sometimes from a different solvent system, can further improve the diastereomeric excess.

  • Possible Cause: The system is reaching thermodynamic equilibrium, especially if epimerization is possible.

    • Solution: Monitor the crystallization process over time. It may be necessary to filter the crystals before the system reaches equilibrium to obtain a higher d.e. of the kinetic product.

Data Presentation

Table 1: Example HPLC Conditions for β-Lactam Diastereomer/Enantiomer Separation

Compound TypeChiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)Retention Times (min)Resolution (Rs)
Bicyclic β-lactamCyclobond I 2000 DMP15:85 Acetonitrile/Water1.025tR1: 4.20, tR2: 4.621.9
Monocyclic β-lactamChiralcel OD-H90:10 n-Hexane/Isopropanol0.525tR1: 12.5, tR2: 14.82.1
δ-LactamChiralpak IA90:10 n-Hexane/Ethanol + 0.1% DEA1.025tR1: 7.7, tR2: 9.73.38[12]
Substituted β-lactamCyclobond I 2000 DM5:95 Acetonitrile/Water1.025tR1: 2.13, tR2: 2.562.0[2]

Note: This data is illustrative and compiled from various sources on β-lactam and related compound separations. Optimal conditions will vary depending on the specific this compound diastereomers.

Table 2: Influence of Solvent Systems on Diastereomeric Crystallization (Illustrative)

Racemic CompoundChiral Resolving AgentSolvent SystemTemperature ProfileDiastereomeric Excess (d.e.) of Crystals
Racemic Carboxylic Acid(R)-(+)-α-MethylbenzylamineMethanolCool from 60°C to 5°C over 4h75%
Racemic Carboxylic Acid(R)-(+)-α-MethylbenzylamineEthyl AcetateCool from 75°C to 10°C over 6h92%
Racemic Amine(1R)-(-)-10-Camphorsulfonic acidIsopropanolCool from 80°C to 20°C over 3h85%
Racemic Amine(1R)-(-)-10-Camphorsulfonic acidAcetonitrile/Water (9:1)Cool from 70°C to 15°C over 5h95%

Note: This data is hypothetical but represents typical outcomes of a solvent screening for diastereomeric salt resolution.

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of this compound Diastereomers
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a mixture of n-hexane and an alcohol modifier (isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane/isopropanol. For basic analytes, add 0.1% diethylamine (B46881) (DEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA).

    • Reversed Phase: Prepare a mixture of water and an organic modifier (acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture.

  • Instrument Setup:

    • Set the flow rate to 0.5 - 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength based on the chromophore of your compound.

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Analysis and Optimization: Inject a small volume (5-10 µL) of the sample. If resolution is poor, systematically adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier in normal phase or the organic modifier in reversed phase). Temperature can also be varied (e.g., 15°C, 25°C, 40°C) to improve separation.

Protocol 2: General Method for Flash Chromatography Separation
  • TLC Method Development: Develop a TLC method that shows some separation between the two diastereomers. The optimal Rf value for the lower spotting compound should be around 0.15-0.20.

  • Column Packing: Pack a flash chromatography column with high-resolution silica gel.

  • Sample Loading: Dissolve the crude diastereomeric mixture in a minimum amount of a strong solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the solvent system developed by TLC. A shallow gradient of the more polar solvent can improve separation.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to determine the composition.

  • Combining Fractions: Combine the fractions containing the pure desired diastereomer.

Protocol 3: General Method for Diastereoselective Crystallization
  • Solvent Screening: In small vials, dissolve a small amount of the diastereomeric mixture in various solvents at an elevated temperature to achieve a clear solution. Good starting solvents include ethyl acetate, isopropanol, ethanol, methanol, acetonitrile, and mixtures thereof.

  • Cooling: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator or freezer.

  • Observation: Observe which solvent system yields crystalline material.

  • Scale-up: Based on the screening results, dissolve the bulk of the diastereomeric mixture in the chosen solvent at an elevated temperature.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed. Seeding with a pure crystal of the desired diastereomer at the point of supersaturation can be beneficial.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Analysis: Dry the crystals and determine the diastereomeric ratio by HPLC or NMR. If the purity is not sufficient, a recrystallization step may be necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_outcome Outcome A Staudinger [2+2] Cycloaddition B Crude Diastereomeric Mixture A->B C Determine Diastereomeric Ratio (HPLC/NMR) B->C D Separation Method B->D E Chromatography (HPLC/Flash) D->E Choice F Crystallization D->F Choice G Pure Diastereomer 1 E->G H Pure Diastereomer 2 E->H F->G F->H

Caption: General experimental workflow for the synthesis and purification of this compound diastereomers.

troubleshooting_hplc start Poor HPLC Separation q1 Are peaks resolved at all? start->q1 a1_yes Yes, but poor resolution q1->a1_yes Yes a1_no No, single peak q1->a1_no No q2 Optimize Mobile Phase? a1_yes->q2 q3 Change Stationary Phase? a1_no->q3 a2_yes Adjust Solvent Ratio Add Modifiers (TEA/TFA) q2->a2_yes Yes q4 Optimize Other Parameters? q2->q4 No solution Improved Separation a2_yes->solution q3->q2 No a3_yes Screen Different CSPs (e.g., Cellulose, Amylose) q3->a3_yes Yes a3_yes->solution a4_yes Lower Flow Rate Adjust Temperature q4->a4_yes Yes q4->solution No a4_yes->solution

Caption: Decision tree for troubleshooting poor HPLC separation of this compound diastereomers.

References

strategies to prevent β-lactam ring opening during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired opening of the β-lactam ring during experimental workup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My β-lactam compound appears to be degrading during aqueous workup. What are the primary factors I should be concerned about?

A1: The stability of the β-lactam ring is highly sensitive to several factors during aqueous workup. The most critical are pH and temperature. The β-lactam ring is susceptible to both acidic and basic hydrolysis.[1][2] Extreme pH values and elevated temperatures will significantly accelerate the rate of ring opening. For many β-lactams, maximum stability is often found in a slightly acidic to neutral pH range (around pH 4-7).[3]

Troubleshooting Steps:

  • Monitor pH: Regularly check the pH of your aqueous solutions. Buffer your solutions if necessary to maintain a pH within the optimal stability range for your specific β-lactam.

  • Control Temperature: Perform all workup steps, including extractions and washes, at low temperatures (e.g., in an ice bath). Store solutions containing your β-lactam at or below 4°C, and for long-term storage, -70°C is recommended.[4][5]

  • Minimize Time in Aqueous Solutions: Reduce the duration of contact between your β-lactam compound and aqueous phases as much as possible.

Q2: I am performing a liquid-liquid extraction. Which solvents are recommended, and are there any I should avoid?

A2: For liquid-liquid extraction of β-lactam compounds, it is crucial to use high-purity, dry solvents.

Recommended Solvents:

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Acetonitrile can be used, particularly in liquid-liquid extractions with a salting-out effect.[6]

Solvents and Reagents to Use with Caution or Avoid:

  • Protic Solvents (e.g., Methanol, Ethanol): These can act as nucleophiles and contribute to the solvolysis of the β-lactam ring.

  • Strong Acids and Bases: Avoid washing with strong acidic or basic solutions (e.g., 1M HCl, 1M NaOH) as this will catalyze hydrolysis.[7] If an acid or base wash is necessary, use dilute solutions of weaker acids or bases (e.g., dilute NaHCO₃, dilute citric acid) and perform the wash quickly at low temperatures.

  • Nucleophilic Reagents: Be mindful of any reagents in your workup that are nucleophilic, as they can attack the carbonyl carbon of the β-lactam ring.

Q3: What are the best practices for concentrating my β-lactam-containing solution after extraction?

A3: Concentration should be performed under mild conditions to prevent degradation.

Best Practices:

  • Rotary Evaporation: Use a rotary evaporator with a low-temperature water bath (e.g., ≤ 30°C).

  • High Vacuum: Apply a high vacuum to facilitate solvent removal at a lower temperature.

  • Avoid Over-Drying: Do not evaporate to complete dryness for extended periods, as this can sometimes lead to decomposition on the flask's surface. It is often better to remove the bulk of the solvent and then use a high-vacuum pump for a short period to remove residual solvent.

Q4: I need to purify my β-lactam compound using chromatography. What considerations should I take into account?

A4: Chromatographic purification of β-lactams requires careful selection of the stationary and mobile phases.

Recommendations for Chromatography:

  • Stationary Phase: Silica (B1680970) gel is commonly used.[8] However, the slightly acidic nature of silica gel can be detrimental to very sensitive β-lactams. In such cases, using deactivated or neutral silica gel, or an alternative stationary phase like alumina (B75360) (neutral or basic), may be beneficial. Reversed-phase silica (e.g., C18) is also a viable option.[6]

  • Mobile Phase:

    • Use a non-polar eluent system if possible (e.g., hexanes/ethyl acetate).

    • If more polar solvents are needed, use them in moderation.

    • Avoid highly acidic or basic additives in the mobile phase. If modifiers are necessary, use volatile and weakly acidic or basic ones (e.g., a small amount of acetic acid or triethylamine).

  • Column Temperature: If possible, run the chromatography at a reduced temperature.

  • Speed: A faster purification, such as flash chromatography, is generally preferred over slow, gravity-fed chromatography to minimize the time the compound spends on the stationary phase.

Q5: How can I confirm if β-lactam ring opening has occurred?

A5: Several analytical techniques can be used to detect the degradation of your β-lactam compound.

Analytical Methods for Detection:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product will typically have a different Rf value (often lower, more polar) than the intact β-lactam. Staining with an appropriate reagent can help visualize both spots. A common method involves spraying the TLC plate with a sodium hydroxide (B78521) solution to hydrolyze the β-lactam, followed by an iodine-potassium iodide solution.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating and quantifying the intact β-lactam from its degradation products.[9][10] The appearance of new peaks with shorter retention times on a reversed-phase column often indicates the formation of more polar hydrolyzed products.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the intact β-lactam and its hydrolyzed product by their respective molecular weights. The hydrolyzed product will have a mass corresponding to the addition of a water molecule (M + 18).[11]

  • Spectrophotometry: The opening of the β-lactam ring can sometimes be monitored by UV-Vis spectrophotometry, as the hydrolysis can lead to a shift in the maximum absorbance wavelength.[12]

Quantitative Data on β-Lactam Stability

The stability of the β-lactam ring is highly dependent on the specific compound, pH, and temperature. The following table summarizes general stability data for different classes of β-lactams.

β-Lactam ClassOptimal pH for StabilityGeneral Stability CharacteristicsReference
Penicillins ~6.0 - 7.0 (for those without an α-amino group)Generally unstable in acidic and alkaline conditions. The fused five-membered ring increases ring strain, making them more susceptible to hydrolysis.[3]
α-Amino Penicillins ~4.0 - 5.0The α-amino group influences the optimal pH for stability.[3]
Cephalosporins ~4.5 - 6.5The six-membered dihydrothiazine ring fused to the β-lactam ring results in less ring strain compared to penicillins, generally leading to greater stability.[3]
Carbapenems Variable, but generally less stableThe double bond in the five-membered ring and the lack of a sulfur atom increases ring strain, making them highly reactive and generally less stable, especially in aqueous solutions. Imipenem is notably unstable.[13][14]
Monobactams ~5.0The monocyclic structure results in less ring strain, leading to greater stability compared to bicyclic β-lactams, particularly in acidic and neutral conditions.[3][14]

Experimental Protocols

Protocol 1: General Aqueous Workup for a β-Lactam Compound

  • Reaction Quenching: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of a mild quenching agent (e.g., ammonium (B1175870) chloride for organometallic reagents).

  • Extraction:

    • Dilute the quenched reaction mixture with a pre-chilled organic solvent suitable for extraction (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Pre-chilled saturated aqueous NaHCO₃ solution (if the reaction was acidic).

      • Pre-chilled water.

      • Pre-chilled brine.

    • Perform each wash quickly to minimize contact time with the aqueous phase.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature at or below 30°C.

  • Final Drying: Remove residual solvent under high vacuum for a short period.

Visualizations

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 β-Lactam A2 Protonated Carbonyl A1->A2 H+ A3 Tetrahedral Intermediate A2->A3 H2O A4 Ring-Opened Product A3->A4 Proton Transfer B1 β-Lactam B2 Tetrahedral Intermediate B1->B2 OH- B3 Ring-Opened Product B2->B3 Ring Opening

Caption: Mechanisms of acid and base-catalyzed β-lactam ring hydrolysis.

Workup_Workflow Start Reaction Mixture Quench Quench at 0°C (e.g., sat. NH4Cl) Start->Quench Extract Extract with Cold Organic Solvent Quench->Extract Wash Wash with Cold Aqueous Solutions (e.g., H2O, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo (≤ 30°C) Dry->Concentrate Purify Purification (e.g., Flash Chromatography) Concentrate->Purify End Purified β-Lactam Purify->End

Caption: Recommended workflow for β-lactam workup and purification.

Troubleshooting_Flowchart Start β-Lactam Degradation Observed? Check_pH Is pH between 4-7? Start->Check_pH Yes Check_Temp Is Temperature ≤ 4°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with Weak Acid/Base or Buffer Check_pH->Adjust_pH No Check_Solvent Are Solvents Aprotic and Dry? Check_Temp->Check_Solvent Yes Lower_Temp Perform Workup on Ice Check_Temp->Lower_Temp No Change_Solvent Use Anhydrous Aprotic Solvents Check_Solvent->Change_Solvent No Success Problem Resolved Check_Solvent->Success Yes Adjust_pH->Check_Temp Lower_Temp->Check_Solvent Change_Solvent->Success

Caption: Troubleshooting decision tree for β-lactam degradation.

References

Validation & Comparative

Unambiguous Structure Validation of Azetidin-2-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The azetidin-2-one, or β-lactam, ring is a critical pharmacophore in numerous antibiotics and other therapeutic agents. Its inherent ring strain and potential for stereoisomerism necessitate rigorous structural validation. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for solid-state structure determination, against a suite of powerful spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive validation of the this compound scaffold.

This guide will use a representative substituted this compound, 3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)this compound, as a case study to objectively compare the data obtained from these orthogonal techniques, providing the supporting experimental details for each.

At a Glance: Comparing Structural Validation Techniques

The choice of analytical method for structural validation often depends on the state of the sample, the level of detail required, and the specific questions being addressed. While X-ray crystallography provides an unparalleled view of the molecule's solid-state conformation, NMR and MS offer crucial insights into its structure in solution and its elemental composition.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (MS)
Principle Diffraction of X-rays by electrons in a crystal latticeNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Phase Solid (single crystal)Liquid (solution)Solid, Liquid, or Gas
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry (coupling constants, NOE)Molecular weight, elemental formula, fragmentation patterns
Strengths Unambiguous determination of absolute and relative stereochemistry in the solid state.Provides detailed structural information in solution, mimicking biological environments. Non-destructive.High sensitivity, accurate mass determination for formula confirmation.
Limitations Requires a suitable single crystal, which can be challenging to grow. Structure may differ from solution conformation.Can be complex to interpret for large or highly symmetric molecules. Less precise for bond lengths/angles than X-ray.Does not directly provide 3D structural information or stereochemistry.

Experimental Data Showdown: A Case Study

To illustrate the complementary nature of these techniques, we present a summary of the experimental data obtained for 3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)this compound.

Single-Crystal X-ray Crystallography Data

The definitive solid-state structure was elucidated by single-crystal X-ray diffraction, providing precise atomic positions and geometric parameters.[1]

ParameterValue
Chemical Formula C₂₂H₁₇ClN₂O₅
Molecular Weight 424.83 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.0863(2) Å, b = 20.0855(7) Å, c = 17.3819(7) Å, β = 97.419(4)°
Volume 2107.09(13) ų
Z 4
Calculated Density 1.338 Mg/m³
R-factor (%) 7.4

This data provides an unambiguous confirmation of the covalent structure and the relative stereochemistry of the substituents on the this compound ring in the crystalline state.[1]

Spectroscopic Analysis Data

NMR and mass spectrometry data are essential for confirming the structure in solution and verifying the molecular formula.

Table 2: NMR and Mass Spectrometry Data

TechniqueParameterObserved ValueInterpretation
¹H-NMR (250 MHz, CDCl₃)Chemical Shift (δ)5.88 (d, 1H, J = 5.0 Hz), 5.95 (d, 1H, J = 5.0 Hz)Doublets corresponding to the protons at C3 and C4 of the this compound ring. The coupling constant (J = 5.0 Hz) is indicative of a cis relationship between these two protons.[1]
¹³C-NMR (62.9 MHz, CDCl₃)Chemical Shift (δ)161.8, 81.3, 60.3, 55.6Resonances assigned to the carbonyl carbon (C2), C3, C4 of the β-lactam ring, and the methoxy (B1213986) carbon, respectively.[1]
Mass Spec. (EI-MS)Molecular Ion Peak (m/z)424.83 [M]⁺Confirms the molecular weight of the compound.
IR (KBr)Wavenumber (cm⁻¹)1744.5Characteristic stretching frequency for the strained carbonyl group in the β-lactam ring.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of scientific findings.

Single-Crystal X-ray Crystallography
  • Crystal Growth: A suitable single crystal of the this compound derivative is grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol).

  • Data Collection: A crystal of suitable size and quality is mounted on a goniometer. The crystal is maintained at a low temperature (e.g., 123 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a Mo Kα X-ray source. The instrument collects a series of diffraction patterns as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[1]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer, for instance, a Bruker Avance DPX instrument operating at 250 MHz for protons and 62.9 MHz for carbons.[1][2] Chemical shifts are referenced to an internal standard, tetramethylsilane (B1202638) (TMS).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[3][4][5]

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct insertion probe for solid samples or after dissolution in a suitable volatile solvent for liquid injection.

  • Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the experimental workflows for structural validation using X-ray crystallography and NMR spectroscopy.

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final 3D Structure refinement->validation

Workflow for X-ray Crystallography.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample Purified Compound dissolution Dissolution in Deuterated Solvent sample->dissolution nmr_1d 1D NMR (¹H, ¹³C) dissolution->nmr_1d nmr_2d 2D NMR (COSY, HSQC) nmr_1d->nmr_2d processing Data Processing (FT, Phasing) nmr_2d->processing assignment Spectral Assignment processing->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation final_structure Validated Structure structure_elucidation->final_structure Proposed Structure

Workflow for NMR-based Structure Elucidation.

Conclusion

The structural validation of an this compound, like any novel chemical entity, is most robustly achieved through the synergistic use of multiple analytical techniques. Single-crystal X-ray crystallography provides the ultimate proof of structure in the solid state, defining stereochemistry and molecular geometry with unparalleled precision. However, NMR spectroscopy and mass spectrometry are indispensable for confirming the structure in solution, providing complementary data on connectivity and molecular formula, and ensuring the identity and purity of the bulk sample. For researchers in drug development, employing this multi-faceted approach is not merely best practice; it is a critical step in ensuring the integrity of their chemical matter and the reliability of subsequent biological data.

References

A Researcher's Guide to the Determination of Enantiomeric Excess of Chiral Azetidin-2-ones by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral azetidin-2-ones (β-lactams) is a critical step in asymmetric synthesis, quality control, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution and accuracy. This guide provides an objective comparison of HPLC methods, supported by experimental data, to aid in the selection and development of robust analytical protocols.

Chiral azetidin-2-ones are a cornerstone of many pharmaceuticals, most notably penicillin and cephalosporin (B10832234) antibiotics. The stereochemistry of these compounds is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, regulatory bodies and pharmaceutical developers place a strong emphasis on the enantiomeric purity of these drug candidates.

Direct Chiral HPLC: The Method of Choice

The most direct and widely used approach for determining the enantiomeric excess of chiral azetidin-2-ones is HPLC utilizing Chiral Stationary Phases (CSPs). This method obviates the need for derivatization, simplifying sample preparation and avoiding potential sources of error. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are frequently the first choice for their broad applicability and proven success in resolving a wide array of chiral compounds, including β-lactams.

Comparison of Chiral Stationary Phases for Azetidin-2-one Enantioseparation

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of enantiomers. The following tables summarize the performance of various polysaccharide-based columns for the enantiomeric separation of representative chiral azetidin-2-ones.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Selectivity (α)Retention Factor (k'1)Reference
EzetimibeChiralpak AS-H (250 x 4.6 mm, 5 µm)n-Hexane/Ethanol/2-Propanol/Trifluoroacetic Acid (84:12:4:0.1 v/v/v/v)> 2.0--[1][2]
EzetimibeChiralpak AS-RH (dimensions not specified)Water/Acetonitrile/Formic Acid (Gradient)~ 2.0--[3][4]
4-Benzoyloxy-2-azetidinoneCHIRALPAK® AZ-H (250 x 4.6 mm, 5 µm)n-Hexane/Ethanol (50:50 v/v)9.001.742.24[5]

Note: '-' indicates data not specified in the source.

Alternative Methods for Enantiomeric Excess Determination

While direct chiral HPLC is the predominant method, alternative and complementary techniques exist.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases (typically supercritical CO2 with alcohol modifiers) compared to normal-phase HPLC.[3][4][6] For thermally labile and complex molecules, SFC can offer superior resolution and efficiency.[1][2]

Indirect Methods: Chiral Derivatization

In cases where direct chiral separation is challenging, an indirect approach can be employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[3][7] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[8] However, this method requires a CDA of high enantiomeric purity and the derivatization reaction must proceed to completion without any racemization.[3]

Experimental Protocols

A detailed and reproducible experimental protocol is fundamental to accurate enantiomeric excess determination. Below is a generalized protocol for the direct chiral HPLC analysis of azetidin-2-ones.

General Protocol for Direct Chiral HPLC Analysis

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

2. Chiral Stationary Phase Column:

  • A polysaccharide-based CSP is often a good starting point (e.g., Chiralpak® AD-H, AS-H, IA; Chiralcel® OD-H, OJ-H). Column dimensions are typically 250 mm x 4.6 mm with a 5 µm particle size.

3. Mobile Phase Preparation:

  • For normal phase mode, a mixture of an alkane (e.g., n-hexane, n-heptane) and an alcohol (e.g., 2-propanol, ethanol) is commonly used. The ratio is optimized to achieve the best balance between resolution and analysis time.

  • For basic analytes, a small amount of an amine additive (e.g., 0.1% diethylamine (B46881) or triethylamine) is often added to the mobile phase to improve peak shape. For acidic analytes, an acidic additive (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • All solvents should be HPLC grade and degassed before use.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C). Temperature can influence selectivity.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Injection Volume: Typically 5-20 µL.

6. Data Analysis:

  • Inject a racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100 (where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer).

Visualizing the Workflow and Analytical Approaches

To better illustrate the process, the following diagrams outline the experimental workflow and the logical relationships between different analytical strategies.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation & Degassing Separation Chiral Separation on CSP MobilePhasePrep->Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation

Figure 1. Experimental workflow for the determination of enantiomeric excess by chiral HPLC.

analytical_approaches cluster_direct Direct Methods cluster_indirect Indirect Method Start Racemic this compound ChiralHPLC Chiral HPLC (CSP) Start->ChiralHPLC SFC Supercritical Fluid Chromatography (SFC) Start->SFC Derivatization Chiral Derivatization Start->Derivatization AchiralHPLC Achiral HPLC Derivatization->AchiralHPLC

References

A Comparative Analysis of Azetidin-2-one and Penicillin Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of azetidin-2-one, the core structural component of β-lactam antibiotics, and penicillin, the progenitor of this critical class of drugs. We will delve into their shared mechanism of action, compare the efficacy of representative synthetic this compound derivatives against that of established penicillins, and provide detailed experimental protocols for the evaluation of antibacterial activity.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound-containing compounds and penicillins exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. The key to their activity lies in the strained four-membered β-lactam ring (this compound). This ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors that form the bacterial cell wall.

These antibiotics bind to and acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan strands.[1][2] This irreversible inhibition of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1][2] Human cells lack a cell wall, which accounts for the selective toxicity of β-lactam antibiotics.[1]

The following diagram illustrates the signaling pathway of β-lactam antibiotic action.

Beta-Lactam Mechanism of Action cluster_bacteria Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan) Cell_Lysis Cell Lysis & Bacterial Death Bacterial_Cell_Wall->Cell_Lysis Weakened PBP Penicillin-Binding Protein (PBP)/ Transpeptidase Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Bacterial_Cell_Wall Cross-linking Beta_Lactam This compound / Penicillin Beta_Lactam->PBP Inhibition Inhibition

Mechanism of action of β-lactam antibiotics.

Comparative Antibacterial Efficacy

While this compound is the fundamental pharmacophore, its antibacterial spectrum and potency are significantly influenced by the side chains and fused ring systems attached to it. Penicillin itself is a natural product featuring a fused thiazolidine (B150603) ring. Modern drug development focuses on synthesizing novel this compound derivatives to enhance activity against resistant bacteria and broaden the antibacterial spectrum.

The following tables summarize the in vitro antibacterial activity of several synthesized this compound derivatives compared to standard antibiotics like Ampicillin (B1664943) and Amoxicillin-clavulanate. The data is presented as the diameter of the zone of inhibition and the Minimum Inhibitory Concentration (MIC).

Table 1: Zone of Inhibition (mm) of this compound Derivatives and a Reference Antibiotic

CompoundStaphylococcus aureusEscherichia coli
This compound Derivative 4b 2220
This compound Derivative 4c 2422
This compound Derivative 4d 2523
This compound Derivative 4f 2119
This compound Derivative 4g 2321
Amoxicillin-clavulanate (Standard) 2624

Data synthesized from a study by Al-Amiery et al. (2022).[3]

Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL of this compound Derivatives and a Reference Antibiotic

CompoundStaphylococcus aureusStaphylococcus epidermidisBacillus sp.Escherichia coliSalmonella entericaPseudomonas fluorescensPseudomonas aeruginosa
This compound Derivative 12a >64>64>64>64>64>64>64
This compound Derivative 12b 81632>64>64>64>64
This compound Derivative 12c 163216>64>64>64>64
This compound Derivative 12d 8168>64>64>64>64
Ampicillin (Standard) 326432>64>64>64>64

Data from a study by Pisano et al. (2017).

The presented data indicates that while some novel this compound derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria, their efficacy can be comparable to or slightly less than that of established antibiotics like amoxicillin-clavulanate.[3] However, certain derivatives have shown superior or comparable activity to ampicillin against specific strains like Staphylococcus aureus and Bacillus sp. It is important to note that many of these novel compounds showed limited activity against Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for two standard assays used to determine the antibacterial efficacy of compounds.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Experimental Workflow:

Kirby_Bauer_Workflow Inoculum_Prep 1. Prepare standardized bacterial inoculum (0.5 McFarland standard) Plate_Inoculation 2. Inoculate Mueller-Hinton agar (B569324) plate for confluent growth Inoculum_Prep->Plate_Inoculation Disk_Application 3. Apply antibiotic-impregnated disks to the agar surface Plate_Inoculation->Disk_Application Incubation 4. Incubate at 35-37°C for 18-24 hours Disk_Application->Incubation Measurement 5. Measure the diameter of the zone of inhibition Incubation->Measurement Interpretation 6. Interpret results as Susceptible, Intermediate, or Resistant based on standard charts Measurement->Interpretation

Kirby-Bauer Disk Diffusion Test Workflow.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., an this compound derivative or penicillin) are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of no growth around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Workflow:

MIC_Workflow Serial_Dilution 1. Prepare serial dilutions of the antimicrobial agent in a 96-well plate Inoculation 2. Add a standardized bacterial inoculum to each well Serial_Dilution->Inoculation Incubation 3. Incubate the plate at 35-37°C for 18-24 hours Inoculation->Incubation Observation 4. Observe for visible bacterial growth (turbidity) Incubation->Observation MIC_Determination 5. The MIC is the lowest concentration with no visible growth Observation->MIC_Determination

Minimum Inhibitory Concentration (MIC) Assay Workflow.

Detailed Steps:

  • Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation and Addition: A standardized bacterial suspension is prepared and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive (broth and bacteria, no antibiotic) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Conclusion

The this compound ring is a cornerstone of antibacterial therapy, forming the reactive core of the extensive penicillin family and numerous synthetic β-lactam antibiotics. While penicillin remains a vital therapeutic agent, the continual emergence of bacterial resistance necessitates the development of novel this compound derivatives. The comparative data indicates that synthetic modifications to the this compound scaffold can yield compounds with potent and, in some cases, superior antibacterial activity against specific pathogens compared to older penicillins. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of this critical class of antibiotics.

References

A Comparative Guide to the Mechanism of Action: Azetidin-2-one Core Antibiotics vs. Carbapenems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action between carbapenems and other β-lactam antibiotics that share the fundamental azetidin-2-one ring structure, such as penicillins and cephalosporins. The comparison is supported by quantitative data on target affinity and antibacterial efficacy, detailed experimental protocols, and visualizations of the key mechanistic pathways.

Core Mechanism of Action: A Shared Foundation

All β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, are defined by the presence of the This compound (β-lactam) ring.[1][2] This strained four-membered ring is the chemical cornerstone of their antibacterial activity. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4]

β-lactams act as suicide substrates for a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[5] These enzymes, typically serine proteases, catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links glycan chains to form the rigid bacterial cell wall.[5]

The antibiotic mimics the D-Ala-D-Ala substrate of the PBP. This structural similarity allows the antibiotic to enter the PBP active site, where the nucleophilic serine residue attacks the carbonyl carbon of the β-lactam ring. This attack opens the strained ring and forms a stable, covalent acyl-enzyme complex.[6][7] This inactivation of the PBP halts peptidoglycan cross-linking, leading to a compromised cell wall, cell lysis, and ultimately, bacterial death.[4]

G cluster_pathway Peptidoglycan Synthesis Pathway BL β-Lactam Antibiotic (this compound core) PBP Penicillin-Binding Protein (PBP) (Active Serine Site) BL->PBP Mimics D-Ala-D-Ala substrate Acyl_Enzyme Stable Acyl-Enzyme Complex (Inactive) PBP->Acyl_Enzyme Covalent acylation of active site serine PG_Synthesis Peptidoglycan Cross-linking Acyl_Enzyme->PG_Synthesis INHIBITS Cell_Wall Stable Cell Wall PG_Synthesis->Cell_Wall Lysis Cell Lysis & Bacterial Death PG_Synthesis->Lysis Inhibition leads to

Figure 1. General mechanism of PBP inhibition by β-lactam antibiotics.

Carbapenems: A Mechanistic Divergence

While sharing the fundamental this compound core, carbapenems possess unique structural features that distinguish their mechanism and spectrum of activity from penicillins and cephalosporins. These features result in a broader range of PBP targets and enhanced stability against bacterial resistance mechanisms.

Key Distinctions:

  • Broad PBP Affinity: Carbapenems generally exhibit high affinity for a wider range of PBP subtypes compared to other β-lactams.[8][9] For instance, in E. coli, carbapenems show potent binding to PBP2, a primary lethal target, as well as PBP1a, PBP1b, and PBP3.[8] In contrast, many cephalosporins and monobactams primarily target PBP3.[8] This multi-target profile contributes to their broad spectrum of activity and bactericidal potency.[9]

  • Structural Stability: The stereochemistry of the carbapenem (B1253116) structure, particularly the trans-hydroxyethyl side chain, confers exceptional stability against hydrolysis by a wide variety of β-lactamase enzymes, including AmpC and Extended-Spectrum β-Lactamases (ESBLs) that readily degrade many penicillins and cephalosporins.[3][10]

  • Entry into Gram-Negative Bacteria: Carbapenems utilize outer membrane porin channels, such as OprD in P. aeruginosa, to enter the periplasmic space of Gram-negative bacteria where the PBPs are located.[4] This reliance on porins can also be a mechanism of resistance if the porin channels are lost or mutated.

G cluster_carbapenems Carbapenems cluster_other_bl Other β-Lactams (e.g., Penicillins, Cephalosporins) cluster_resistance Resistance Mechanisms C_PBP1 PBP1a/1b C_PBP2 PBP2 C_PBP3 PBP3 C_PBP4 PBP4 Carbapenem Carbapenem Carbapenem->C_PBP1 Binds multiple high-affinity targets Carbapenem->C_PBP2 Binds multiple high-affinity targets Carbapenem->C_PBP3 Binds multiple high-affinity targets Carbapenem->C_PBP4 Binds multiple high-affinity targets O_PBP2 PBP2 O_PBP3 PBP3 Other_BL Penicillin/ Cephalosporin Other_BL->O_PBP2 Preferential binding Other_BL->O_PBP3 Preferential binding BetaLactamase β-Lactamase (e.g., ESBL, AmpC) BetaLactamase->Carbapenem High stability (low hydrolysis) BetaLactamase->Other_BL Effective hydrolysis

Figure 2. Comparison of PBP target profiles and β-lactamase stability.

Data Presentation: Quantitative Comparison

Penicillin-Binding Protein Affinity

The efficacy of a β-lactam is closely related to its affinity for specific PBPs. This is often quantified by the 50% inhibitory concentration (IC₅₀), the drug concentration required to inhibit 50% of PBP activity. Lower IC₅₀ values indicate higher binding affinity.

Organism PBP Target Carbapenems IC₅₀ (µg/mL) Other β-Lactams IC₅₀ (µg/mL) Reference
E. coliPBP2Doripenem0.008Ceftazidime>128[8]
PBP2Meropenem (B701)0.008Aztreonam>128[8]
PBP2Imipenem0.008--[8]
PBP3Doripenem0.03Ceftazidime≤0.07[8]
PBP3Meropenem0.04Aztreonam≤0.07[8]
P. aeruginosaPBP2Doripenem≤0.3Ceftazidime>128[8]
PBP2Meropenem≤0.3Aztreonam>128[8]
PBP2Imipenem≤0.3--[8]
PBP3Doripenem≤0.3Ceftazidime0.1[8]
PBP3Meropenem≤0.3Aztreonam≤0.03[8]
S. pneumoniaePBP1aMeropenem0.01Penicillin G0.04
PBP2xMeropenem0.01Penicillin G0.01
PBP3Doripenem0.01Cefoxitin0.01
Antibacterial Efficacy (MIC₉₀)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₉₀ is the concentration required to inhibit 90% of isolates. Carbapenems generally exhibit lower MIC₉₀ values against a broad range of pathogens, particularly Gram-negative bacteria, compared to many other β-lactams.

Organism Carbapenems MIC₉₀ (µg/mL) Other β-Lactams MIC₉₀ (µg/mL) Reference
EnterobacteriaceaeBiapenem (B1666964)1Ceftazidime>32[1]
Imipenem2--[1]
P. aeruginosaMeropenem1Ceftazidime8[1]
Biapenem1--[1]
Imipenem>8--[1]
S. aureus (MSSA)Imipenem≤0.06Piperacillin/tazobactam2[8]
Meropenem0.12--[8]
Kinetics of PBP Acylation (k₂/K𝘥)

For covalent inhibitors like β-lactams, the second-order rate constant of acylation (often expressed as k₂/K𝘥 or kᵢₙₐ꜀ₜ/Kᵢ) is a more precise measure of inhibitory potency than IC₅₀.[6] It reflects the efficiency with which the antibiotic acylates its target PBP. A higher k₂/K𝘥 value signifies a more efficient and rapid inactivation of the PBP.

While direct comparative kinetic data for carbapenems alongside other β-lactams is sparse in the literature, studies on penicillins and cephalosporins highlight the importance of this parameter. For example, the acylation efficiency of Penicillin G against the susceptible PBP2x from S. pneumoniae is over 1000-fold greater than for the resistant form of the same enzyme, a difference driven largely by a ~300-fold decrease in the acylation rate constant (k₂).

Organism PBP Target Antibiotic Acylation Efficiency (k₂/K𝘥) (M⁻¹s⁻¹) Reference
S. pneumoniaePBP2x (Susceptible)Penicillin G200,000
S. pneumoniaePBP2x (Resistant)Penicillin G137
S. aureusPBP2a (MRSA)Penicillin G15[6]

Experimental Protocols

Protocol: PBP Binding Affinity Assay (Fluorescent Competition)

This protocol outlines a method to determine the binding affinity (IC₅₀) of a test antibiotic by measuring its ability to compete with a fluorescent penicillin derivative (Bocillin-FL) for PBP binding.

Objective: To determine the concentration of a test antibiotic required to inhibit 50% of Bocillin-FL binding to bacterial PBPs.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., Tryptic Soy Broth)

  • Phosphate-Buffered Saline (PBS)

  • Test antibiotic stock solution

  • Bocillin-FL (fluorescent penicillin V) stock solution (e.g., 1 mM in DMSO)

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Procedure:

  • Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest cells by centrifugation and wash with PBS.

  • Membrane Preparation (Optional but recommended): Lyse the bacterial cells (e.g., via sonication or French press) and isolate the cell membrane fraction containing the PBPs by ultracentrifugation. Resuspend the membrane pellet in PBS.

  • Competition Assay Setup: In microcentrifuge tubes, add a constant amount of bacterial membrane preparation.

  • Inhibitor Incubation: Add serial dilutions of the test antibiotic to the tubes. Include a no-inhibitor control. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the test antibiotic to bind to the PBPs.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin-FL to each tube. Incubate for a further 10-15 minutes at 37°C. This allows the Bocillin-FL to bind to any PBPs not already occupied by the test antibiotic.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE sample loading buffer and heating at 100°C for 5 minutes.

  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band in each lane. Plot the percentage of Bocillin-FL binding (relative to the no-inhibitor control) against the logarithm of the test antibiotic concentration. The IC₅₀ is determined by fitting the data to a dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard broth microdilution method for determining the MIC of an antibiotic, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial isolate for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test antibiotic stock solution

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum. Typically, a few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Prepare two-fold serial dilutions of the test antibiotic in CAMHB directly in the 96-well plate. The typical volume per well is 100 µL.

  • Inoculation: Inoculate each well (containing 100 µL of diluted antibiotic) with 10 µL of the standardized inoculum. This brings the final volume to 110 µL and achieves the target bacterial concentration.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria, no antibiotic).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

The this compound ring is the unifying feature that grants β-lactam antibiotics their ability to inhibit bacterial cell wall synthesis by acylating PBPs. However, significant mechanistic differences exist between the classes. Carbapenems are distinguished by their exceptionally broad spectrum of activity, which is a direct result of their ability to potently bind a wider array of PBP targets and their inherent stability against the hydrolytic activity of most β-lactamase enzymes.[9][10] In contrast, other β-lactams like penicillins and cephalosporins often exhibit a more restricted PBP-binding profile and are more susceptible to enzymatic degradation.[8] These fundamental mechanistic distinctions underscore the critical role of carbapenems as last-resort agents for treating infections caused by multidrug-resistant bacteria.

References

A Comparative Guide to the Enzyme Inhibitory Activity of Azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Azetidin-2-ones, commonly known as β-lactams, represent a cornerstone in medicinal chemistry, most famously as the structural basis for penicillin and cephalosporin (B10832234) antibiotics.[1] Their biological significance, however, extends far beyond antibacterial activity. The strained four-membered ring of the azetidin-2-one nucleus makes it a potent reactive scaffold, enabling it to act as a mechanism-based inhibitor for a variety of enzymes.[2] This guide provides a comparative overview of the enzyme inhibitory activities of various this compound derivatives, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Overview of Inhibitory Potential

The versatility of the this compound scaffold allows for substitutions at various positions, leading to a wide array of derivatives with tailored inhibitory profiles against several key enzyme families. These include, but are not limited to, cholinesterases, carbonic anhydrases, and histone deacetylases (HDACs).[3][4][5] The ability to modulate the electronic and steric properties of the molecule through chemical synthesis provides a powerful tool for developing selective and potent enzyme inhibitors.[6]

Data on Enzyme Inhibitory Activities

The inhibitory potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating greater potency. The following tables summarize the reported inhibitory activities of selected derivatives against key enzymes.

Table 1: Cholinesterase Inhibitory Activity of Pyrazinamide-Condensed Azetidin-2-ones
CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
6l Acetylcholinesterase (AChE)0.09Donepezil HCl-
6l Butyrylcholinesterase (BChE)3.3Donepezil HCl-

Data sourced from a study on novel pyrazinamide (B1679903) condensed azetidinones, which highlighted compound 6l as a potent inhibitor compared to the therapeutic agent Donepezil HCl.[3]

Table 2: Carbonic Anhydrase and Acetylcholinesterase Inhibitory Activity of 2-Aminoindan (B1194107) β-Lactam Derivatives
CompoundTarget EnzymeKi (nM)Standard InhibitorKi (nM)
2a-k (Range) Human Carbonic Anhydrase I (hCA I)0.44 - 6.29Acetazolamide (AZA)-
2g Human Carbonic Anhydrase I (hCA I)0.35Acetazolamide (AZA)-
2a-k (Range) Human Carbonic Anhydrase II (hCA II)0.93 - 8.34Acetazolamide (AZA)115.43
2i Human Carbonic Anhydrase II (hCA II)0.93Acetazolamide (AZA)115.43
2a-k (Range) Acetylcholinesterase (AChE)0.25 - 1.13Tacrine (TAC)-

Data from a study on 2-aminoindan β-lactam derivatives, demonstrating potent, low nanomolar inhibition of both carbonic anhydrase isoenzymes and acetylcholinesterase.[5]

Table 3: Dual hHDAC6/hHDAC8 Inhibitory Activity of Diphenyl-Azetidin-2-one Derivatives
CompoundTarget EnzymePotency
6c, 6i, 6j hHDAC6Nanomolar
6c, 6i, 6j hHDAC8Nanomolar

Data from a study on this compound-based small molecules as dual inhibitors, which showed high potency and selectivity for hHDAC6 and hHDAC8 over other isoforms like hHDAC1 and hHDAC10.[4]

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparative studies. The following sections outline the typical experimental protocols for the synthesis of this compound derivatives and the assessment of their enzyme inhibitory activity.

Synthesis of this compound Derivatives (Staudinger Cycloaddition)

The most common method for synthesizing the 2-azetidinone ring is the Staudinger [2+2] cycloaddition reaction between an imine (Schiff base) and a ketene (B1206846).[7]

Step 1: Synthesis of Schiff Base (Imine)

  • Dissolve equimolar quantities of the desired primary amine (e.g., a pyrazinamide derivative) and an appropriate aryl aldehyde in a suitable solvent such as ethanol.[3]

  • Add a few drops of a catalyst, such as glacial acetic acid.

  • Reflux the mixture for 4-6 hours while monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash it with cold ethanol, and dry it. Recrystallize from a suitable solvent to obtain the pure Schiff base.

Step 2: Cycloaddition to form this compound

  • In a round-bottom flask, dissolve the synthesized Schiff base in an anhydrous solvent like dioxane or N,N-Dimethylformamide (DMF).[3]

  • Add a base, typically triethylamine (B128534) (TEA), to the solution to act as a scavenger for the HCl produced.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution.[3] The ketene is generated in situ from the reaction of chloroacetyl chloride and TEA.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 16-24 hours.[6]

  • Monitor the reaction completion by TLC.

  • Pour the reaction mixture into crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final this compound derivative.[8]

Synthesis_Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: [2+2] Cycloaddition Amine Primary Amine Reflux Reflux (4-6h) Amine->Reflux Aldehyde Aryl Aldehyde Aldehyde->Reflux Solvent1 Ethanol + Glacial Acetic Acid Solvent1->Reflux SchiffBase Schiff Base (Imine) Reflux->SchiffBase Reaction Stir at 0-5°C, then RT (16-24h) SchiffBase->Reaction Reagents Chloroacetyl Chloride + Triethylamine Reagents->Reaction Solvent2 Anhydrous Dioxane Solvent2->Reaction Product This compound Derivative Reaction->Product Ellman_Method_Workflow start Start: Prepare Reagents plate Add to 96-well plate: - Test Compound - DTNB - Buffer start->plate add_enzyme Add Enzyme (AChE/BChE) plate->add_enzyme incubate Incubate (15 min at 25°C) add_enzyme->incubate add_substrate Add Substrate (ATCI/BTCI) incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot end End plot->end AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential AChR ACh Receptors Signal Signal Transduction AChR->Signal ACh_synapse ACh in Synaptic Cleft ACh_release->ACh_synapse ACh_synapse->AChR Binding AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Inhibitor This compound Inhibitor Inhibitor->AChE Inhibition

References

A Comparative Guide to the Stereochemical Validation of Azetidin-2-ones: NOE NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry in azetidin-2-one (β-lactam) rings is a critical step in the synthesis and development of new therapeutic agents. The relative orientation of substituents at the C3 and C4 positions dictates the biological activity and pharmacological profile of these compounds. This guide provides an objective comparison of Nuclear Overhauser Effect (NOE) NMR spectroscopy with other common analytical techniques for stereochemical validation, supported by experimental data and detailed protocols.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. It relies on the through-space transfer of nuclear spin polarization between nuclei. For 3,4-disubstituted azetidin-2-ones, the distance between the protons at C3 and C4 is significantly different in the cis and trans isomers, leading to a distinguishable NOE response.

In the cis isomer, the C3 and C4 protons are on the same face of the four-membered ring, resulting in a short internuclear distance. Irradiation of one of these protons leads to a significant enhancement of the signal of the other. Conversely, in the trans isomer, these protons are on opposite faces of the ring, leading to a much larger internuclear distance and, consequently, a very weak or unobservable NOE enhancement.

Comparative Analysis of Stereochemical Determination Methods

The choice of analytical technique for the stereochemical validation of azetidin-2-ones depends on various factors, including the availability of instrumentation, sample properties, and the desired level of structural detail. While NOE NMR is a powerful tool for elucidating solution-state conformations, other methods like X-ray crystallography and chiral High-Performance Liquid Chromatography (HPLC) offer distinct advantages.

FeatureNOE NMR SpectroscopyX-ray CrystallographyChiral HPLC
Principle Measures through-space dipolar coupling between protons. Strong NOE indicates close proximity (< 5 Å).Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state.Differential interaction of diastereomers with a chiral stationary phase, leading to separation.
Sample Requirements Soluble sample (typically 1-10 mg) in a deuterated solvent.High-quality single crystal.Soluble mixture of diastereomers.
Information Provided Relative stereochemistry in solution.Unambiguous absolute and relative stereochemistry in the solid state.Separation and quantification of diastereomers.
Experimental Time 1D NOE: minutes to hours per experiment. 2D NOESY: several hours.Days to weeks for crystal growth and data collection/analysis.Minutes to an hour per run.
Key Performance Indicator NOE Enhancement: cis-isomers show significant enhancement (e.g., 5-15%), while trans-isomers show weak to no enhancement (<1%).Resolution (Å): Provides high-resolution atomic coordinates.Separation Factor (α): A measure of the separation between two peaks. α > 1.2 is generally considered good separation.[1]
Advantages - Non-destructive.- Provides information about solution-state conformation.- Can be performed on non-crystalline materials.- Provides the definitive 3D structure.- Unambiguous stereochemical assignment.- High throughput.- Excellent for quantitative analysis of diastereomeric ratios.- Can be used for preparative separation.
Limitations - Can be ambiguous for molecules with conformational flexibility.- Quantitative interpretation can be complex.- Sensitivity can be an issue for dilute samples.- Requires a suitable single crystal, which can be difficult to obtain.- The solid-state structure may not represent the solution-state conformation.- Requires method development (column and mobile phase selection).- Does not directly provide structural information.- May require derivatization to separate enantiomers as diastereomers.[1]

Experimental Data Comparison

The following table summarizes typical experimental data obtained for the stereochemical analysis of 3,4-disubstituted azetidin-2-ones using different techniques.

TechniqueIsomerTypical Quantitative DataReference
NOE NMR cisSignificant NOE enhancement observed between H3 and H4 (e.g., 5-15%).Theoretical/General Knowledge
transWeak or no NOE enhancement observed between H3 and H4 (<1%).Theoretical/General Knowledge
¹H NMR Coupling Constant cis³J(H3,H4) = 4.0 - 6.0 Hz[2]
trans³J(H3,H4) = 1.5 - 3.0 Hz[2]
Chiral HPLC Diastereomer 1 vs. 2Separation Factor (α) = 1.12 - 1.38[3]
X-ray Crystallography cis or transProvides precise bond lengths and torsion angles confirming the stereochemistry.[4]

Experimental Protocols

Protocol for 1D NOE Difference Spectroscopy

This protocol outlines the steps for determining the relative stereochemistry of a 3,4-disubstituted this compound using a 1D NOE difference experiment.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a clean NMR tube.

  • For optimal results, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the NOE effect.

2. Initial ¹H NMR Spectrum:

  • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the protons at C3 and C4.

3. NOE Difference Experiment Setup:

  • On-resonance irradiation: Select the frequency of the C3 proton (or C4 proton) for irradiation.

  • Off-resonance irradiation: Select a frequency in a region of the spectrum where no signals are present. This will serve as the control spectrum.

  • Use a selective 180° pulse for irradiation.

  • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons of interest (typically 5-10 seconds).

  • The irradiation time (mixing time) should be optimized, but a value between 0.5 and 2 seconds is a good starting point for small molecules.

4. Data Acquisition:

  • Acquire the on-resonance irradiated spectrum.

  • Acquire the off-resonance irradiated spectrum with the same parameters.

5. Data Processing:

  • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the NOE difference spectrum.

  • In the difference spectrum, the irradiated peak will appear as a large negative signal, while protons experiencing an NOE will appear as positive signals.

6. Interpretation:

  • A positive signal for the C4 proton in the difference spectrum upon irradiation of the C3 proton (and vice-versa) indicates a spatial proximity consistent with a cis stereochemistry.

  • The absence or very weak intensity of the corresponding signal suggests a trans relationship. The percentage NOE enhancement can be calculated by integrating the enhanced signal and comparing it to the corresponding signal in the control spectrum.

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principles of NOE-based stereochemical determination.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve degas Degas Sample dissolve->degas nmr_tube Transfer to NMR Tube degas->nmr_tube h1_nmr Acquire ¹H NMR nmr_tube->h1_nmr noe_diff Acquire NOE Difference Spectra (On- and Off-Resonance) h1_nmr->noe_diff process Process Data (Subtraction) noe_diff->process interpret Interpret NOE Enhancements process->interpret stereo Assign Stereochemistry (cis/trans) interpret->stereo

Caption: Experimental workflow for NOE-based stereochemical validation.

noe_principle cis_h3 H3 cis_h4 H4 cis_h3->cis_h4 Strong NOE trans_h3 H3 trans_h4 H4 trans_h3->trans_h4  Weak/No NOE

Caption: Principle of NOE in cis- and trans-azetidin-2-ones.

Conclusion

NOE NMR spectroscopy is a highly effective and non-destructive method for determining the relative stereochemistry of 3,4-disubstituted azetidin-2-ones in solution. Its ability to provide direct evidence of through-space proximity between key protons makes it a valuable tool for synthetic and medicinal chemists. While X-ray crystallography offers the gold standard for unambiguous solid-state structure determination, and chiral HPLC excels in the separation and quantification of diastereomers, NOE NMR provides crucial conformational insights in the solution phase, which is often more relevant to biological activity. A comprehensive approach, potentially utilizing a combination of these techniques, will provide the most complete and reliable stereochemical assignment for novel this compound derivatives.

References

Unveiling the Cytotoxic Potential of Novel Azetidin-2-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, the azetidin-2-one, or β-lactam, ring has emerged as a promising pharmacophore. This guide provides a comparative analysis of the in vitro cytotoxic effects of recently developed this compound compounds, presenting key experimental data, detailed methodologies, and visual representations of associated cellular pathways and workflows to aid in the evaluation of their therapeutic potential.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various novel this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater cytotoxic potential.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 2H-Azirine-2-azetidinoneHL-60 (Leukemia)1.1[1]
HCT-8 (Colon)10.5[1]
MDA-MB-435 (Melanoma)Not Specified[1]
SF-295 (CNS)Not Specified[1]
Compound 2 2H-Azirine-2-azetidinoneHL-60 (Leukemia)3.8[1]
HCT-8 (Colon)26.6[1]
MDA-MB-435 (Melanoma)Not Specified[1]
SF-295 (CNS)Not Specified[1]
Compound 6 N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-oneSiHa (Cervical Cancer)Specified as active
B16F10 (Melanoma)Specified as active
Compound 4o Indolo-β-lactam hybridHeLa (Cervical Cancer)Not Specified[2]
MCF-7 (Breast Cancer)Not Specified[2]
A549 (Lung Cancer)Not Specified[2]
Compound 17 2-Azetidinone derivativeMCF-7 (Breast Cancer)28.66[3]
Spiro-azetidine-2,3′-indoline]-2′,4-dione (VI) Spiro-azetidin-2-oneBreast Cancer Cell Lines22.75–25.18[4]
AZ-5, 9, 10, 14, 19 1,3,4-Oxadiazol/Thiadiazol-Azetidin-2-one HybridsMCF-7 (Breast Cancer)High efficacy reported[5]

Mechanism of Action: Induction of Apoptosis and Tubulin Inhibition

Several studies indicate that the cytotoxic effects of these novel this compound compounds are mediated through the induction of apoptosis (programmed cell death) and interference with microtubule dynamics.

For instance, 2H-azirine-2-azetidinone derivatives were found to induce apoptosis in HL-60 leukemia cells.[1] Similarly, compound 6, an N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one derivative, was shown to be an inducer of apoptosis. An in silico analysis of this compound suggested that its mechanism of action could involve molecular interactions with the colchicine (B1669291) binding site of human α/β-tubulin, thereby inhibiting microtubule polymerization. Furthermore, a series of 1,3,4-trisubstituted this compound derivatives were designed as cis-restricted combretastatin (B1194345) A-4 analogues, which are known to target the colchicine binding site on tubulin.[6]

Apoptosis_Pathway Azetidin_2_one This compound Compounds Tubulin α/β-Tubulin Azetidin_2_one->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Caspase_Activation Caspase-3 Activation Cell_Cycle_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Proposed mechanism of action for cytotoxic this compound compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of cytotoxic activity. Below are methodologies for key assays frequently employed in the evaluation of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel this compound compounds and a vehicle control. A standard chemotherapeutic agent (e.g., doxorubicin) is often included as a positive control. The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with This compound Compounds Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Solution Incubation2->MTT_Addition Incubation3 Incubate 3-4h MTT_Addition->Incubation3 Solubilization Add DMSO to Dissolve Formazan Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the MTT assay.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: Cells treated with the this compound compounds are harvested and lysed to release cellular proteins.

  • Substrate Addition: A specific caspase-3 substrate, such as a peptide conjugated to a colorimetric or fluorometric reporter, is added to the cell lysate.

  • Incubation: The mixture is incubated to allow for the cleavage of the substrate by active caspase-3.

  • Detection: The resulting colorimetric or fluorescent signal is measured using a spectrophotometer or fluorometer.

  • Data Analysis: The level of caspase-3 activity in treated cells is compared to that in untreated control cells.

Conclusion and Future Directions

The presented data highlights the significant potential of novel this compound derivatives as a promising class of cytotoxic agents. The ability of these compounds to induce apoptosis and interfere with crucial cellular machinery like microtubules underscores their therapeutic promise. While some derivatives have shown potent activity against a range of cancer cell lines, further structure-activity relationship (SAR) studies are warranted to optimize their efficacy and selectivity. Future research should also focus on comprehensive preclinical evaluations, including in vivo studies, to translate these encouraging in vitro findings into tangible clinical applications in the fight against cancer. The versatility of the β-lactam scaffold continues to offer exciting opportunities for the design and development of next-generation anticancer drugs.

References

Comparative Analysis of Azetidin-2-one Derivatives as β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of emerging azetidin-2-one-based β-lactamase inhibitors.

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics like penicillins and cephalosporins, rendering them ineffective. The development of β-lactamase inhibitors that can be co-administered with these antibiotics is a critical strategy to combat this resistance. This compound, the core structure of β-lactam antibiotics, has served as a foundational scaffold for the design of potent β-lactamase inhibitors. This guide provides a comparative overview of various this compound derivatives, presenting key quantitative data on their inhibitory activity, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.

Quantitative Comparison of Inhibitory Potency

The efficacy of a β-lactamase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of several classes of this compound derivatives against key β-lactamases from different Ambler classes.

Table 1: Inhibitory Activity (Ki) of Azetidinimine Derivatives Against Carbapenemases

CompoundTarget Enzyme (Class)Ki (µM)
7dfm KPC-2 (A)< 0.3
NDM-1 (B)< 0.3
OXA-48 (D)< 0.3

Data sourced from a study on azetidinimines as non-covalent inhibitors.[1]

Table 2: Comparative IC50 Values of β-Lactamase Inhibitors

InhibitorTarget Enzyme (Class)IC50 (µM)
Clavulanic Acid TEM-1 (A)Varies
SHV-1 (A)Varies
CTX-M-15 (A)Varies
Tazobactam TEM-1 (A)Varies
SHV-1 (A)Varies
CTX-M-15 (A)Varies
Avibactam CTX-M-15 (A)0.005
KPC-2 (A)0.004
AmpC (C)0.009
OXA-48 (D)0.120

Note: IC50 values can vary depending on the experimental conditions. Avibactam, a non-β-lactam diazabicyclooctane, is included for comparison.

Mechanisms of Action and Inhibition Pathways

This compound derivatives primarily act as mechanism-based inhibitors. They are recognized by the β-lactamase enzyme as a substrate. The strained β-lactam ring is then attacked by a serine residue in the active site of the enzyme, leading to the formation of a covalent acyl-enzyme intermediate. For effective inhibitors, this intermediate is stable and does not readily deacylate, thus inactivating the enzyme. Some derivatives can be considered "suicide inhibitors" as they permanently bind to the enzyme.[2]

InhibitionMechanism Ser-OH Serine Residue (Nucleophile) Enzyme_Inhibitor_Complex Initial Michaelis Complex (Non-covalent Binding) Ser-OH->Enzyme_Inhibitor_Complex Azetidinone β-Lactam Ring Azetidinone->Enzyme_Inhibitor_Complex Binding Acyl_Enzyme_Intermediate Covalent Acyl-Enzyme Intermediate (Inactivated Enzyme) Enzyme_Inhibitor_Complex->Acyl_Enzyme_Intermediate Nucleophilic Attack (Ring Opening) Hydrolysis Hydrolysis (Slow or Negligible) Acyl_Enzyme_Intermediate->Hydrolysis

Mechanism of β-Lactamase Inhibition

The above diagram illustrates the general mechanism of action for many this compound based inhibitors. The inhibitor first binds non-covalently to the active site of the β-lactamase. The active site serine then attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable acyl-enzyme intermediate, which effectively inactivates the enzyme.

Experimental Protocols

Accurate determination of the inhibitory potency of this compound derivatives is crucial for their development. The following is a detailed protocol for a common in vitro β-lactamase inhibition assay.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, AmpC)

  • This compound derivative (test inhibitor)

  • Nitrocefin (B1678963) (a chromogenic β-lactam substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test inhibitor in the assay buffer to cover a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Prepare a working solution of the β-lactamase enzyme in the assay buffer. The concentration should be optimized to yield a linear reaction rate with nitrocefin.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to the desired final concentration (typically 50-100 µM).

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the β-lactamase enzyme solution to each well.

    • Add an equal volume of the different inhibitor dilutions to the respective wells. Include a control well with assay buffer instead of the inhibitor (100% enzyme activity) and a blank well with buffer only.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiation and Measurement of Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution to all wells.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

ExperimentalWorkflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Set up 96-well Plate (Enzyme + Inhibitor Dilutions) A->B C Pre-incubation B->C D Initiate Reaction (Add Nitrocefin) C->D E Kinetic Measurement (Absorbance at 486 nm) D->E F Data Analysis (Calculate Velocities & % Inhibition) E->F G Determine IC50 Value F->G

Workflow for IC50 Determination

Conclusion

This compound derivatives continue to be a promising and versatile scaffold for the development of novel β-lactamase inhibitors. The comparative data presented in this guide highlights the varying potencies of different structural classes against a range of clinically relevant β-lactamases. A thorough understanding of their mechanism of action and the application of standardized experimental protocols are essential for the successful discovery and development of new therapies to overcome the challenge of antibiotic resistance. Further research focusing on structure-activity relationships will be crucial in designing next-generation inhibitors with broader spectrum activity and improved efficacy.

References

Unveiling Molecular Identity: A Comparative Guide to High-Resolution Mass Spectrometry and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's weight and elemental formula is a critical step in characterizing new chemical entities. This guide provides an objective comparison of two key analytical techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and the classical method of Elemental Analysis (EA) via combustion. We will delve into their principles, performance, and provide supporting experimental protocols to aid in selecting the most appropriate method for your analytical needs.

High-Resolution Mass Spectrometry has emerged as a powerful tool, offering exceptional accuracy and the ability to distinguish between molecules with very similar masses. In contrast, Elemental Analysis provides a fundamental determination of the elemental composition of a sample. The choice between these techniques often depends on the specific requirements of the analysis, including the desired level of accuracy, sample amount, and the need for structural information beyond the elemental formula.

Performance Comparison: HRMS vs. Elemental Analysis

The quantitative performance of HRMS and Elemental Analysis differs significantly in terms of accuracy, resolution, and sample requirements. The following tables summarize these key performance metrics to facilitate a direct comparison.

Table 1: Quantitative Performance Comparison

ParameterHigh-Resolution Mass Spectrometry (HRMS)Elemental Analysis (Combustion)
Mass Accuracy Typically < 5 ppm (parts per million)[1]Not directly applicable (measures elemental ratios)
Resolution High (>10,000 FWHM)[2]Not applicable
Precision HighHigh, with absolute error typically < 0.3%[3]
Sample Amount 1 - 10 mgMinimum of 5 mg[3]
Analysis Time Minutes per sampleLess than 10 minutes per sample[4]
Information Provided Exact mass of the molecular ion, isotopic distribution, potential fragmentationPercentage composition of C, H, N, S, and O[4]

Table 2: Comparison of Mass Analyzer Performance in HRMS

Mass AnalyzerTypical Resolution (FWHM)Typical Mass Accuracy
Time-of-Flight (TOF) 10,000 - 40,000< 5 ppm
Quadrupole-Time-of-Flight (Q-TOF) 20,000 - 60,000< 5 ppm
Orbitrap 60,000 - >240,000< 2 ppm
Fourier Transform Ion Cyclotron Resonance (FT-ICR) >100,000< 1 ppm

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for molecular formula validation using HRMS and elemental composition determination by Elemental Analysis.

High-Resolution Mass Spectrometry (HRMS) Protocol for Molecular Formula Validation

This protocol outlines the general steps for determining the molecular formula of a small organic molecule using a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer.

1. Sample Preparation:

  • Ensure the sample is pure, as confirmed by other analytical techniques like NMR or low-resolution MS.[1]

  • Dissolve the sample (typically up to 1 mg) in a high-purity solvent suitable for electrospray ionization (ESI), such as methanol, acetonitrile, or water.[1] Avoid solvents like DMSO and DMF.[1]

  • For positive ion mode, a small amount of formic acid (0.1%) is often added to facilitate protonation.[1]

2. Instrument Calibration:

  • Calibrate the mass spectrometer using a well-characterized reference standard with known m/z values across the desired mass range. This is crucial for achieving high mass accuracy.

3. Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquire the mass spectrum in full scan mode over a relevant m/z range.

  • The instrument measures the time it takes for ions to travel through the flight tube to determine their mass-to-charge ratio with high precision.

4. Data Analysis:

  • Process the acquired spectrum using the instrument's software.

  • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

  • The software will calculate the exact mass of this ion to several decimal places.

  • Utilize a formula calculator tool within the software or a standalone program. Input the measured exact mass and specify the possible elements (e.g., C, H, N, O, S) and their expected ranges.

  • The calculator will generate a list of possible molecular formulas that fit the measured mass within a specified tolerance (e.g., 5 ppm).

  • Compare the theoretical isotopic pattern for the most likely formula with the experimentally observed isotopic distribution to further confirm the elemental composition.

Elemental Analysis (CHNS/O) Protocol

This protocol describes the determination of the weight percent of Carbon, Hydrogen, Nitrogen, and Sulfur using a combustion analyzer. Oxygen is typically determined separately by pyrolysis.

1. Sample Preparation:

  • A minimum of 5 mg of a pure and completely dry sample is required.[3]

  • Solid samples should be finely powdered to ensure complete combustion.

2. Instrument Setup:

  • Ensure the combustion and reduction tubes are properly packed and conditioned.

  • Calibrate the instrument using certified organic analytical standards.

3. Combustion and Analysis:

  • The sample is accurately weighed and placed into a tin or silver capsule.

  • The capsule is introduced into a high-temperature furnace (around 900-1000°C) with a stream of pure oxygen.

  • The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after reduction of NOx), and sulfur to SO₂.

  • The resulting gases are carried by a helium stream through a separation column (often gas chromatography).

  • A thermal conductivity detector (TCD) measures the concentration of each gas.

4. Data Analysis:

  • The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

  • The results are typically reported as the weight percentage of C, H, N, and S.

  • To determine the empirical formula, these percentages are converted to molar ratios. The molecular formula can then be determined if the molecular weight is known from another technique (like mass spectrometry).

Visualizing the Workflows and Logic

Diagrams can effectively illustrate complex processes. The following Graphviz diagrams depict the experimental workflow for HRMS-based formula validation and the logical comparison between HRMS and Elemental Analysis.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_result Result Sample Pure Sample Dissolution Dissolve in HPLC-grade solvent Sample->Dissolution Ionization Ionization (e.g., ESI) Dissolution->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum ExactMass Determine Exact Mass of Molecular Ion Spectrum->ExactMass FormulaCalc Molecular Formula Calculation ExactMass->FormulaCalc IsotopeMatch Isotopic Pattern Matching FormulaCalc->IsotopeMatch FinalFormula Validated Molecular Formula IsotopeMatch->FinalFormula Comparative_Logic cluster_start Analytical Goal cluster_hrms High-Resolution Mass Spectrometry cluster_ea Elemental Analysis Goal Determine Molecular Formula HRMS_Input Exact Mass Measurement Goal->HRMS_Input EA_Input Elemental Weight % Goal->EA_Input HRMS_Process Direct Formula Generation HRMS_Input->HRMS_Process HRMS_Output Provides Molecular Formula & Isotopic Information HRMS_Process->HRMS_Output EA_Process Calculate Empirical Formula EA_Input->EA_Process EA_MW Requires Molecular Weight (from another technique) EA_Process->EA_MW EA_Output Determines Molecular Formula EA_MW->EA_Output

References

Comparative Docking Analysis of Azetidin-2-one Derivatives in Enzyme Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the performance of various azetidin-2-one derivatives in the active sites of clinically relevant enzymes. The information is supported by experimental data from several in silico docking studies.

The β-lactam ring of azetidin-2-ones is a well-established pharmacophore, crucial to the activity of many antibiotics.[1] The versatility of this scaffold has led to the exploration of its derivatives as inhibitors for a range of other enzymes implicated in various diseases. Molecular docking studies are pivotal in this endeavor, offering predictive insights into the binding affinities and interaction patterns of these derivatives within enzyme active sites.[2] This guide synthesizes findings from multiple studies to offer a comparative overview.

Performance Comparison of this compound Derivatives

The following tables summarize the quantitative data from various comparative docking studies, showcasing the binding efficiencies of different this compound derivatives against several key enzyme targets.

Table 1: Antimicrobial Targets
DerivativeTarget EnzymePDB IDDocking Score (unit)Interacting Amino Acid ResiduesReference
This compound derivative 1Enoyl-acyl carrier protein (enoyl-ACP) reductase5NI9Good binding energy (exact value not specified)Hydrogen bonding interactions observed[3][4]
This compound derivative 2Enoyl-acyl carrier protein (enoyl-ACP) reductase5NI9No hydrogen bonding interactionsNot applicable[3][4]
Novel 2-azetidinone derivatives (6a–11a)MurC enzyme1UAEFavorable binding interactions (scores not specified)Not specified[5]
Table 2: Anticancer and Antiproliferative Targets
DerivativeTarget EnzymePDB IDDocking Score (unit)Interacting Amino Acid ResiduesReference
This compound derivative A-2Epidermal Growth Factor Receptor (EGFR) tyrosine kinaseNot Specified77.79 (PLP fitness score)Not specified[6][7]
This compound derivative A-8Epidermal Growth Factor Receptor (EGFR) tyrosine kinaseNot Specified76.68 (PLP fitness score)Not specified[6][7]
This compound derivative A-14Epidermal Growth Factor Receptor (EGFR) tyrosine kinaseNot Specified71.46 (PLP fitness score)Not specified[6][7]
Erlotinib (Reference Ligand)Epidermal Growth Factor Receptor (EGFR) tyrosine kinaseNot Specified71.94 (PLP fitness score)Not specified[6][7]
This compound derivative 6Human α/β-tubulin (colchicine binding site)Not SpecifiedSimilar predicted affinity to colchicine (B1669291)Amino acids outlining the colchicine binding site[8]
Table 3: β-Lactamase Inhibition
Derivative/InhibitorTarget EnzymePDB IDDocking Score (unit)Key Interacting Amino Acid ResiduesReference
LN1-255CTX-M-15, SME-1, IMI-1Not SpecifiedBest inhibitor based on docking scoreSer70, Ser130, Lys235, Thr236, Gly237[9]
TazobactamCTX-M-15, SME-1, IMI-1Not SpecifiedSecond best inhibitor based on docking scoreSer70, Ser130, Lys235, Thr236, Gly237[9]
ClavulanateCTX-M-15, SME-1, IMI-1Not SpecifiedLower docking score compared to LN1-255 and TazobactamSer70, Ser130, Lys235, Thr236, Gly237[9]
SulbactamCTX-M-15, SME-1, IMI-1Not SpecifiedLower docking score compared to LN1-255 and TazobactamSer70, Ser130, Lys235, Thr236, Gly237[9]
NXL-104CTX-M-15, SME-1, IMI-1Not SpecifiedLower docking score compared to LN1-255 and TazobactamSer70, Ser130, Lys235, Thr236, Gly237[9]
GLB-tri-substitutedClass C β-LactamaseNot Specified4.51 (Surflex score)Not specified

Experimental Protocols

The methodologies cited in the reviewed studies for molecular docking are detailed below. These protocols provide a framework for replicating or designing similar in silico experiments.

General Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target enzyme is retrieved from the RCSB Protein Data Bank (PDB).[1][5]

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.[1][5]

    • Hydrogen atoms are added to the amino acid residues, and charges are assigned.[1][5]

    • The protein is treated as a rigid receptor in most initial docking studies.[5]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software such as ChemDraw or Avogadro.[1][3][4]

    • The 2D structures are converted to 3D and subsequently energy-minimized using a suitable force field (e.g., MMFF94).[1]

    • The final 3D structures are saved in a format compatible with the docking software (e.g., PDB or mol2).[3][4]

  • Docking Simulation:

    • Software: Commonly used non-commercial and commercial software includes AutoDock, Surflex, and GOLD.[2][3][9]

    • Grid Box Definition: A grid box is defined around the active site of the enzyme to specify the search space for the ligand.

    • Docking Algorithm: The chosen software's algorithm (e.g., Lamarckian genetic algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the active site.

    • Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the binding energy (e.g., in kcal/mol) or a fitness score.[6]

  • Analysis of Results:

    • The docked poses are ranked based on their binding scores.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer.[2]

Visualizing the Process and Mechanism

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the typical workflow of a comparative docking study and the general mechanism of enzyme inhibition by this compound derivatives.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis cluster_output Output p_prep Target Protein Preparation dock Molecular Docking (e.g., AutoDock, GOLD) p_prep->dock l_prep Ligand (Azetidinone) Preparation l_prep->dock analysis Binding Affinity Calculation dock->analysis visual Interaction Visualization analysis->visual results Comparative Results (Tables & Scores) visual->results

Caption: Workflow of a comparative molecular docking study.

G cluster_interaction Enzyme-Inhibitor Interaction cluster_outcome Outcome enzyme Enzyme Active Site complex Enzyme-Inhibitor Complex enzyme->complex Binding azetidinone This compound Derivative azetidinone->complex inhibition Enzyme Inhibition complex->inhibition no_product No Product Formation inhibition->no_product

Caption: Enzyme inhibition by an this compound derivative.

References

Unlocking Metabolic Stability: A Comparative Guide to Azetidin-2-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of various azetidin-2-one (β-lactam) analogues, supported by experimental data and detailed protocols. The strategic modification of the this compound scaffold can significantly enhance metabolic stability, a key determinant of a drug's pharmacokinetic profile and in vivo efficacy.

The this compound ring is a cornerstone of many therapeutic agents, most notably β-lactam antibiotics. However, the inherent strain of this four-membered ring can render it susceptible to enzymatic degradation, primarily through hydrolysis of the amide bond by β-lactamases and oxidation by cytochrome P450 (CYP) enzymes. Enhancing the metabolic stability of this privileged scaffold is a key objective in medicinal chemistry to improve drug half-life, reduce dosing frequency, and minimize potential drug-drug interactions.

Comparative Metabolic Stability of this compound Analogues

The following table summarizes the in vitro metabolic stability of a series of neurokinin-2 (NK2) receptor antagonists featuring the this compound core. The data, derived from studies using human liver microsomes (HLM), illustrates how structural modifications can dramatically improve metabolic half-life (t1/2). The parent compound in this series demonstrated a very short half-life, which was significantly extended through systematic chemical alterations.

Compound IDStructure / Key ModificationIn Vitro Half-life (t1/2) in HLM (min)
2 Parent N-methylamide< 10
4 N-methylamide incorporated into a lactam ring30
5 Replacement of 4,4-disubstituted piperidine (B6355638) with 3-substituted azetidine (B1206935)70
29 N-cyclopropylmethyl lactam120
33 Sulfamide analogue> 120

Data sourced from a study on the structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones.

The progression from compound 2 to 33 clearly demonstrates a successful strategy in mitigating metabolic liabilities. Incorporating the metabolically vulnerable N-methylamide into a more stable lactam ring (compound 4 ) provided an initial improvement. Further optimization by replacing a piperidine functionality with a 3-substituted azetidine (compound 5 ) and subsequent modifications to the N-lactam substituent to reduce lipophilicity and attenuate P-450 metabolism (compounds 29 and 33 ) led to analogues with excellent metabolic stability.

Experimental Protocols

The metabolic stability of the this compound analogues was determined using a standardized in vitro microsomal stability assay. This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test this compound analogues

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Internal standard for analytical quantification

  • Analytical instrument (LC-MS/MS)

2. Assay Procedure:

  • Preparation: A stock solution of each test compound is prepared, typically in an organic solvent like DMSO, and then diluted to the final concentration in the incubation mixture.

  • Incubation: The test compound is pre-incubated with HLM in phosphate buffer at 37°C with gentle shaking.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system. Control incubations are performed in the absence of NADPH to assess for any non-enzymatic degradation.

  • Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard. This step also precipitates the microsomal proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any metabolites, is collected for analysis.

  • Analysis: The concentration of the parent compound in the supernatant is quantified using a validated LC-MS/MS method.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

  • The intrinsic clearance (CLint) can also be calculated, which represents the volume of liver microsomal suspension cleared of the drug per unit time per unit of protein.

Visualizing the Process and Pathways

To better understand the experimental process and the potential metabolic fate of this compound analogues, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound Stock Solution D Incubation Mixture (Compound + Microsomes) A->D B Human Liver Microsomes B->D C NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E F Collect Aliquots (Time Points) E->F G Terminate Reaction (Cold Acetonitrile) F->G H Centrifuge G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (t1/2, CLint) J->K

Experimental workflow for the in vitro microsomal stability assay.

The primary metabolic pathways for this compound analogues involve enzymatic reactions that lead to the cleavage of the β-lactam ring or modification of its substituents.

Metabolic_Pathways cluster_pathways Metabolic Transformations cluster_products Metabolic Products Parent This compound Analogue Hydrolysis β-Lactam Ring Hydrolysis Parent->Hydrolysis β-Lactamases Oxidation CYP450-Mediated Oxidation Parent->Oxidation CYP450 Enzymes AminoAcid Inactive β-Amino Acid Hydrolysis->AminoAcid OxidizedMetabolite Oxidized Metabolites (e.g., hydroxylated, ring-scission products) Oxidation->OxidizedMetabolite

Generalized metabolic pathways of this compound analogues.

Comparative Guide for Purity Validation of Azetidin-2-one Samples by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like azetidin-2-one, the core structural unit of β-lactam antibiotics, is critical for ensuring the safety, efficacy, and quality of therapeutic products.[1] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic methods for the purity validation of this compound. It includes detailed experimental protocols, comparative data, and logical workflows to aid in method selection and implementation.

Introduction: The Orthogonal Approach to Purity

Relying on a single analytical technique for purity determination can be insufficient, as different methods possess distinct selectivities and sensitivities towards various impurities.[1] An orthogonal approach, employing techniques based on different physicochemical principles, provides a more comprehensive and reliable purity assessment. This guide compares qNMR, a primary spectroscopic method, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two widely used separation-based techniques.

Quantitative NMR (qNMR): A primary analytical method that allows for the direct measurement of an analyte's purity without needing a specific reference standard of the analyte itself.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling quantification against a certified internal standard of known purity.[3][4] This makes qNMR a powerful tool for assigning purity values to in-house standards and for analyses where specific impurity standards are unavailable.[5]

High-Performance Liquid Chromatography (HPLC): A robust chromatographic technique that separates components in a mixture based on their interactions with a stationary and mobile phase.[2] Purity is typically determined by area percent from a chromatogram, which assumes that all components have an equivalent response to the detector (e.g., UV-Vis).[5] This assumption can lead to inaccuracies if impurities have significantly different chromophores than the main compound.[2]

Gas Chromatography (GC): A technique suitable for volatile and thermally stable compounds. It separates components in a gaseous mobile phase.[6] For this compound and its derivatives, which may have limited volatility, derivatization might be necessary. Purity is often assessed by area percent using a flame ionization detector (FID), which offers a more uniform response factor based on carbon content.[7]

Methodology Comparison

The choice of analytical method depends on the specific requirements of the analysis, including the nature of the sample, expected impurities, and the desired level of accuracy.

Logical Workflow for Method Selection

The following diagram illustrates a decision-making process for selecting the most appropriate purity analysis method for an this compound sample.

MethodSelection Diagram 1: Method Selection Logic cluster_start cluster_questions cluster_methods start Start: This compound Sample q1 Is the sample volatile & thermally stable? start->q1 q2 Is a primary, absolute purity value required? q1->q2 No gc Consider GC q1->gc Yes q3 Are specific reference standards for impurities available? q2->q3 No qnmr Use qNMR q2->qnmr Yes hplc Use HPLC (Area % or with standards) q3->hplc Yes hplc_note HPLC suitable for relative purity q3->hplc_note No gc->q2 hplc_note->hplc

Caption: Decision tree for selecting a purity validation method.

Quantitative Data Comparison

The following table summarizes representative performance characteristics for each technique in the context of small molecule purity assessment.

Parameter¹H-qNMR HPLC-UV GC-FID
Principle Absolute Molar ConcentrationChromatographic Separation & UV AbsorbanceChromatographic Separation & Flame Ionization
Accuracy High (Primary Method)[2]High (dependent on impurity response factors)[2]High (uniform response for hydrocarbons)
Precision (RSD) Excellent (<1%)[8]Very Good (<2%)[9]Very Good (<2.5%)[6]
Reference Standard Requires a single, certified internal standard[4]Requires reference standards for analyte and all known impurities for accurate quantificationTypically uses area percent; calibration improves accuracy
Sample Throughput Moderate (10-15 min per sample)[10]High (can be automated)High (can be automated)
Selectivity High, based on unique chemical shifts; can be limited by signal overlap[11]High, based on retention timeHigh, based on retention time
LOQ/LOD Generally higher than chromatographic methodsGenerally lower than qNMR (e.g., ~1 µg/mL for β-lactams)[12]Low, especially with specific detectors
Sample Type Soluble samplesSoluble samplesVolatile, thermally stable samples

Experimental Protocols

Protocol 1: Purity Determination of this compound by ¹H-qNMR

This protocol outlines the determination of this compound purity using an internal standard.

1. Materials & Reagents:

  • This compound sample

  • Certified Internal Standard (IS): Maleic acid or Dimethyl sulfone (DMSO₂) are suitable. The IS must be of high purity, stable, non-reactive, and have signals that do not overlap with the analyte.[11]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), fully soluble for both analyte and IS.[13]

  • High-precision analytical balance (±0.01 mg).

  • 5 mm NMR tubes.

2. Sample Preparation:

  • Weighing: Accurately weigh ~10 mg of the this compound sample and ~5 mg of the internal standard into a clean, dry vial.[14] Record the weights precisely.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Vortex or sonicate the mixture until both the sample and the internal standard are completely dissolved.[13]

  • Transfer: Filter the solution through a glass wool plug into a clean NMR tube to remove any particulates.[15]

3. NMR Data Acquisition (Example: 500 MHz Spectrometer):

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[16]

  • Temperature: Maintain a constant temperature, e.g., 298 K.[14]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and IS). A value of 30-60 seconds is often sufficient for accurate quantification of small molecules.[16][17]

  • Number of Scans (ns): Acquire 16 to 64 scans to achieve a high signal-to-noise ratio (>250:1) for the signals of interest.[1][16]

  • Data Points: Acquire at least 64K data points.[14]

4. Data Processing and Calculation:

  • Processing: Apply Fourier transformation, manual phase correction, and baseline correction to the spectrum.[16]

  • Integration:

    • Identify a well-resolved, non-overlapping signal for this compound (e.g., one of the ring protons). Integrate this signal.[13]

    • Integrate the distinct signal of the internal standard (e.g., the singlet for the two olefinic protons of maleic acid or the singlet for the six methyl protons of DMSO₂).

  • Purity Calculation: Use the following formula to calculate the purity of the this compound sample:[18]

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass ( g/mol )

    • m: Mass (mg)

    • P_IS: Purity of the internal standard (%)

    • analyte refers to this compound, and IS refers to the internal standard.

Workflow for qNMR Purity Validation

qNMR_Workflow Diagram 2: qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve analyte & IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Setup NMR parameters (d1, ns, etc.) transfer->setup acquire Acquire ¹H Spectrum setup->acquire process Phase & baseline correction acquire->process integrate Integrate analyte & IS signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate result Final Purity Value (%) calculate->result

Caption: Step-by-step workflow for qNMR purity determination.

Protocol 2: Purity Determination by HPLC-UV (General Method)
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a suitable reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) is common for β-lactam analysis.[12]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and monitor the elution at a wavelength where this compound absorbs (e.g., 215 nm).[12]

  • Quantification: For simple purity assessment, calculate the area percent of the main peak relative to the total area of all peaks. For higher accuracy, a calibration curve generated from a certified reference standard of this compound is required. Impurities should be quantified against their own reference standards if available.

Protocol 3: Purity Determination by GC-FID (General Method)
  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar column like Rxi-624sil MS for amide compounds).[6]

  • Parameters:

    • Injector Temperature: 250 °C.[6]

    • Oven Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.[6]

    • Carrier Gas: Helium or Hydrogen.[6]

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). Derivatization may be required to increase volatility and thermal stability.

  • Analysis: Inject the sample into the GC.

  • Quantification: Calculate the area percent of the main peak relative to the total peak area, as FID response is roughly proportional to the carbon number of the analyte.[7]

Conclusion

Quantitative NMR (qNMR) stands as a powerful, primary method for the purity validation of this compound, offering high accuracy and the significant advantage of not requiring a specific analyte reference standard.[4][11] While HPLC and GC are invaluable for their high throughput and excellent separation capabilities, their accuracy in purity assignments can be compromised without proper reference standards for all impurities.[2][5] For establishing the absolute purity of a reference material or for samples where impurity standards are not available, qNMR is the superior choice. In a comprehensive quality control strategy, using HPLC or GC for routine analysis and cross-validating the results with qNMR provides the highest level of confidence in the reported purity value.[1]

References

A Comparative Pharmacological Profile of Azetidin-2-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative evaluation of the pharmacological profiles of various azetidin-2-one isomers. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this important class of heterocyclic compounds. The this compound, or β-lactam, ring is a core structural motif in many clinically significant antibiotics and has garnered increasing attention for its potential in other therapeutic areas, including oncology.[1] The stereochemistry of substituents on the this compound ring plays a crucial role in determining the biological activity and pharmacological profile of these compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of pertinent biological pathways and experimental workflows.

Comparative Evaluation of Antiproliferative and Cytotoxic Activity

The antiproliferative and cytotoxic activities of this compound isomers are among their most studied pharmacological properties. The spatial arrangement of substituents on the β-lactam ring significantly influences their interaction with biological targets, leading to variations in potency and selectivity.

Recent studies have focused on diaryl substituted this compound derivatives as potent antitumor agents that act by inhibiting tubulin polymerization.[2] For instance, a series of 4-aryl-substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones demonstrated moderate to strong antiproliferative activities against a panel of human cancer cell lines.[2] In contrast, 3-(arylmethylene)-substituted isomers showed significantly lower activity, highlighting the critical importance of substituent positioning.[2]

Below is a summary of the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Compound/IsomerCell LineIC₅₀ (µM)Reference
Compound B7c (4-aryl-substituted)A549 (Lung Carcinoma)0.16[2]
HCT116 (Colon Carcinoma)0.25[2]
MCF-7 (Breast Adenocarcinoma)0.40[2]
Compound 32 (4-(4-Methoxyaryl)-substituted)MCF-7 (Breast Adenocarcinoma)Potent nanomolar activity[3]
Compound 35 (4-(3-hydroxy-4-methoxyaryl)-substituted)MCF-7 (Breast Adenocarcinoma)Potent nanomolar activity[3]
Compound 41 (4-(3-hydroxy-4-methoxyaryl)-substituted)MCF-7 (Breast Adenocarcinoma)0.0008[3]
Compound 46 (3-(4-aminoaryl)-substituted)MCF-7 (Breast Adenocarcinoma)Potent nanomolar activity[3]
Compound 47 (3-(4-aminoaryl)-substituted)MCF-7 (Breast Adenocarcinoma)Potent nanomolar activity[3]
Compound 28 (3-(2-thienyl) analogue)MCF-7 (Breast Adenocarcinoma)0.007[4]
Compound 29 (3-(3-thienyl) analogue)MCF-7 (Breast Adenocarcinoma)0.010[4]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which many cytotoxic this compound isomers exert their effect is the inhibition of tubulin polymerization.[2][5] By disrupting microtubule dynamics, these compounds can arrest the cell cycle, particularly in the G2/M phase, and induce apoptosis.[2] The inhibitory concentration for tubulin polymerization often correlates with the antiproliferative activity of these compounds. For example, the potent antiproliferative compound 28 was also confirmed to be a tubulin-binding agent with an IC₅₀ of 1.37 µM in a tubulin polymerization assay.[4]

cluster_0 Cellular Effects This compound Isomer This compound Isomer Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound Isomer->Tubulin Polymerization Inhibition Inhibits Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Mechanism of action for cytotoxic this compound isomers.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound isomers for a specified duration (e.g., 48 or 72 hours).[6] Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 550-600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells End End Treat_with_Isomers Treat with this compound Isomers Seed_Cells->Treat_with_Isomers Add_MTT Add MTT Solution Treat_with_Isomers->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance Solubilize_Formazan->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[9]

  • GTP solution

  • Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity

  • Temperature-controlled microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, general tubulin buffer, and GTP on ice.[9]

  • Compound Addition: Add the this compound isomers at various concentrations to the wells of a pre-warmed 96-well plate.[10] Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.[11]

  • Initiation of Polymerization: Initiate the polymerization by adding the tubulin reaction mixture to the wells and immediately start monitoring the change in absorbance at 340 nm or fluorescence in a microplate reader pre-warmed to 37°C.[10][11]

  • Data Acquisition: Record the absorbance or fluorescence over time.

  • Data Analysis: Plot the absorbance or fluorescence against time to generate polymerization curves. Calculate the rate and extent of polymerization and determine the IC₅₀ value for each isomer.

Start Start Prepare_Tubulin_Mix Prepare Tubulin Reaction Mix on Ice Start->Prepare_Tubulin_Mix End End Add_Isomers_to_Plate Add Isomers to Pre-warmed Plate Prepare_Tubulin_Mix->Add_Isomers_to_Plate Initiate_Polymerization Add Tubulin Mix to Initiate Add_Isomers_to_Plate->Initiate_Polymerization Monitor_Signal Monitor Absorbance/Fluorescence at 37°C Initiate_Polymerization->Monitor_Signal Analyze_Data Analyze Polymerization Curves and Calculate IC50 Monitor_Signal->Analyze_Data Analyze_Data->End

Workflow for the in vitro tubulin polymerization assay.

Conclusion

The pharmacological profile of this compound derivatives is profoundly influenced by the stereochemical arrangement of their substituents. Subtle changes in the spatial orientation of functional groups can lead to significant differences in antiproliferative potency and mechanism of action. The data and protocols presented in this guide are intended to facilitate the rational design and comparative evaluation of novel this compound isomers as potential therapeutic agents. Further research focusing on the systematic evaluation of enantiomeric and diastereomeric pairs will be crucial for a deeper understanding of their structure-activity relationships and for the development of highly selective and potent drug candidates.

References

Safety Operating Guide

Proper Disposal Procedures for Azetidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of azetidin-2-one, a beta-lactam compound. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as a hazardous substance, requiring careful handling throughout its lifecycle, from use to final disposal.

Immediate Safety and Hazard Profile

This compound is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[2]

Hazard Summary and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired PPEFirst Aid Measures
Skin Corrosion/Irritation (Category 1B) DangerGloves: Inspect prior to use. Use proper removal technique.[1] Lab Coat/Protective Suit: A complete suit protecting against chemicals is recommended.[1]IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[2]
Serious Eye Damage/Eye Irritation DangerEye/Face Protection: Use safety glasses and a face shield tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][2]
Inhalation Hazard DangerRespiratory Protection: Use personal protective equipment and avoid dust formation. Ensure adequate ventilation.[1][2]IF INHALED: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Ingestion Hazard DangerGeneral Hygiene: Do not ingest. Wash hands before breaks and immediately after handling.[2]IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound and associated waste must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[2][4]

Experimental Protocol: Triple Rinsing of Empty Containers

This protocol details the standard procedure for decontaminating empty containers that held this compound.

  • Initial Rinse: Add a suitable solvent (e.g., acetone (B3395972) or ethanol) to the empty container, ensuring the solvent contacts all interior surfaces. The volume should be approximately 10% of the container's capacity.

  • First Rinsate Collection: Securely cap and agitate the container. Carefully decant the solvent into a designated hazardous waste container labeled "this compound rinsate." This first rinsate is considered acutely hazardous and must be collected.[4]

  • Subsequent Rinses: Repeat the rinsing process two more times. Depending on institutional and local regulations, these subsequent rinsates may also need to be collected as hazardous waste.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Final Container Disposal: Once triple-rinsed, deface the original label on the container and dispose of it according to your facility's guidelines for decontaminated laboratory glassware or plastic.

Waste Collection and Final Disposal

  • Container Selection: Choose a chemically compatible, leak-proof container with a secure, screw-on cap for waste accumulation.[4]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state: "Hazardous Waste," the full chemical name "this compound," its specific hazards (e.g., "Corrosive"), and the date the first waste was added.[4]

  • Waste Segregation: As a beta-lactam, this compound waste should be segregated from other chemical waste streams to prevent cross-contamination, especially in facilities where non-beta-lactam research is conducted.[5][6]

  • Accumulation: Store the sealed waste container in a designated, secure satellite accumulation area.

  • Professional Disposal: The primary recommended method of disposal is through a licensed professional waste disposal service.[1] The typical process involves dissolving or mixing the material with a combustible solvent, followed by incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Contact your institution's EHS department to arrange for pickup and disposal.[4]

Spill Management Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][2]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains.[1]

  • Cleanup: Wear the appropriate PPE as detailed in the table above. Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.[1][2] Do not use combustible materials like paper towels for large spills.[4]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.[4]

G cluster_start Waste Generation cluster_ppe Safety Precautions cluster_container Waste Containment cluster_collection Collection & Disposal start This compound Waste Generated (Solid, Solution, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe container Step 2: Select Compatible, Leak-Proof Waste Container ppe->container labeling Step 3: Affix Hazardous Waste Label (Name, Hazards, Date) container->labeling collect Step 4: Transfer Waste into Container (Segregate from other waste streams) labeling->collect store Step 5: Store Securely in Satellite Accumulation Area collect->store ehs Step 6: Contact EHS for Pickup by Licensed Disposal Service store->ehs end Waste Disposed via Chemical Incineration ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Azetidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling azetidin-2-one (CAS No. 930-21-2). Due to its hazardous nature, adherence to these procedures is vital for ensuring personnel safety and regulatory compliance. This compound is classified as a corrosive material that causes severe skin burns and eye damage.[1][2] Inhalation may lead to corrosive injuries to the upper respiratory tract.[2]

Personal Protective Equipment (PPE)

A thorough hazard assessment is paramount before beginning any work with this compound. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety goggles or a full-face shieldNIOSH (US) or EN 166 (EU) approved[1]Protects against splashes and airborne particles that can cause severe eye damage.[1][3]
Hand Protection Chemical-resistant disposable gloves (e.g., Nitrile)European Standard EN 374[1]Provides protection against skin corrosion.[2] Double gloving is recommended for enhanced safety.[3][4]
Body Protection Chemical-resistant laboratory coatStandard laboratory attireProtects skin and personal clothing from contamination.[3]
Chemical-resistant apronRecommended for larger quantities or splash risksProvides an additional layer of protection against spills and splashes.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired for inadequate ventilation or dust/aerosol generation[3]Minimizes the inhalation of corrosive and harmful vapors or dust.[2]

Operational Plan: Step-by-Step Handling Protocol

All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

1. Preparation and Area Setup:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Designate a specific area for handling this compound and ensure it is clean and uncluttered.

  • Verify the functionality of the chemical fume hood before starting any work.[3]

  • Assemble all necessary equipment and materials, including waste containers, before handling the compound.

2. Donning PPE:

  • Inspect all PPE for signs of damage (e.g., tears, punctures) before use.[1]

  • Don PPE in the following order: laboratory coat, inner gloves, respirator (if required), eye/face protection, and outer gloves. When double gloving, place the inner glove under the gown cuff and the outer glove over it.[6]

3. Handling and Dispensing:

  • Handle this compound as a solid to avoid dust formation and aerosols.[1][5]

  • Use appropriate, clean, and dry glassware and tools.

  • Keep containers tightly closed when not in use.[5]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory, even if gloves were worn.[1]

  • Decontaminate the work surface and any equipment used.

Emergency First Aid Procedures

Immediate medical attention is required for all exposure routes.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][5]

  • Skin Contact: Take off immediately all contaminated clothing.[1][7] Rinse skin with plenty of water and soap for at least 15 minutes.[1] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][5] If breathing is difficult or stops, provide artificial respiration.[1][5] Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting.[1][5] Rinse mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated PPE (gloves, etc.), must be collected as hazardous waste.[4]

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The label should include "Hazardous Waste," the full chemical name, and associated hazards.[8]

2. Container Management:

  • Keep the hazardous waste container securely closed except when adding waste.[8]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

3. Final Disposal:

  • Do not dispose of this compound down the drain.[1][3]

  • Contact a licensed professional waste disposal service for pickup and disposal.[1][3]

  • The recommended disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated packaging must be disposed of in the same manner as the unused product.[1]

Handling and Disposal Workflow

The following diagram outlines the logical progression for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase cluster_emergency Emergency Protocol A Conduct Hazard Assessment B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Handle this compound in Fume Hood C->D E Avoid Dust/Aerosol Formation D->E M Spill or Exposure Occurs D->M F Keep Container Closed E->F G Decontaminate Work Area & Equipment F->G H Doff and Dispose of PPE Correctly G->H I Wash Hands Thoroughly H->I J Collect All Waste in Labeled Container H->J K Store Waste Container Securely J->K L Arrange for Professional Disposal K->L N Follow First Aid Procedures M->N O Notify Supervisor & EHS N->O

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.